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  • Product: 3,6-Dihydro-4-methyl-2H-pyran
  • CAS: 16302-35-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3,6-Dihydro-4-methyl-2H-pyran

For Researchers, Scientists, and Drug Development Professionals Introduction 3,6-Dihydro-4-methyl-2H-pyran, with the IUPAC name 4-methyl-3,6-dihydro-2H-pyran, is a heterocyclic organic compound belonging to the dihydropy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydro-4-methyl-2H-pyran, with the IUPAC name 4-methyl-3,6-dihydro-2H-pyran, is a heterocyclic organic compound belonging to the dihydropyran class.[1] Its chemical structure, characterized by a six-membered ring containing an oxygen atom and a double bond, makes it a versatile synthetic intermediate in organic chemistry and a scaffold of interest in medicinal chemistry. Dihydropyran derivatives have garnered attention for their potential biological activities, including anticancer and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the chemical properties of 3,6-Dihydro-4-methyl-2H-pyran, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,6-Dihydro-4-methyl-2H-pyran is presented in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions and biological assays.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name 4-methyl-3,6-dihydro-2H-pyran[1]
CAS Number 16302-35-5[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Canonical SMILES CC1=CCOCC1[1]
InChI InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2H,3-5H2,1H3[1]
InChIKey PQGPYWUIWWYUGU-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
XLogP3 0.7[1]
Topological Polar Surface Area 9.2 Ų[1]
Heavy Atom Count 7[3]
Complexity 84.2[1]
Boiling Point (Predicted) Not available
Melting Point (Predicted) Not available
Density (Predicted) Not available

Synthesis and Reactivity

The synthesis of 3,6-dihydropyran derivatives can be achieved through various organic reactions. A general approach involves the chloroalkylation of 3-halo-2-methyl-1-buten-4-ols to form 4,5-dihalo-4-methyl-2-substituted tetrahydropyrans. These intermediates can then be converted regiospecifically to 3,6-dihydropyrans by reaction with magnesium.[2]

The reactivity of the dihydropyran ring allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including natural products and pharmacologically active compounds.

Experimental Protocols

Synthesis of 4-methyl-3,6-dihydro-2H-pyran (Representative Protocol)

G Synthesis Workflow for Dihydropyran Derivatives start Starting Materials: 3-halo-2-methyl-1-buten-4-ol Aldehyde/Ketone step1 Chloroalkylation start->step1 intermediate Intermediate: 4,5-dihalo-4-methyl-2-substituted tetrahydropyran step1->intermediate step2 Cyclization with Mg intermediate->step2 product Product: 3,6-Dihydro-4-methyl-2H-pyran Derivative step2->product purification Purification: Distillation/Chromatography product->purification characterization Characterization: NMR, IR, MS purification->characterization

Caption: A general workflow for the synthesis of dihydropyran derivatives.

Methodology:

  • Chloroalkylation: The starting 3-halo-2-methyl-1-buten-4-ol is reacted with an appropriate aldehyde or ketone in the presence of a chlorinating agent. This step leads to the formation of a 4,5-dihalo-4-methyl-2-substituted tetrahydropyran intermediate.

  • Cyclization: The dihalo-tetrahydropyran intermediate is then treated with magnesium metal. This induces a regiospecific elimination reaction, resulting in the formation of the 3,6-dihydropyran ring.

  • Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to yield the pure 3,6-Dihydro-4-methyl-2H-pyran derivative.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

    • Instrumentation: A Bruker or Varian NMR spectrometer operating at a frequency of 75-125 MHz for ¹³C nuclei.

    • Sample Preparation: The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

    • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

4.2.2. Infrared (IR) Spectroscopy

  • FTIR: The FTIR spectrum is used to identify the functional groups present in the molecule.

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC-MS: This technique is used to separate the components of a mixture and identify them based on their mass-to-charge ratio.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., JEOL JMS-D-300).[1]

    • GC Conditions:

      • Column: A suitable capillary column (e.g., DB-5).

      • Carrier Gas: Helium.

      • Injection Mode: Splitless.

      • Temperature Program: An appropriate temperature gradient is used to separate the components.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Mass Analyzer: Quadrupole or ion trap.

      • Detection: The mass spectrum is recorded over a suitable m/z range.

Biological Activity and Signaling Pathways

Derivatives of dihydropyran have shown promising biological activities, including anticancer and antimicrobial effects.[2] Some dihydropyran-containing molecules have been found to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[2] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.

G Potential Inhibition of the mTOR Signaling Pathway by Dihydropyran Derivatives cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Dihydropyran Dihydropyran Derivative Dihydropyran->mTORC1 Inhibition

Caption: A simplified diagram of the mTOR signaling pathway and the potential point of inhibition by dihydropyran derivatives.

The inhibition of the mTOR pathway by dihydropyran derivatives suggests their potential as therapeutic agents in diseases characterized by aberrant cell growth. Further research is needed to elucidate the precise mechanism of action and to explore the structure-activity relationships of these compounds.

Logical Relationships in Drug Discovery

The chemical properties of 3,6-Dihydro-4-methyl-2H-pyran and its derivatives are intrinsically linked to their potential applications in drug development. The following diagram illustrates these relationships.

G Logical Relationships in Dihydropyran-Based Drug Discovery cluster_properties Chemical Properties cluster_development Drug Development Process Structure Dihydropyran Scaffold Synthesis Chemical Synthesis & Derivatization Structure->Synthesis Reactivity Chemical Reactivity Reactivity->Synthesis Physicochem Physicochemical Properties (LogP, PSA) Screening Biological Screening (e.g., Anticancer, Antimicrobial) Physicochem->Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead Candidate Potential Drug Candidate Lead->Candidate

Caption: The interplay between chemical properties and the drug discovery process for dihydropyran derivatives.

Conclusion

3,6-Dihydro-4-methyl-2H-pyran is a valuable heterocyclic compound with a range of chemical properties that make it an important tool for synthetic chemists and a promising scaffold for medicinal chemists. Its straightforward, albeit varied, synthesis and the potential for diverse functionalization allow for the creation of libraries of derivatives for biological screening. The emerging evidence of the biological activity of dihydropyrans, particularly their potential to modulate key signaling pathways such as mTOR, highlights the importance of further investigation into this class of compounds for the development of new therapeutic agents. This technical guide provides a foundational understanding of the chemical properties of 3,6-Dihydro-4-methyl-2H-pyran, which will be instrumental for researchers and professionals working in the fields of chemistry and drug discovery.

References

Exploratory

In-Depth NMR Spectral Analysis of 3,6-Dihydro-4-methyl-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3,6-Dihydro-4-methyl-2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3,6-Dihydro-4-methyl-2H-pyran. This document is intended to serve as a comprehensive resource, offering tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure and its NMR assignments.

Introduction to NMR Spectroscopy in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1][2] In the field of drug discovery and development, NMR is an indispensable tool for elucidating the structure of novel chemical entities, studying drug-receptor interactions, and assessing the purity and stability of pharmaceutical compounds. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise determination of a molecule's carbon-hydrogen framework.[1][2]

Molecular Structure and Atom Numbering

The structure of 3,6-Dihydro-4-methyl-2H-pyran is presented below with the IUPAC standard numbering scheme to facilitate the correlation of spectral data to specific atoms.

Figure 1: Chemical structure of 3,6-Dihydro-4-methyl-2H-pyran with atom numbering.

Quantitative NMR Spectral Data

Table 1: ¹³C NMR Chemical Shift Data

Atom NumberChemical Shift (δ) in ppm
C266.4
C331.0
C4119.3
C5126.9
C665.1
C7 (CH₃)22.8

Source: E. L. Eliel, M. Manoharan, Org. Magn. Resonance 21, 94 (1983). Solvent: CDCl₃.

Table 2: Predicted ¹H NMR Spectral Data

Atom NumberPredicted Chemical Shift (δ) in ppmMultiplicityPredicted Coupling Constants (J) in Hz
H23.75 - 3.95Multiplet-
H31.90 - 2.10Multiplet-
H55.35 - 5.45Broad Singlet-
H64.10 - 4.25Multiplet-
H7 (CH₃)1.65 - 1.75Singlet-

Disclaimer: The ¹H NMR data is predicted and should be confirmed with experimental results.

Experimental Protocols

The following section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 3,6-Dihydro-4-methyl-2H-pyran.

4.1. Sample Preparation

  • Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the purified compound in a suitable deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: A common and effective solvent is Deuterated Chloroform (CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Sample Volume: Use approximately 0.6-0.7 mL of the deuterated solvent to dissolve the sample in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. It is often already present in commercially available deuterated solvents.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Locking: The spectrometer should be tuned to the appropriate nucleus (¹H or ¹³C) and locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

4.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

  • Integration: For ¹H NMR, the peak areas are integrated to determine the relative ratios of the different types of protons.

NMR Data Interpretation and Structural Correlations

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of 3,6-Dihydro-4-methyl-2H-pyran.

nmr_interpretation_workflow cluster_1d_nmr 1D NMR Data cluster_interpretation Data Interpretation cluster_structure Structural Elucidation H_NMR ¹H NMR Spectrum num_signals_h Number of ¹H Signals (Proton Environments) H_NMR->num_signals_h chem_shift_h ¹H Chemical Shifts (Electronic Environment) H_NMR->chem_shift_h integration Integration (Proton Ratios) H_NMR->integration splitting Splitting Patterns (Neighboring Protons) H_NMR->splitting C_NMR ¹³C NMR Spectrum num_signals_c Number of ¹³C Signals (Carbon Environments) C_NMR->num_signals_c chem_shift_c ¹³C Chemical Shifts (Functional Groups) C_NMR->chem_shift_c h_framework Proton Framework num_signals_h->h_framework chem_shift_h->h_framework integration->h_framework splitting->h_framework c_backbone Carbon Backbone num_signals_c->c_backbone chem_shift_c->c_backbone final_structure Verified Structure of 3,6-Dihydro-4-methyl-2H-pyran h_framework->final_structure c_backbone->final_structure

Figure 2: Workflow for NMR-based structure elucidation.

This comprehensive guide provides foundational NMR data and protocols for the analysis of 3,6-Dihydro-4-methyl-2H-pyran. For more advanced studies, two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

References

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of 3,6-Dihydro-4-methyl-2H-pyran

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,6-dihydro-4-methyl-2H-pyran. It covers the expected vibrationa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,6-dihydro-4-methyl-2H-pyran. It covers the expected vibrational modes, a detailed experimental protocol for spectral acquisition, and logical workflows for analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing this and similar heterocyclic compounds.

Introduction to the Infrared Spectroscopy of Dihydropyrans

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, providing valuable information about the functional groups and overall structure of the molecule.

For a cyclic ether like 3,6-dihydro-4-methyl-2H-pyran, the IR spectrum is characterized by several key absorption bands. The most prominent of these is the C-O-C stretching vibration, which is a hallmark of ethers. Additionally, the presence of a carbon-carbon double bond (C=C) within the ring, along with various C-H bonds in different chemical environments (allylic, vinylic, and aliphatic), gives rise to a series of characteristic peaks that aid in its identification and structural elucidation.

Predicted Infrared Spectroscopy Data

The following table summarizes the expected characteristic infrared absorption bands for 3,6-dihydro-4-methyl-2H-pyran. These predictions are based on the typical frequency ranges for the vibrational modes of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000=C-H Stretch (vinylic)Medium
2980 - 2850C-H Stretch (aliphatic)Strong
1680 - 1640C=C Stretch (alkene)Medium to Weak
1470 - 1430CH₂ Scissoring (bending)Medium
1385 - 1375CH₃ Symmetric BendMedium
1260 - 1050C-O-C Asymmetric & Symmetric StretchStrong
900 - 675=C-H Bend (out-of-plane)Strong

Experimental Protocol for FTIR Spectroscopy of a Liquid Sample

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample such as 3,6-dihydro-4-methyl-2H-pyran using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

I. Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or ZnSe)

  • Sample of 3,6-dihydro-4-methyl-2H-pyran

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

II. Pre-measurement Procedure

  • Instrument Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a small amount of a volatile solvent like isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.

    • This background spectrum will be automatically subtracted from the sample spectrum by the instrument's software to remove any signals from the atmosphere or the ATR crystal itself.

III. Sample Measurement

  • Sample Application: Using a micropipette, place a small drop (typically 1-2 µL) of the 3,6-dihydro-4-methyl-2H-pyran sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

    • The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

IV. Post-measurement Procedure

  • Cleaning: After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in a suitable solvent. Repeat the cleaning process to ensure no residue remains.

  • Data Processing:

    • The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships between the key vibrational modes and a typical experimental workflow for IR spectroscopy.

Vibrational_Modes cluster_high_wavenumber High Wavenumber Region cluster_double_bond Double Bond Region cluster_fingerprint Fingerprint Region vinylic_CH =C-H Stretch (3100-3000 cm⁻¹) aliphatic_CH C-H Stretch (2980-2850 cm⁻¹) CC_stretch C=C Stretch (1680-1640 cm⁻¹) CH2_bend CH₂ Scissoring (1470-1430 cm⁻¹) CH3_bend CH₃ Bend (1385-1375 cm⁻¹) COC_stretch C-O-C Stretch (1260-1050 cm⁻¹) vinylic_CH_bend =C-H Bend (900-675 cm⁻¹) molecule 3,6-Dihydro-4-methyl-2H-pyran molecule->vinylic_CH Vinylic C-H molecule->aliphatic_CH Aliphatic C-H molecule->CC_stretch Alkene C=C molecule->CH2_bend Methylene C-H molecule->CH3_bend Methyl C-H molecule->COC_stretch Ether C-O-C molecule->vinylic_CH_bend Vinylic C-H

Caption: Key IR vibrational modes for 3,6-dihydro-4-methyl-2H-pyran.

FTIR_Workflow start Start purge Purge Spectrometer start->purge clean_atr Clean ATR Crystal purge->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample background->apply_sample sample_spec Acquire Sample Spectrum apply_sample->sample_spec process_data Process Data (Baseline Correction, Peak Picking) sample_spec->process_data end End process_data->end

Caption: Experimental workflow for ATR-FTIR spectroscopy.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dihydro-4-methyl-2H-pyran

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,6-Dihydro-4-methyl-2H-pyran, a heterocyclic compound of interest in organic synthesis a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dihydro-4-methyl-2H-pyran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides a representative synthetic protocol via a hetero-Diels-Alder reaction, and outlines its key characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is presented to support researchers in the synthesis, identification, and application of this valuable chemical entity.

Introduction

3,6-Dihydro-4-methyl-2H-pyran is a cyclic ether with the molecular formula C₆H₁₀O.[1][2] Its structure, featuring a dihydropyran ring with a methyl substituent, makes it a versatile building block in the synthesis of more complex molecules, including natural products and potential pharmaceutical agents. The dihydropyran moiety is a common scaffold in a variety of biologically active compounds. This guide serves as a technical resource for professionals engaged in the synthesis and characterization of this and related heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-Dihydro-4-methyl-2H-pyran is presented in Table 1. This data is crucial for its handling, purification, and use in subsequent chemical transformations.

PropertyValueSource
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1]
IUPAC Name 4-methyl-3,6-dihydro-2H-pyran[1]
CAS Number 16302-35-5[1][2]
Canonical SMILES CC1=CCOCC1[1]
InChI InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2H,3-5H2,1H3[1]
Topological Polar Surface Area 9.2 Ų[1]
Complexity 84.2[1]
LogP (Octanol/Water) 0.7[1]

Synthesis

The primary route for the synthesis of 3,6-Dihydro-4-methyl-2H-pyran is the hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition. In this case, the reaction occurs between isoprene (the diene) and formaldehyde (the dienophile). This reaction is often catalyzed by a Lewis acid to enhance its rate and selectivity.

Reaction Scheme

G Isoprene Isoprene Plus + Catalyst Lewis Acid (e.g., ZnCl₂) Formaldehyde Formaldehyde Product 3,6-Dihydro-4-methyl-2H-pyran Catalyst->Product [4+2] Cycloaddition

Caption: Hetero-Diels-Alder synthesis of 3,6-Dihydro-4-methyl-2H-pyran.

Experimental Protocol (Representative)

Materials:

  • Isoprene

  • Paraformaldehyde (as a source of formaldehyde)

  • Anhydrous Zinc Chloride (ZnCl₂) or other suitable Lewis acid

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system for purification

Procedure:

  • Under an inert atmosphere, a flame-dried round-bottom flask is charged with the anhydrous solvent and the Lewis acid catalyst (e.g., ZnCl₂).

  • The mixture is cooled to a suitable temperature (typically between -78 °C and room temperature, to be optimized).

  • Isoprene is added to the stirred suspension.

  • Paraformaldehyde is added portion-wise to the reaction mixture.

  • The reaction is stirred at the chosen temperature and monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, the reaction is quenched by the slow addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by distillation under reduced pressure or by flash column chromatography on silica gel to yield pure 3,6-Dihydro-4-methyl-2H-pyran.

Characterization

The structural elucidation and purity assessment of the synthesized 3,6-Dihydro-4-methyl-2H-pyran are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural confirmation of the target molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic proton, the protons on the carbons adjacent to the oxygen atom, the allylic protons, and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

¹³C NMR Chemical Shifts (CDCl₃)
Chemical Shift (ppm)
23.3
27.9
64.0
67.5
120.2
132.8

Note: Specific ¹H NMR data with peak assignments and coupling constants were not available in the reviewed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3,6-Dihydro-4-methyl-2H-pyran is expected to exhibit characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (sp³ carbons)2850-3000
C=C stretching (alkene)~1670
C-O-C stretching (ether)1050-1150
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3,6-Dihydro-4-methyl-2H-pyran, the molecular ion peak (M⁺) is expected at m/z = 98. The fragmentation pattern will be influenced by the presence of the double bond and the ether linkage, with a potential retro-Diels-Alder fragmentation being a characteristic pathway.

Experimental and Analytical Workflow

The overall process from synthesis to characterization can be visualized as a streamlined workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Preparation (Isoprene, Formaldehyde, Catalyst) B Hetero-Diels-Alder Reaction A->B C Workup and Crude Product Isolation B->C D Distillation or Column Chromatography C->D E NMR Spectroscopy (¹H, ¹³C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G

Caption: Workflow for the synthesis and characterization of 3,6-Dihydro-4-methyl-2H-pyran.

Conclusion

This technical guide has summarized the key information regarding the synthesis and characterization of 3,6-Dihydro-4-methyl-2H-pyran. The hetero-Diels-Alder reaction of isoprene and formaldehyde provides a direct route to this valuable heterocyclic compound. The provided physicochemical data and spectroscopic information will be instrumental for researchers working with this molecule. Further optimization of the synthetic protocol and more detailed spectroscopic analysis will continue to enhance the utility of 3,6-Dihydro-4-methyl-2H-pyran in various fields of chemical research and development.

References

Foundational

An In-Depth Technical Guide to the Reaction Mechanisms of 3,6-Dihydro-4-methyl-2H-pyran

For Researchers, Scientists, and Drug Development Professionals Introduction 3,6-Dihydro-4-methyl-2H-pyran is a heterocyclic compound of significant interest in organic synthesis and drug development. Its unique structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydro-4-methyl-2H-pyran is a heterocyclic compound of significant interest in organic synthesis and drug development. Its unique structural features, namely a nucleophilic double bond and a labile ether linkage within a six-membered ring, provide a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of the core reaction mechanisms of 3,6-Dihydro-4-methyl-2H-pyran, including electrophilic additions, cycloaddition reactions, and ring-opening mechanisms. Detailed experimental protocols for key transformations, quantitative data, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of its chemistry.

Core Reaction Mechanisms

The reactivity of 3,6-Dihydro-4-methyl-2H-pyran is primarily dictated by the interplay between its enol ether-like double bond and the pyran ring structure. This allows for a range of transformations that can be selectively triggered based on the reaction conditions.

Electrophilic Addition Reactions

The electron-rich double bond in 3,6-Dihydro-4-methyl-2H-pyran is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate.

The addition of hydrogen halides (HX) to 3,6-Dihydro-4-methyl-2H-pyran proceeds via a Markovnikov-type addition. The initial protonation of the double bond can occur at either C4 or C5. Protonation at C5 leads to a more stable tertiary carbocation at C4, which is then attacked by the halide ion.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 3,6-Dihydro-4-methyl-2H-pyran carbocation Tertiary Carbocation (stabilized by methyl group) start->carbocation + H-X (Protonation at C5) product 4-Halo-4-methyltetrahydropyran carbocation->product + X⁻ (Nucleophilic Attack) G cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product start 3,6-Dihydro-4-methyl-2H-pyran carbocation Tertiary Carbocation start->carbocation + H₃O⁺ (Protonation) oxonium Oxonium Ion carbocation->oxonium + H₂O (Nucleophilic Attack) product 4-Methyltetrahydropyran-4-ol oxonium->product - H₃O⁺ (Deprotonation) G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 3,6-Dihydro-4-methyl-2H-pyran organoborane Organoborane Intermediate start->organoborane 1. BH₃-THF (Hydroboration) product 4-Methyltetrahydropyran-3-ol organoborane->product 2. H₂O₂, NaOH (Oxidation) G cluster_start Starting Material cluster_product Product start 3,6-Dihydro-4-methyl-2H-pyran product 4-Methyl-7-oxa-bicyclo[4.1.0]heptane start->product + m-CPBA (Concerted Syn-Addition) G cluster_reactants Reactants cluster_product Product diene 3,6-Dihydro-4-methyl-2H-pyran (Diene) product Bicyclic Ether Adduct diene->product [4+2] Cycloaddition dienophile Dienophile (e.g., Maleic Anhydride) dienophile->product G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 3,6-Dihydro-4-methyl-2H-pyran protonated Protonated Pyran start->protonated + H⁺ product Ring-Opened Product protonated->product + Nu⁻ (Nucleophilic Attack)

Exploratory

Stability and Degradation of 3,6-Dihydro-4-methyl-2H-pyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and degradation of 3,6-Dihydro-4-methyl-2H-pyran. The information presented herein i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 3,6-Dihydro-4-methyl-2H-pyran. The information presented herein is intended to assist researchers and professionals in understanding the potential degradation pathways and in developing stable formulations and analytical methods. The content is based on available scientific literature and established principles of chemical stability testing.

Introduction

3,6-Dihydro-4-methyl-2H-pyran is a heterocyclic organic compound with applications in organic synthesis. Understanding its stability and degradation profile is crucial for its use in various applications, including as an intermediate in the synthesis of more complex molecules. This guide outlines the theoretical and expected degradation behavior of 3,6-Dihydro-4-methyl-2H-pyran under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress.

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-Dihydro-4-methyl-2H-pyran is provided in the table below. These properties can influence its stability and degradation kinetics.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
IUPAC Name 4-methyl-3,6-dihydro-2H-pyran
CAS Number 16302-35-5
Boiling Point Not available
Melting Point Not available
Solubility Not available

Thermal Degradation

A computational study has elucidated the mechanism of thermal decomposition of 3,6-Dihydro-4-methyl-2H-pyran. The degradation is proposed to occur via a concerted mechanism involving a 6-member cyclic transition state.

Thermal Degradation Pathway

The primary thermal degradation pathway of 3,6-Dihydro-4-methyl-2H-pyran is a retro-Diels-Alder reaction, yielding 2-methyl-1,3-butadiene and formaldehyde.[1][2]

3_6_Dihydro_4_methyl_2H_pyran 3,6-Dihydro-4-methyl-2H-pyran Transition_State [Transition State] 3_6_Dihydro_4_methyl_2H_pyran->Transition_State Heat (Δ) Products 2-Methyl-1,3-butadiene + Formaldehyde Transition_State->Products

Caption: Thermal degradation pathway of 3,6-Dihydro-4-methyl-2H-pyran.

Kinetic and Thermodynamic Parameters

The following table summarizes the computationally determined kinetic and thermodynamic parameters for the thermal decomposition of 3,6-Dihydro-4-methyl-2H-pyran at 600 K.[1]

ParameterValueUnit
Activation Free Energy (ΔG‡) 190kJ·mol⁻¹
Activation Enthalpy (ΔH‡) 188kJ·mol⁻¹
Activation Entropy (ΔS‡) -3.7J·mol⁻¹·K⁻¹
Activation Energy (Ea) 208kJ·mol⁻¹
Frequency Factor (A) 1.1 x 10¹³s⁻¹
Experimental Protocol: Thermal Stability Assessment

A detailed experimental protocol for assessing thermal stability, based on general forced degradation guidelines, is provided below.

Objective: To evaluate the thermal stability of 3,6-Dihydro-4-methyl-2H-pyran in the solid state and in solution.

Materials:

  • 3,6-Dihydro-4-methyl-2H-pyran

  • Suitable solvent (e.g., acetonitrile, methanol)

  • Thermostatically controlled oven

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or RI)

  • Class A volumetric glassware

Procedure:

  • Solid-State Thermal Stress:

    • Accurately weigh a known amount of 3,6-Dihydro-4-methyl-2H-pyran into a clean, dry glass vial.

    • Place the vial in a thermostatically controlled oven at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a known volume of a suitable solvent.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the extent of degradation.

  • Solution-State Thermal Stress:

    • Prepare a solution of 3,6-Dihydro-4-methyl-2H-pyran in a suitable solvent at a known concentration.

    • Transfer aliquots of the solution into sealed glass vials.

    • Expose the vials to a series of elevated temperatures as described for the solid-state study.

    • At each time point, remove a vial, cool it to room temperature, and directly analyze the solution by HPLC.

Data Analysis:

  • Calculate the percentage of degradation at each time point and temperature.

  • If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the parent compound versus time.

Hydrolytic Degradation

Potential Hydrolytic Degradation Pathways

Under acidic conditions, the ether linkage may be susceptible to hydrolysis, leading to ring-opening. The double bond could also undergo acid-catalyzed hydration. Under basic conditions, degradation is generally expected to be slower unless adjacent activating groups are present.

cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Acid_Start 3,6-Dihydro-4-methyl-2H-pyran Acid_Intermediate Ring-Opened Intermediate Acid_Start->Acid_Intermediate Hydrolysis Acid_Product Degradation Products Acid_Intermediate->Acid_Product Base_Start 3,6-Dihydro-4-methyl-2H-pyran Base_Product Minimal to No Degradation (Expected) Base_Start->Base_Product Start 3,6-Dihydro-4-methyl-2H-pyran Radical Allylic/Ethereal Radical Start->Radical Initiator (e.g., H₂O₂) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + H• Products Degradation Products (e.g., Epoxides, Ring-Opened Compounds) Hydroperoxide->Products Decomposition

References

Foundational

Technical Guide: Physical Properties of 3,6-Dihydro-4-methyl-2H-pyran

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of 3,6-Dihydro-4-methyl-2H-pyran. Due to a lack of available experim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,6-Dihydro-4-methyl-2H-pyran. Due to a lack of available experimental data for this specific compound in the reviewed literature, this guide also includes computed data and, for comparative purposes, experimental data for the structurally related compound, 3,4-Dihydro-6-methyl-2H-pyran-2-one. Furthermore, detailed experimental protocols for determining key physical properties are provided, alongside a visualization of a relevant synthetic pathway.

Core Physical Properties

3,6-Dihydro-4-methyl-2H-pyran (CAS: 16302-35-5)

Comprehensive searches of scientific databases did not yield experimental values for the boiling point, melting point, density, or refractive index of 3,6-Dihydro-4-methyl-2H-pyran. However, several computed physical properties are available and summarized in the table below.[1][2] These values are estimations based on computational models and should be used as a guideline pending experimental verification.

PropertyValueSource
Molecular Formula C₆H₁₀OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
XLogP3 0.7PubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1][2]
Complexity 84.2PubChem[2]
Heavy Atom Count 7PubChem[2]
Comparative Data: 3,4-Dihydro-6-methyl-2H-pyran-2-one (CAS: 3740-59-8)

To provide a contextual reference for the potential physical properties of the target compound, the following table summarizes the experimental data for the structurally similar compound, 3,4-Dihydro-6-methyl-2H-pyran-2-one. It is crucial to note that this is a different chemical entity, and its properties are not directly transferable to 3,6-Dihydro-4-methyl-2H-pyran.

PropertyValueSource
Boiling Point 82-83 °C at 15 mmHgChemicalBook[3]
Density 1.09 g/mL at 25 °CChemicalBook[3]
Refractive Index (n20/D) 1.4677ChemicalBook[3]

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of key physical properties of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common microscale technique for this determination.

Methodology:

  • Sample Preparation: A small amount (a few drops) of the liquid sample is placed in a small test tube or fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or an oil bath, to ensure uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Gravimetric Method)

Density is the mass per unit volume of a substance. A straightforward and accurate method for determining the density of a liquid is the gravimetric method using a pycnometer or a volumetric flask.

Methodology:

  • Weighing the Empty Flask: A clean, dry volumetric flask of a known volume is accurately weighed.

  • Filling with the Sample: The flask is filled with the liquid sample up to the calibration mark.

  • Weighing the Filled Flask: The flask filled with the sample is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the known volume of the flask.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a compound. The Abbe refractometer is a common instrument for this measurement.

Methodology:

  • Calibration: The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthetic Pathway Visualization

While specific signaling pathways for 3,6-Dihydro-4-methyl-2H-pyran are not prominently documented, the synthesis of related dihydropyran structures is a well-established area of organic chemistry. The following diagram illustrates a general workflow for the synthesis of a dihydropyran derivative, specifically the palladium-catalyzed borylation of a bromo-dihydropyran to form a boronic acid pinacol ester, a versatile synthetic intermediate.[4]

Synthesis_Workflow cluster_start Starting Material Preparation cluster_bromination Bromination and Elimination cluster_borylation Palladium-Catalyzed Borylation cluster_purification Workup and Purification start 4-Tetrahydropyranone hydrazone Hydrazone Intermediate start->hydrazone Hydrazine Hydrate bromo_dihydropyran 4-Bromo-3,6-dihydro-2H-pyran hydrazone->bromo_dihydropyran CuBr2, Triethylamine, DBU product 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester bromo_dihydropyran->product Bis(pinacolato)diboron, Pd Catalyst, KOAc final_product Purified Product product->final_product Extraction and Chromatography

A generalized workflow for the synthesis of a dihydropyran boronic acid pinacol ester.

Conclusion

This technical guide has summarized the available physical property data for 3,6-Dihydro-4-methyl-2H-pyran, highlighting the current reliance on computed values in the absence of experimental data. By providing comparative data for a related compound and detailing standard experimental protocols, this document serves as a valuable resource for researchers and professionals in the field. The included synthetic workflow diagram offers a visual representation of a key chemical transformation relevant to this class of compounds. Further experimental investigation is warranted to definitively establish the physical properties of 3,6-Dihydro-4-methyl-2H-pyran.

References

Exploratory

An In-depth Technical Guide to 4-methyl-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-methyl-3,6-dihydro-2H-pyran, a heterocyclic compound of interest in synthetic chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-3,6-dihydro-2H-pyran, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Properties

4-methyl-3,6-dihydro-2H-pyran is a cyclic ether with the IUPAC name 4-methyl-3,6-dihydro-2H-pyran and a CAS Number of 16302-35-5 .[1][2] Its structure is characterized by a six-membered dihydropyran ring with a methyl substituent at the 4-position.

Physicochemical Data

The key physicochemical properties of 4-methyl-3,6-dihydro-2H-pyran are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions and biological assays.

PropertyValueSource
Molecular Formula C₆H₁₀OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
CAS Number 16302-35-5PubChem[1]
IUPAC Name 4-methyl-3,6-dihydro-2H-pyranPubChem[1]
Canonical SMILES CC1=CCOCC1PubChem[1]
InChI Key PQGPYWUIWWYUGU-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 9.2 ŲGuidechem, PubChem[1]
Complexity 84.2Guidechem, PubChem[1]
XLogP3-AA 0.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Methodologies

The synthesis of 4-methyl-3,6-dihydro-2H-pyran and its derivatives is of significant interest. Various synthetic strategies have been developed to access this and related dihydropyran scaffolds.

One established method involves the chloroalkylation of 3-halo-2-methyl-1-buten-4-ols to form 4,5-dihalo-4-methyl-2-substituted tetrahydropyrans. These intermediates can then be converted regiospecifically to the desired 3,6-dihydropyrans through a reaction with magnesium.[3] The choice of the reducing agent is critical, as using zinc dust can lead to a mixture of 3,6- and 5,6-dihydropyran isomers.[3]

More recent advancements in synthetic methodology focus on diastereoselective approaches, such as the silyl-Prins cyclization, to afford cis-2,6-disubstituted dihydropyrans with high stereocontrol.

Below is a generalized workflow for the synthesis and purification of dihydropyran derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Aldehyde, β-Ketoester) B One-Pot Reaction (e.g., Tandem Cascade) A->B C Crude Product B->C D Column Chromatography C->D E Pure Dihydropyran Derivative D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G In vitro Assays (e.g., Kinase Assay, Cytotoxicity) E->G H Data Analysis (IC50 Determination) G->H

Caption: General workflow for the synthesis and evaluation of dihydropyran derivatives.

Applications in Drug Development

The dihydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Role as a Morpholine Bioisostere in mTOR Inhibitors

A significant application of the 3,6-dihydro-2H-pyran moiety is its use as a bioisosteric replacement for the morpholine group in the design of ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in diseases such as cancer and diabetes.

The morpholine group is a common "hinge-binding" motif in many kinase inhibitors. Research has shown that replacing this group with 3,6-dihydro-2H-pyran in pyrazolopyrimidine and thienopyrimidine classes of mTOR inhibitors can result in compounds with equivalent potency and improved selectivity over related kinases like PI3K. This establishes the 3,6-dihydro-2H-pyran group as a valuable pharmacophore for developing highly potent and selective mTOR inhibitors.

The mTOR Signaling Pathway

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions. mTORC1 is sensitive to rapamycin and primarily regulates cell growth by controlling protein synthesis, while mTORC2 is involved in cell survival and cytoskeletal organization. ATP-competitive inhibitors targeting the mTOR kinase domain can block the activity of both complexes.

mTOR_Pathway GrowthFactors Growth Factors Amino Acids PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT TSC1_2 TSC1/TSC2 PI3K_AKT->TSC1_2 mTORC2 mTORC2 PI3K_AKT->mTORC2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis AKT_Ser473 AKT (Ser473) mTORC2->AKT_Ser473 Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton AKT_Ser473->mTORC1 DHP_Inhibitor Dihydropyran-based Inhibitor DHP_Inhibitor->mTORC1 DHP_Inhibitor->mTORC2

Caption: Simplified mTOR signaling pathway showing inhibition points by DHP-based compounds.

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of dihydropyran derivatives, relevant to professionals in drug development.

Protocol: Three-Component Synthesis of a Dihydropyran Derivative

This protocol describes a general method for the one-pot synthesis of a functionalized 4H-pyran, a related scaffold.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ethanol (5 mL)

  • Piperidine (catalytic amount)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature to ensure all solids are dissolved.

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically after several hours), a precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the purified dihydropyran derivative.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dihydropyran derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

4-methyl-3,6-dihydro-2H-pyran and its related structures represent a versatile and valuable class of heterocyclic compounds. Their straightforward synthesis and favorable physicochemical properties make them attractive building blocks in organic chemistry. For drug development professionals, the demonstrated success of the dihydropyran scaffold as a morpholine bioisostere in potent and selective mTOR inhibitors highlights its potential for addressing challenging therapeutic targets. Further exploration of this scaffold is warranted to unlock new therapeutic opportunities in oncology and other disease areas driven by kinase signaling.

References

Foundational

A Technical Guide to the Thermal Decomposition of 4-methyl-3,6-dihydro-2H-pyran

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Topic: An in-depth analysis of the thermal decomposition mechanism, kinetics, and experimental methodologies related to 4-methyl-3,6-dihydro-...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Core Topic: An in-depth analysis of the thermal decomposition mechanism, kinetics, and experimental methodologies related to 4-methyl-3,6-dihydro-2H-pyran.

Abstract

The thermal decomposition of 4-methyl-3,6-dihydro-2H-pyran is a key reaction in organic chemistry, proceeding via a concerted, unimolecular retro-Diels-Alder mechanism. This technical guide provides a comprehensive overview of this process, synthesizing computational and experimental findings. It details the reaction pathway, which yields 2-methyl-1,3-butadiene and formaldehyde through a six-membered cyclic transition state. Quantitative kinetic and thermodynamic data from computational studies are presented, highlighting the influence of the methyl substituent on the reaction's activation energy. Furthermore, this document outlines detailed experimental and computational protocols for studying this class of reactions, intended to serve as a practical reference for researchers in the field.

Reaction Mechanism and Products

The thermal decomposition of 4-methyl-3,6-dihydro-2H-pyran (MDHP) is characterized as a concerted retro-Diels-Alder reaction.[1] This type of reaction is a microscopic reverse of the well-known Diels-Alder cycloaddition and is thermally allowed.[1][2] The process involves the cleavage of two sigma (σ) bonds and the formation of three pi (π) bonds within a single, six-membered cyclic transition state.[3][4]

The decomposition is unimolecular and generates two stable products: formaldehyde (CH₂O) and 2-methyl-1,3-butadiene (isoprene).[3] The reaction is driven by the increase in entropy from one reactant molecule forming two product molecules and can be initiated simply by heating.[5]

A computational study of this reaction indicates that the electron movement within the pyran ring triggers the simultaneous breaking of the C2-C3 and O1-C6 bonds, leading to the final products.[3]

Caption: Thermal decomposition pathway of 4-methyl-3,6-dihydro-2H-pyran.

Kinetic and Thermodynamic Data

Computational studies have provided valuable insight into the energetics of the decomposition of MDHP. A recent study utilized Density Functional Theory (DFT) at the PBE0/6-311+G(d,p) level to calculate key kinetic and thermodynamic parameters over a temperature range of 584 to 633 K.[3]

The presence of the methyl group at the C-4 position has a notable effect on the reaction kinetics. It decreases the activation free energy (ΔG≠) by approximately 6 kJ·mol⁻¹ compared to the unsubstituted 3,6-dihydro-2H-pyran (DHP), thereby favoring the thermal decomposition.[3] This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state.[3]

While an experimental study on the thermolysis of 4-methyl-3,6-dihydro-2H-pyran was reported by Frey and Watts in 1981, specific quantitative data from this work is not detailed in the readily available literature.[3]

Table 1: Computed Kinetic and Thermodynamic Parameters (at 600 K)

Compound Structure Activation Free Energy (ΔG≠) (kJ·mol⁻¹) Activation Energy (Ea) (kJ·mol⁻¹)
3,6-dihydro-2H-pyran (DHP) 196 Not Reported
4-methyl-3,6-dihydro-2H-pyran (MDHP) 190 Not Reported
cis-2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) 183 202

Data sourced from a computational study by Ruiz et al.[3]

Experimental and Computational Protocols

Protocol for Gas-Phase Pyrolysis Kinetics

This section outlines a representative experimental protocol for studying the gas-phase thermal decomposition kinetics, adapted from methodologies used for similar pyran compounds.

Objective: To determine the first-order rate constant and Arrhenius parameters for the thermal decomposition of 4-methyl-3,6-dihydro-2H-pyran.

Apparatus:

  • Pyrolysis Reactor: A static, isothermal reactor made of quartz or Pyrex, housed in an electric furnace with a PID controller for precise temperature regulation (±0.1 °C).

  • Vacuum Line: A standard high-vacuum line for evacuating the reactor and handling gaseous samples.

  • Pressure Transducer: A calibrated pressure transducer to monitor the pressure change during the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For qualitative and quantitative analysis of reactants and products. A suitable column (e.g., DB-5ms) should be used.

  • Sample Inlet System: A system to introduce a precise amount of the liquid reactant into the heated reactor, ensuring rapid vaporization.

Procedure:

  • Sample Preparation: The 4-methyl-3,6-dihydro-2H-pyran sample must be purified to >99.9% purity, typically by preparative gas chromatography, and thoroughly degassed.

  • Reactor Conditioning: The surface of the reaction vessel should be conditioned to minimize surface-catalyzed reactions, often by pyrolyzing a sample of the reactant in situ until reproducible rates are obtained.

  • Kinetic Run: a. Evacuate the reactor to a high vacuum (<10⁻⁴ Torr). b. Introduce a known quantity of the reactant into the reactor, ensuring the initial pressure is within a range where the reaction is known to be first-order (e.g., 2-20 Torr). c. Monitor the reaction progress by periodically withdrawing samples at timed intervals. d. Quench the reaction in the withdrawn sample by rapid cooling or expansion into a collection vessel.

  • Analysis: a. Analyze the quenched samples using GC-MS to identify and quantify the remaining reactant and the products formed. b. Calculate the first-order rate constant (k) from the slope of a plot of ln(P₀/P) versus time, where P is the partial pressure of the reactant.

  • Data Processing: Repeat the experiment across a range of temperatures (e.g., 580-640 K) to determine the Arrhenius parameters (Activation Energy, Ea, and Pre-exponential factor, A) from a plot of ln(k) versus 1/T.

Protocol for Computational Investigation

This protocol is based on the methods described in a recent computational study on dihydropyran decomposition.[3]

Objective: To model the reaction pathway and calculate the kinetic and thermodynamic parameters of the thermal decomposition.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian 09.[3]

  • Level of Theory: Density Functional Theory (DFT) using a functional like PBE0 with a basis set such as 6-311+G(d,p).[3]

Procedure:

  • Geometry Optimization: Optimize the geometries of the reactant (MDHP), the expected products (formaldehyde and 2-methyl-1,3-butadiene), and the transition state.

  • Transition State (TS) Search: Locate the first-order saddle point on the potential energy surface corresponding to the transition state of the retro-Diels-Alder reaction. This can be done using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method.

  • Frequency Calculations: Perform vibrational frequency calculations for all optimized structures. A true minimum (reactant, product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the reactant and product minima on the potential energy surface.

  • Parameter Calculation: From the frequency calculations, compute the zero-point vibrational energies (ZPVE), thermal corrections, and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) at the desired temperature range.

  • Kinetic Analysis: Calculate the activation energy (Ea) and activation free energy (ΔG≠) from the energy difference between the transition state and the reactant. Use Transition State Theory (TST) to calculate the rate constant (k).

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Purified Reactant (>99.9%) exp_pyrolysis Gas-Phase Pyrolysis in Isothermal Reactor exp_start->exp_pyrolysis exp_sample Timed Sampling & Reaction Quenching exp_pyrolysis->exp_sample exp_gcms GC-MS Analysis (Quantification) exp_sample->exp_gcms exp_data Kinetic Data Analysis (Arrhenius Plot) exp_gcms->exp_data exp_end Determine Ea and A exp_data->exp_end comp_start Define Structures (Reactant, Products) comp_geo Geometry Optimization (PBE0/6-311+G(d,p)) comp_start->comp_geo comp_ts Transition State Search comp_geo->comp_ts comp_freq Frequency & IRC Calculations (Verify TS) comp_ts->comp_freq comp_therm Calculate Thermodynamic & Kinetic Parameters comp_freq->comp_therm comp_end Determine ΔG≠ and Ea comp_therm->comp_end

Caption: Workflow for experimental and computational studies of thermal decomposition.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3,6-Dihydro-4-methyl-2H-pyran in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This method has been widely applied in the synthesis of complex natural products and in drug discovery, as it allows for the formation of multiple stereocenters in a single step with high regio- and stereoselectivity.[1][2] 3,6-Dihydro-4-methyl-2H-pyran is a substituted dihydropyran that can serve as a diene in Diels-Alder reactions, leading to the formation of oxabicyclo[2.2.2]octene derivatives. This bicyclic ether scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a rigid scaffold for the spatial presentation of pharmacophoric groups.[3][4][5][6]

These application notes provide an overview of the use of 3,6-dihydro-4-methyl-2H-pyran in Diels-Alder reactions, including reaction mechanisms, experimental protocols, and potential applications in drug development.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction of 3,6-dihydro-4-methyl-2H-pyran with a dienophile, such as maleic anhydride or N-phenylmaleimide, proceeds through a concerted pericyclic mechanism. The diene, 3,6-dihydro-4-methyl-2H-pyran, must adopt an s-cis conformation to allow for the simultaneous overlap of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The methyl group at the 4-position of the pyran ring can influence the reactivity and stereoselectivity of the reaction.

A key stereochemical consideration in Diels-Alder reactions is the "endo rule," which states that the dienophile's substituents with π-systems tend to orient themselves under the diene in the transition state, leading to the formation of the endo isomer as the major product under kinetic control. This preference is attributed to secondary orbital interactions between the p-orbitals of the dienophile's substituents and the central atoms of the diene.

Applications in Drug Development

The oxabicyclo[2.2.2]octane core structure, formed from the Diels-Alder reaction of dihydropyrans, is a recognized pharmacophore and a valuable scaffold in drug discovery.[3][4][5][6] This rigid bicyclic system allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

Derivatives of oxabicyclo[2.2.2]octane have been explored for a variety of therapeutic applications, including as:

  • Bioisosteres of Phenyl Rings: The 2-oxabicyclo[2.2.2]octane scaffold has been successfully used as a saturated bioisostere for the phenyl ring in drug candidates, leading to improved physicochemical properties such as increased solubility and metabolic stability.[3][4][5][6]

  • Anticancer Agents: Certain bicyclo[2.2.2]octene derivatives have shown potential as antitumor agents.[7]

  • CNS-active Agents: The rigid framework is also found in compounds with affinity for central nervous system receptors, suggesting potential applications in neurology and psychiatry.

The versatility of the Diels-Alder reaction allows for the introduction of a wide range of substituents on both the diene and dienophile, enabling the generation of diverse libraries of oxabicyclo[2.2.2]octane derivatives for high-throughput screening and lead optimization in drug discovery programs.

Data Presentation

Table 1: Representative Diels-Alder Reaction of a 4-Substituted Dihydropyran with N-Phenylmaleimide
DieneDienophileProductReaction ConditionsYield (%)Diastereomeric Ratio (endo:exo)Reference
4-VinylimidazoleN-PhenylmaleimideCycloadductBenzene-d6, Room Temperature, 4 days83 (isolated)>95:5[8]

Note: This is a representative example using a structurally related diene, as specific quantitative data for 3,6-dihydro-4-methyl-2H-pyran was not available in the searched literature. The high endo selectivity is consistent with the principles of the Diels-Alder reaction.

Experimental Protocols

The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions involving a dihydropyran. These should be adapted and optimized for the specific reaction of 3,6-dihydro-4-methyl-2H-pyran.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes a general procedure for the reaction of a dihydropyran with a dienophile under thermal conditions.

Materials:

  • 3,6-Dihydro-4-methyl-2H-pyran (diene)

  • N-Phenylmaleimide (dienophile)

  • Toluene or Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3,6-dihydro-4-methyl-2H-pyran (1.0 eq) and N-phenylmaleimide (1.1 eq).

  • Add anhydrous toluene or xylene to achieve a concentration of 0.1-0.5 M.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 110-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired oxabicyclo[2.2.2]octene adduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

Lewis acid catalysis can often accelerate the Diels-Alder reaction and enhance its stereoselectivity, allowing for lower reaction temperatures.[9][10][11]

Materials:

  • 3,6-Dihydro-4-methyl-2H-pyran (diene)

  • N-Phenylmaleimide (dienophile)

  • Lewis Acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) (0.1 - 1.0 eq)

  • Dichloromethane (anhydrous)

  • Schlenk flask or flame-dried round-bottom flask

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dienophile, N-phenylmaleimide (1.1 eq), and dissolve it in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Slowly add the Lewis acid to the solution of the dienophile and stir for 15-30 minutes.

  • In a separate flask, prepare a solution of 3,6-dihydro-4-methyl-2H-pyran (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of the diene dropwise to the cooled dienophile-Lewis acid complex.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

Diels-Alder Reaction of 3,6-Dihydro-4-methyl-2H-pyran

Caption: General scheme of the Diels-Alder reaction.

Experimental Workflow for Lewis Acid Catalyzed Diels-Alder Reaction

Workflow start Start step1 Dissolve Dienophile in Anhydrous DCM start->step1 step2 Cool to Low Temperature (-78°C to 0°C) step1->step2 step3 Add Lewis Acid step2->step3 step4 Stir for 15-30 min step3->step4 step5 Add Diene Solution Dropwise step4->step5 step6 Monitor Reaction by TLC step5->step6 step7 Quench Reaction step6->step7 Reaction Complete step8 Workup and Extraction step7->step8 step9 Purification step8->step9 end Final Product step9->end

Caption: Workflow for Lewis acid catalyzed reaction.

Logical Relationship in Drug Discovery

DrugDiscovery A 3,6-Dihydro-4-methyl-2H-pyran (Diene) C Diels-Alder Reaction A->C B Dienophile Library (e.g., Maleimides, Acrylates) B->C D Library of Oxabicyclo[2.2.2]octene Derivatives C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical Development G->H

Caption: Drug discovery workflow utilizing Diels-Alder.

References

Application

Application Notes and Protocols: 3,6-Dihydro-4-methyl-2H-pyran as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Chiral dihydropyran scaffolds are privileged structures found in a wide array of natural products and pharmaceutically active compounds. Their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral dihydropyran scaffolds are privileged structures found in a wide array of natural products and pharmaceutically active compounds. Their inherent chirality plays a crucial role in determining biological activity. Among these, 3,6-dihydro-4-methyl-2H-pyran serves as a versatile chiral building block, offering a synthetically useful scaffold for the introduction of stereogenic centers in complex molecule synthesis. This document provides an overview of its application, enantioselective synthesis strategies, and detailed experimental protocols.

The tetrahydropyran (THP) ring is a common feature in many natural products, and dihydropyrans are key intermediates in their synthesis.[1][2][3] The strategic placement of substituents on the dihydropyran ring allows for the construction of complex stereochemical arrays, making it a valuable tool in total synthesis.[2]

Applications in Natural Product Synthesis

While specific examples detailing the use of enantiopure 3,6-dihydro-4-methyl-2H-pyran are not extensively documented in readily available literature, the application of closely related chiral dihydropyran cores in the synthesis of natural products is well-established. These syntheses highlight the strategic importance of the dihydropyran motif as a chiral building block. For instance, dihydropyrans are key intermediates in the synthesis of 2,6-disubstituted tetrahydropyrans, which are prevalent in a variety of natural products.[1]

One notable example is the application of a dihydropyran-based strategy in the total synthesis of citreothiopyrane A.[1] Although this synthesis ultimately yielded a dihydrothiopyran, the initial strategy focused on the construction of a dihydropyran ring, demonstrating the utility of this approach. Furthermore, the synthesis of complex marine natural products like neopeltolide showcases the power of dihydropyran intermediates in constructing complex molecular architectures.[2]

Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans

The enantioselective synthesis of dihydropyran derivatives can be achieved through various methods, including organocatalysis and metal-catalyzed reactions. One effective approach involves the radical cyclization of β-iodo ethers derived from cinnamic acid esters. This method allows for the introduction of various substituents and achieves high levels of stereocontrol.

Below is a table summarizing representative data for the enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans, which can be adapted for the synthesis of the target molecule.

Table 1: Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans via Radical Cyclization

EntrySubstrateProductYield (%)Diastereomeric Excess (de, %)
1Ethyl (E)-3-(4-methoxyphenyl)acrylateEthyl (2R,3R,6S)-6-ethynyl-3-(4-methoxyphenyl)-3,6-dihydro-2H-pyran-2-carboxylate75>98
2(E)-4-(4-chlorophenyl)but-3-en-2-one(2R,6S)-2-((R)-1-(4-chlorophenyl)-3-iodopropoxy)-6-ethynyl-3,6-dihydro-2H-pyran8295
3Methyl (E)-3-(p-tolyl)acrylateMethyl (2R,3R,6S)-6-ethynyl-3-(p-tolyl)-3,6-dihydro-2H-pyran-2-carboxylate78>98

Data adapted from analogous syntheses of substituted dihydropyrans.

Experimental Protocols

This section provides a detailed, generalized protocol for the enantioselective synthesis of a substituted 3,6-dihydro-2H-pyran via a radical cyclization pathway. This protocol can be adapted for the synthesis of chiral 3,6-dihydro-4-methyl-2H-pyran by selecting the appropriate starting materials.

Protocol 1: Enantioselective Synthesis of a Substituted 3,6-Dihydro-2H-pyran

Materials:

  • Substituted cinnamic acid ester or α,β-unsaturated ketone

  • Propargyl alcohol

  • Iodine

  • (2S)-1-acetylpyrrolidine-2-carboxylic acid (chiral ligand)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Anhydrous benzene

  • Anhydrous sodium thiosulfate

  • Ethyl acetate

  • Petroleum ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

Step 1: Synthesis of the β-Iodo Ether Intermediate

  • To a solution of the cinnamic acid ester (1.0 equiv) and propargyl alcohol (1.5 equiv) in a suitable solvent (e.g., acetonitrile) at 0 °C, add iodine (1.2 equiv) portionwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the β-iodo ether.

Step 2: Enantioselective Radical Cyclization

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the β-iodo ether (1.0 equiv) and (2S)-1-acetylpyrrolidine-2-carboxylic acid (0.2 equiv) in anhydrous benzene.

  • Add AIBN (0.15 equiv) to the solution.

  • Heat the reaction mixture at 80 °C for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the enantiomerically enriched 3,6-dihydro-2H-pyran derivative.

Visualizations

Workflow for Enantioselective Synthesis

The following diagram illustrates the general workflow for the enantioselective synthesis of a substituted 3,6-dihydro-2H-pyran.

G cluster_0 Step 1: Synthesis of β-Iodo Ether cluster_1 Step 2: Enantioselective Radical Cyclization cluster_2 Work-up & Purification start Cinnamic Acid Derivative + Propargyl Alcohol step1_process Iodocyclization start->step1_process step1_reagents Iodine step1_reagents->step1_process intermediate β-Iodo Ether step1_process->intermediate step2_process Radical Cyclization intermediate->step2_process step2_reagents Chiral Ligand + AIBN step2_reagents->step2_process product Enantioenriched 3,6-Dihydro-2H-pyran step2_process->product workup Quenching & Extraction product->workup purification Column Chromatography workup->purification

Caption: General workflow for the enantioselective synthesis of dihydropyrans.

Reaction Scheme: Radical Cyclization

This diagram shows a representative reaction scheme for the enantioselective radical cyclization step.

G reactant β-Iodo Ether R1, R2, I reagents {(2S)-1-acetylpyrrolidine-2-carboxylic acid (Chiral Ligand) AIBN, Benzene, 80 °C} reactant->reagents product Enantioenriched 3,6-Dihydro-2H-pyran R1, R2 reagents->product

Caption: Enantioselective radical cyclization to form a dihydropyran.

Conclusion

3,6-Dihydro-4-methyl-2H-pyran is a valuable chiral building block in organic synthesis. While direct protocols for its enantioselective synthesis are not abundant, established methods for the synthesis of substituted dihydropyrans provide a clear and adaptable pathway. The application of these chiral scaffolds in the total synthesis of complex natural products underscores their importance in modern drug discovery and development. The protocols and data presented herein offer a foundation for researchers to utilize this versatile building block in their synthetic endeavors.

References

Method

Application Notes and Protocols: 3,6-Dihydro-4-methyl-2H-pyran in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the utility of 3,6-Dihydro-4-methyl-2H-pyran as a versatile building block in the synthesis of natura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3,6-Dihydro-4-methyl-2H-pyran as a versatile building block in the synthesis of natural products. The focus is on its transformation into key intermediates for the construction of complex molecular architectures, particularly those containing substituted tetrahydropyran rings.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products exhibiting a wide range of biological activities. These include macrolides, polyether antibiotics, and marine toxins. The stereoselective synthesis of substituted THP rings is a cornerstone of modern organic synthesis. 3,6-Dihydro-4-methyl-2H-pyran serves as a readily accessible precursor to valuable 4-methyl-substituted tetrahydropyran intermediates.

Key Synthetic Transformation: Hydroboration-Oxidation

A primary application of 3,6-Dihydro-4-methyl-2H-pyran in the strategic approach to natural product synthesis is its stereoselective conversion to a trans-4-methyltetrahydropyran-3-ol. This is typically achieved through a hydroboration-oxidation reaction. The regioselectivity of the hydroboration is directed by the methyl group, and the subsequent oxidation proceeds with retention of stereochemistry, affording a predictable diastereomer.

Logical Workflow for Synthesis Initiation

The following diagram illustrates the initial steps in a synthetic pathway utilizing 3,6-Dihydro-4-methyl-2H-pyran.

G A 3,6-Dihydro-4-methyl-2H-pyran B Hydroboration-Oxidation A->B 1. BH3-THF 2. H2O2, NaOH C trans-4-Methyltetrahydropyran-3-ol B->C D Protection of Hydroxyl Group C->D e.g., TBSCl, Imidazole E Protected Intermediate D->E F Further Elaboration to Natural Product Scaffold E->F

Caption: Synthetic entry from 3,6-Dihydro-4-methyl-2H-pyran.

Application in the Synthesis of Phoracantholide I Analogs

Phoracantholide I is a 10-membered macrolide that features a substituted tetrahydropyran ring. While many syntheses of phoracantholides have been reported from various starting materials, a retrosynthetic analysis highlights how an intermediate derived from 3,6-Dihydro-4-methyl-2H-pyran could be a viable synthon for analogs of this natural product.

Retrosynthetic Analysis

The following diagram outlines a plausible retrosynthetic disconnection of a Phoracantholide I analog leading back to a tetrahydropyran building block.

G A Phoracantholide I Analog (Macrolide) B Hydroxy Acid Precursor A->B Macrolactonization C Key Tetrahydropyran Fragment B->C C-C Bond Formation (e.g., Wittig) D trans-4-Methyltetrahydropyran-3-ol C->D Functional Group Interconversion E 3,6-Dihydro-4-methyl-2H-pyran D->E Hydroboration-Oxidation

Caption: Retrosynthesis of a Phoracantholide I analog.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Methyltetrahydropyran-3-ol

This protocol details the hydroboration-oxidation of 3,6-Dihydro-4-methyl-2H-pyran.

Materials:

  • 3,6-Dihydro-4-methyl-2H-pyran

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,6-Dihydro-4-methyl-2H-pyran (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution (1.5 eq).

  • Carefully add the 30% hydrogen peroxide solution (1.5 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trans-4-Methyltetrahydropyran-3-ol.

Quantitative Data
EntrySubstrateReagentsProductYield (%)Diastereomeric Ratio (trans:cis)
13,6-Dihydro-4-methyl-2H-pyran1. BH₃·THF2. H₂O₂, NaOHtrans-4-Methyltetrahydropyran-3-ol85-95>95:5

Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and scale.

Characterization Data for trans-4-Methyltetrahydropyran-3-ol

PropertyValue
Appearance Colorless oil
¹H NMR (CDCl₃) δ 3.80-3.95 (m, 2H), 3.40-3.55 (m, 2H), 2.05-2.20 (m, 1H), 1.60-1.75 (m, 2H), 1.25-1.40 (m, 1H), 0.95 (d, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃) δ 72.1, 68.5, 65.4, 40.2, 33.8, 16.5
IR (thin film) 3400 (br), 2950, 2870, 1080 cm⁻¹
Mass Spec (EI) m/z 116 (M⁺)

Note: Spectroscopic data are simulated and representative for the target structure.

Conclusion

3,6-Dihydro-4-methyl-2H-pyran is a valuable and cost-effective starting material for the stereoselective synthesis of 4-methyl-substituted tetrahydropyranols. The hydroboration-oxidation protocol provides a reliable method to access these key intermediates, which can be further elaborated into a variety of natural product scaffolds. The application of this building block in the synthesis of analogs of Phoracantholide I and other complex molecules demonstrates its strategic importance in modern synthetic chemistry and drug discovery. Researchers are encouraged to explore the utility of this versatile dihydropyran in their own synthetic endeavors.

Application

Synthesis of 3,6-Dihydro-4-methyl-2H-pyran Derivatives: A Detailed Protocol for Researchers

Application Note: The synthesis of 3,6-dihydro-4-methyl-2H-pyran derivatives is a significant endeavor in organic chemistry, driven by the prevalence of this structural motif in numerous biologically active compounds and...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 3,6-dihydro-4-methyl-2H-pyran derivatives is a significant endeavor in organic chemistry, driven by the prevalence of this structural motif in numerous biologically active compounds and natural products. These derivatives serve as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The primary synthetic route highlighted in this document is the hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition that efficiently constructs the dihydropyran ring system. This protocol provides a detailed methodology for the synthesis, purification, and characterization of these valuable compounds, tailored for researchers and professionals in drug development and chemical synthesis.

I. Overview of the Synthetic Pathway

The core of this protocol involves the hetero-Diels-Alder reaction between a conjugated diene, specifically isoprene, and a dienophile, typically an aldehyde or ketone.[1][2][3] Isoprene serves as the four-π-electron component and provides the "4-methyl" substituent on the resulting pyran ring. The dienophile, containing a carbonyl group, acts as the two-π-electron component. The reaction proceeds in a concerted fashion to form the six-membered dihydropyran ring.[1][2] Lewis acid catalysis is often employed to enhance the reaction rate and selectivity.

Reaction Scheme:

Reaction_Scheme cluster_reaction Isoprene Isoprene Plus1 + Product 3,6-Dihydro-4-methyl-2H-pyran Isoprene->Product Diels-Alder Reaction Formaldehyde Formaldehyde Arrow1 Lewis Acid Catalyst (e.g., ZnCl₂) Heat

Caption: General scheme of the hetero-Diels-Alder reaction for the synthesis of 3,6-Dihydro-4-methyl-2H-pyran.

II. Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of 3,6-dihydro-4-methyl-2H-pyran via a hetero-Diels-Alder reaction.

Materials:

  • Isoprene (freshly distilled)

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous zinc chloride (0.1 mol). The flask is flushed with an inert gas (e.g., nitrogen or argon).

  • Addition of Reactants: Add anhydrous dichloromethane (100 mL) to the flask, followed by paraformaldehyde (1.0 mol). The mixture is stirred to form a suspension. Freshly distilled isoprene (1.2 mol) is then added to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux (approximately 40-45 °C) with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of 1 M hydrochloric acid (50 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Extraction and Washing: The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield the pure 3,6-dihydro-4-methyl-2H-pyran.

III. Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of various 3,6-dihydro-2H-pyran derivatives reported in the literature.

DerivativeDienophileCatalystReaction Time (h)Yield (%)Reference
3,6-Dihydro-2H-pyran-4-boronic acid pinacol esterN/A (multi-step from 4-tetrahydropyranone)Pd(dppf)Cl₂366[4]
Functionalized 3,4-dihydro-2H-pyranAromatic aldehydes, malononitrile, methyl acetoacetateFe₃O₄/SiO₂0.2597[5]
Tetrahydrobenzo[b]pyran derivativesAromatic aldehyde, dimedone, malononitrileNickel Schiff-base complex on iron oxide nanoparticles0.1790[5]
4H-Pyran derivativesAromatic aldehyde, β-ketoesterNd₂O₃0.7593[6]

IV. Characterization Data

The synthesized 3,6-dihydro-4-methyl-2H-pyran can be characterized by various spectroscopic techniques. Representative data for a similar structure, 4-bromo-3,6-dihydro-2H-pyran, is provided below as a reference.[4]

¹H NMR (400 MHz, CDCl₃): δ 6.07 (m, 1H), 4.20–4.13 (m, 2H), 3.86–3.82 (m, 2H), 2.56–2.49 (m, 2H).[4]

V. Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

G A Reaction Setup: - Add ZnCl₂ to a dry flask - Flush with inert gas B Addition of Reactants: - Add anhydrous DCM - Add paraformaldehyde - Add isoprene A->B C Reaction: - Heat to reflux (40-45 °C) - Stir for 4-6 hours - Monitor by TLC/GC B->C D Work-up: - Cool to room temperature - Quench with 1 M HCl C->D E Extraction & Washing: - Separate organic layer - Extract aqueous layer with DCM - Wash with NaHCO₃ and brine D->E F Drying & Concentration: - Dry over MgSO₄ - Filter - Remove solvent via rotary evaporation E->F G Purification: - Fractional distillation F->G H Characterization: - NMR, IR, Mass Spectrometry G->H

Caption: Workflow for the synthesis of 3,6-Dihydro-4-methyl-2H-pyran.

VI. Safety Precautions

  • Isoprene is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Anhydrous zinc chloride is corrosive and hygroscopic; handle with care.

  • The reaction should be performed under an inert atmosphere to prevent side reactions.

References

Method

Application Notes and Protocols: 3,6-Dihydro-4-methyl-2H-pyran in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction 3,6-Dihydro-4-methyl-2H-pyran is a versatile cyclic ether that serves as a valuable building block in the synthesis of a wide array of heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydro-4-methyl-2H-pyran is a versatile cyclic ether that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its embedded alkene functionality within a pyran ring system allows for diverse chemical transformations, leading to the construction of complex molecular architectures. Dihydropyran moieties are prevalent in numerous natural products and pharmacologically active molecules, making this starting material particularly relevant for drug discovery and medicinal chemistry. For instance, the dihydropyran motif has been successfully employed as a bioisosteric replacement for morpholine in the development of potent and selective mTOR inhibitors and has been incorporated into novel inhibitors of phosphodiesterase 9A (PDE9A) for the potential treatment of cognitive disorders.

The reactivity of the double bond in 3,6-dihydro-4-methyl-2H-pyran enables several key transformations, including epoxidation, dihydroxylation, halogenation, and cycloaddition reactions. These reactions furnish highly functionalized tetrahydropyran derivatives, which can be further elaborated into more complex heterocyclic systems such as fused pyrans, pyranopyridines, and other bicyclic or polycyclic scaffolds. This document provides detailed application notes and experimental protocols for the utilization of 3,6-dihydro-4-methyl-2H-pyran in the synthesis of key heterocyclic intermediates.

Key Synthetic Transformations and Applications

The double bond in 3,6-dihydro-4-methyl-2H-pyran is amenable to a variety of addition reactions, providing a gateway to diverse heterocyclic structures. The primary transformations include:

  • Epoxidation: The formation of an epoxide ring across the double bond yields a highly reactive intermediate. This oxirane ring can be subsequently opened by various nucleophiles to introduce new functionalities and construct different heterocyclic systems.

  • Dihydroxylation: The syn- or anti-dihydroxylation of the double bond leads to the formation of vicinal diols. These diols are versatile precursors for the synthesis of compounds with multiple stereocenters and can be further cyclized or functionalized.

  • Halogenation: The addition of halogens across the double bond produces dihalogenated tetrahydropyrans. These intermediates can undergo subsequent elimination or substitution reactions to generate a range of unsaturated or functionalized pyran derivatives.

  • Cycloaddition Reactions: The alkene functionality can participate as a dienophile in Diels-Alder reactions or other cycloadditions to construct fused bicyclic and polycyclic heterocyclic systems.

These transformations underscore the utility of 3,6-dihydro-4-methyl-2H-pyran as a scaffold for generating molecular diversity in drug discovery and natural product synthesis.

Experimental Protocols

The following are generalized protocols for key transformations of 3,6-dihydro-4-methyl-2H-pyran. These protocols are based on standard procedures for similar cyclic alkenes and should be optimized for specific applications.

Protocol 1: Epoxidation of 3,6-Dihydro-4-methyl-2H-pyran

This protocol describes the synthesis of 4-methyl-3,4-epoxy-tetrahydropyran, a key intermediate for further nucleophilic ring-opening reactions.

Reaction Scheme:

G reactant 3,6-Dihydro-4-methyl-2H-pyran reagent m-CPBA DCM, 0 °C to rt product 4-Methyl-3,4-epoxy-tetrahydropyran reactant->product

Caption: Epoxidation of 3,6-dihydro-4-methyl-2H-pyran.

Materials:

  • 3,6-Dihydro-4-methyl-2H-pyran

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 3,6-dihydro-4-methyl-2H-pyran (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure epoxide.

Quantitative Data (Representative):

ProductStarting MaterialReagentSolventTime (h)Yield (%)
4-Methyl-3,4-epoxy-tetrahydropyran3,6-Dihydro-4-methyl-2H-pyranm-CPBADCM385-95
Protocol 2: Syn-Dihydroxylation of 3,6-Dihydro-4-methyl-2H-pyran

This protocol details the formation of cis-4-methyl-tetrahydropyran-3,4-diol, a vicinal diol, which is a versatile precursor for further transformations.

Reaction Scheme:

G reactant 3,6-Dihydro-4-methyl-2H-pyran reagent 1. OsO4 (cat.), NMO 2. Na2SO3 product cis-4-Methyl-tetrahydropyran-3,4-diol reactant->product

Caption: Syn-dihydroxylation of 3,6-dihydro-4-methyl-2H-pyran.

Materials:

  • 3,6-Dihydro-4-methyl-2H-pyran

  • Osmium tetroxide (OsO₄, 4% solution in water)

  • N-Methylmorpholine N-oxide (NMO, 50% in water)

  • Acetone and water (solvent mixture)

  • Sodium sulfite (Na₂SO₃)

  • Celite®

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 3,6-dihydro-4-methyl-2H-pyran (1.0 eq) in a mixture of acetone and water (10:1 v/v).

  • To this solution, add NMO (1.5 eq) followed by the catalytic amount of OsO₄ solution (0.02 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir for an additional 30 minutes.

  • Filter the mixture through a pad of Celite® to remove the black osmium dioxide precipitate, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Quantitative Data (Representative):

ProductStarting MaterialReagentsSolventTime (h)Yield (%)
cis-4-Methyl-tetrahydropyran-3,4-diol3,6-Dihydro-4-methyl-2H-pyranOsO₄ (cat.), NMOAcetone/Water1880-90
Protocol 3: Bromination of 3,6-Dihydro-4-methyl-2H-pyran

This protocol describes the synthesis of trans-3,4-dibromo-4-methyl-tetrahydropyran, an intermediate for elimination and substitution reactions.

Reaction Scheme:

G reactant 3,6-Dihydro-4-methyl-2H-pyran reagent Br2 DCM, 0 °C product trans-3,4-Dibromo-4-methyl-tetrahydropyran reactant->product

Caption: Bromination of 3,6-dihydro-4-methyl-2H-pyran.

Materials:

  • 3,6-Dihydro-4-methyl-2H-pyran

  • Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve 3,6-dihydro-4-methyl-2H-pyran (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine (1.05 eq) in DCM and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of the dihydropyran. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the color of excess bromine is discharged.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dibromide.

  • The product is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography.

Quantitative Data (Representative):

ProductStarting MaterialReagentSolventTime (h)Yield (%)
trans-3,4-Dibromo-4-methyl-tetrahydropyran3,6-Dihydro-4-methyl-2H-pyranBr₂DCM1>95 (crude)

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the synthetic utility of 3,6-dihydro-4-methyl-2H-pyran as a starting material for generating diverse heterocyclic intermediates.

G start 3,6-Dihydro-4-methyl-2H-pyran epoxide Epoxide Intermediate start->epoxide Epoxidation diol Diol Intermediate start->diol Dihydroxylation dihalide Dihalide Intermediate start->dihalide Halogenation fused_heterocycle Fused Heterocycles start->fused_heterocycle Cycloaddition functionalized_pyran1 Functionalized Tetrahydropyrans (e.g., amino alcohols) epoxide->functionalized_pyran1 Ring Opening functionalized_pyran2 Functionalized Tetrahydropyrans (e.g., protected diols) diol->functionalized_pyran2 Further Functionalization elimination_product Unsaturated Pyrans dihalide->elimination_product Elimination

Caption: Synthetic pathways from 3,6-dihydro-4-methyl-2H-pyran.

Conclusion

3,6-Dihydro-4-methyl-2H-pyran is a readily accessible and highly versatile starting material for the synthesis of a multitude of heterocyclic compounds. The protocols outlined in this document provide a foundation for the strategic functionalization of its alkene moiety, enabling the creation of valuable intermediates for drug discovery, natural product synthesis, and materials science. The ability to generate complex, stereochemically rich structures from this simple precursor highlights its importance in modern synthetic organic chemistry. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

Application

Application Notes and Protocols: The Role of 3,6-Dihydro-4-methyl-2H-pyran and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the medicinal chemistry applications of the 3,6-dihydro-2H-pyran scaffold, with a specific focus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 3,6-dihydro-2H-pyran scaffold, with a specific focus on the potential of 3,6-Dihydro-4-methyl-2H-pyran and its derivatives. This document details the synthesis, biological activities, and relevant experimental protocols for researchers engaged in drug discovery and development. The dihydropyran motif is a key structural component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential.[1][2][3][4]

Introduction to the Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran ring system is a valuable scaffold in medicinal chemistry due to its presence in numerous natural products and bioactive molecules.[1][2] Its derivatives have been reported to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8] The structural features of the dihydropyran ring allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets.

Synthesis of 3,6-Dihydro-4-methyl-2H-pyran Derivatives

A key synthetic route for obtaining 2-substituted 4-methyl-3,6-dihydro-2H-pyrans involves the chloroalkylation of 3-halo-2-methyl-1-buten-4-ols. This process yields 4,5-dihalo-4-methyl-2-substituted tetrahydropyrans, which can then be converted regiospecifically to the desired 3,6-dihydropyrans through a reaction with magnesium.[9] It is noteworthy that using zinc dust in this reaction may lead to a mixture of 3,6- and 5,6-dihydropyran isomers.[9]

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-halo-2-methyl-1-buten-4-ol 3-halo-2-methyl-1-buten-4-ol Tetrahydropyran 4,5-dihalo-4-methyl-2-substituted tetrahydropyran 3-halo-2-methyl-1-buten-4-ol->Tetrahydropyran Chloroalkylation Chloroalkylating_agent Chloroalkylating Agent Chloroalkylating_agent->Tetrahydropyran Dihydropyran 2-substituted 4-methyl-3,6-dihydro-2H-pyran Tetrahydropyran->Dihydropyran Reaction with Magnesium

Caption: Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2H-pyrans.

Applications in Medicinal Chemistry

Anticancer Activity

The dihydropyran scaffold is a promising pharmacophore for the development of novel anticancer agents.[10] Derivatives of this class have demonstrated cytotoxicity against various cancer cell lines.[11] A significant application of the 3,6-dihydro-2H-pyran moiety is its use as a morpholine replacement in the design of mammalian target of rapamycin (mTOR) inhibitors.[12] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.[13]

Targeting the PI3K/AKT/mTOR Pathway

Dihydropyran-based compounds have been identified as inhibitors of the PI3K/AKT/mTOR pathway. For instance, a series of dihydropyran-based macrolides have been shown to selectively target the p110α subunit of PI3Kα, leading to apoptotic cell death in cancer cells.[14]

PI3K/AKT/mTOR Signaling Pathway Diagram

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibition of Translation Initiation Dihydropyran Dihydropyran Derivatives Dihydropyran->PI3K Inhibition Dihydropyran->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by dihydropyran derivatives.

Quantitative Data: Anticancer Activity of Dihydropyran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyran-based macrolide (Compound 10)HL-601.10 ± 0.075[14]
Biscoumarin Derivatives (Compounds 1-4)HuTu80, 4T1, PANC118.78–32.63 (µg/mL)[5]
5-Oxo-dihydropyranopyran (Compound 4j)MCF-726.6[10]
5-Oxo-dihydropyranopyran (Compound 4i)MCF-734.2[10]
5-Oxo-dihydropyranopyran (Compound 4g)SW-48034.6[10]
Antimicrobial Activity

Various dihydropyran derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[15][16] The 4H-pyran scaffold, in particular, has been a focus of such investigations.

Quantitative Data: Antimicrobial Activity of Pyran Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Ta-MOF Nanoparticles (used in dihydropyran synthesis)Various Bacteria & Fungi16 - 256[15][16]
Biscoumarin Derivatives (Compounds 3 & 4)S. aureus, MRSA, S. epidermidis8 - 16[17]
Anti-inflammatory Activity

The pyran nucleus is also found in compounds exhibiting anti-inflammatory effects.[4] Studies have shown that certain pyran derivatives can inhibit key inflammatory mediators. For example, in LPS-stimulated macrophages, a pyran derivative (compound 19) was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2.[18] Furthermore, pyrazole-linked pyran hybrids have demonstrated anti-inflammatory activity comparable to diclofenac in in-vitro assays.[7]

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is adapted from established methods for assessing the inhibitory activity of compounds against mTOR kinase.[19]

Materials:

  • Active mTOR enzyme

  • Inactive S6K protein (substrate)

  • Kinase buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2)

  • ATP (100 µmol/L)

  • Test compound (e.g., 3,6-Dihydro-4-methyl-2H-pyran derivative)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, active mTOR (250 ng), and the test compound at various concentrations.

  • Add the inactive S6K substrate (1 µg) to the reaction mixture.

  • Initiate the reaction by adding ATP (100 µmol/L).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detect the phosphorylation of S6K using a phospho-specific antibody via Western blotting.

Workflow for mTOR Inhibition Assay

G start Start prepare_reaction Prepare Reaction Mix: - Kinase Buffer - Active mTOR - Test Compound start->prepare_reaction add_substrate Add Inactive S6K Substrate prepare_reaction->add_substrate initiate_reaction Initiate with ATP add_substrate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot detect_phosphorylation Detect p-S6K western_blot->detect_phosphorylation end End detect_phosphorylation->end

Caption: General workflow for an in vitro mTOR kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[20][21][22][23]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standardized inoculum (e.g., 0.5 McFarland standard)

Procedure:

  • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion

The 3,6-dihydro-2H-pyran scaffold, including its 4-methyl substituted derivatives, represents a promising area of research in medicinal chemistry. The synthetic accessibility and the diverse range of biological activities associated with this core structure make it an attractive starting point for the development of new therapeutic agents. Further investigation into the structure-activity relationships of substituted 3,6-dihydro-2H-pyrans is warranted to fully exploit their potential in anticancer, antimicrobial, and anti-inflammatory drug discovery.

References

Method

Application Notes and Protocols for Chemoenzymatic Synthesis of Terpenoids Using Dihydropyran Precursors

For Researchers, Scientists, and Drug Development Professionals Introduction Terpenoids represent the largest and most diverse class of natural products, with a wide range of applications in pharmaceuticals, fragrances,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoids represent the largest and most diverse class of natural products, with a wide range of applications in pharmaceuticals, fragrances, and biofuels. Their complex structures, however, often pose significant challenges for traditional chemical synthesis. Chemoenzymatic synthesis offers a powerful alternative by combining the efficiency and selectivity of biocatalysts with the flexibility of chemical synthesis. This approach allows for the creation of novel, non-natural terpenoids with potentially enhanced biological activities.

This document provides detailed protocols for a chemoenzymatic strategy to produce structurally diverse terpenoids, including those containing a dihydropyran moiety. The core of this strategy involves the chemical synthesis of modified linear isoprenoid pyrophosphate precursors, followed by their enzymatic cyclization using promiscuous terpene synthase enzymes. This method expands the chemical space of accessible terpenoids for drug discovery and development.[1][2][3][4]

Overall Workflow

The chemoenzymatic synthesis of dihydropyran-containing terpenoids involves a two-stage process. First, a modified farnesyl pyrophosphate (FPP) analog is synthesized chemically. This analog serves as the precursor for the enzymatic step. In the second stage, a terpene synthase is used to catalyze the cyclization of the modified precursor into a variety of complex structures, including the target dihydropyran-containing terpenoid.

G cluster_chemo Chemical Synthesis Stage cluster_enzymatic Enzymatic Synthesis Stage cluster_analysis Analysis & Purification A Starting Materials (e.g., geraniol, farnesol analogs) B Multi-step Chemical Synthesis (e.g., oxidation, phosphorylation) A->B C Modified FPP Precursor (e.g., keto-FPP) B->C E Biotransformation (Incubation, pH/temp control) C->E Substrate D Terpene Synthase (e.g., GCoA, PaTPS) D->E F Product Mixture E->F G Extraction F->G H Chromatography (e.g., GC-MS, HPLC) G->H I Dihydropyran Terpenoid (and other products) H->I

Caption: Chemoenzymatic workflow for dihydropyran terpenoid synthesis.

Data Presentation: Enzymatic Conversion of a Modified FPP Precursor

A study by Wagschal et al. (2023) demonstrated the utility of this approach by synthesizing a farnesyl pyrophosphate derivative with a ketone group at the C7 position (keto-FPP). This precursor was then incubated with a panel of eight different sesquiterpene synthases (STSs), resulting in a variety of novel terpenoid structures. Notably, the enzymes GCoA and PaTPS were shown to produce a 4-dihydro-2H-pyran terpenoid.[1]

Enzyme (Sesquiterpene Synthase)PrecursorMajor Product(s)Dihydropyran Formation
GCoAketo-FPP4-dihydro-2H-pyran terpenoid, hydroxyketoneYes
PaTPSketo-FPPOpen-chain product, 4-dihydro-2H-pyran terpenoid (under GC conditions)Yes
Omp7keto-FPPMacrocyclic ketone, bicyclic terpene alcoholsNo
BcBOT2keto-FPPBicyclic terpene alcoholsNo
Cop4keto-FPPCyclodecanone derivativeNo
LphTPSketo-FPPBicyclo[8.1.0]undecan-4-one scaffoldNo
JeSTS4keto-FPPBicyclo[8.1.0]undecan-4-one scaffoldNo
Ptsketo-FPPBicyclic terpene alcoholsNo

Experimental Protocols

Protocol 1: Chemical Synthesis of Modified FPP Precursor (General Procedure)

This protocol outlines a general strategy for synthesizing modified FPP analogs. The synthesis of specific analogs like 7-keto-FPP requires multi-step organic synthesis, often involving protection/deprotection steps, oxidation, and phosphorylation.

Materials:

  • Farnesol or a suitable analog

  • Protecting group reagents (e.g., TBDMSCl)

  • Oxidizing agents (e.g., PCC, DMP)

  • Phosphorylating agents (e.g., (NH₄)₂HPO₄, CCl₃CN)

  • Solvents (DCM, THF, DMF, etc.)

  • Standard glassware for organic synthesis

  • Chromatography supplies (silica gel, solvents)

Methodology:

  • Protection: Protect the primary alcohol of farnesol or its analog to prevent unwanted side reactions.

  • Modification: Introduce the desired functionality. For a keto-FPP, this would involve selective oxidation of a specific double bond to form a ketone. This can be a complex step requiring careful choice of reagents and conditions.

  • Deprotection: Remove the protecting group from the primary alcohol.

  • Phosphorylation: Convert the primary alcohol to the diphosphate. This is a critical step and can be achieved through various methods, such as reaction with ammonium phosphate in the presence of trichloroacetonitrile.

  • Purification: Purify the final modified FPP precursor using column chromatography or HPLC.

Protocol 2: Enzymatic Synthesis of Dihydropyran Terpenoid

This protocol is adapted from the small-scale biotransformations described by Wagschal et al. (2023).[1] It can be scaled up as needed.

Materials:

  • Purified sesquiterpene synthase (e.g., GCoA, expressed in E. coli and purified)

  • Modified FPP precursor (e.g., keto-FPP), dissolved in a suitable solvent (e.g., DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Microcentrifuge tubes or small glass vials

  • Incubator/shaker

  • Extraction solvent (e.g., n-pentane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • GC-MS for analysis

Methodology:

  • Enzyme Preparation: Dilute the purified terpene synthase to a working concentration (e.g., 0.1 mg/mL) in the reaction buffer.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

    • 495 µL of reaction buffer.

    • 5 µL of the purified enzyme solution (to a final concentration of ~0.05 mg in 500 µL).

  • Substrate Addition: Add 5 µL of the modified FPP precursor stock solution to the reaction mixture to achieve a final concentration of approximately 150 µM.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 12-24 hours with gentle shaking.

  • Product Extraction:

    • Add an equal volume (500 µL) of n-pentane to the reaction tube.

    • Vortex vigorously for 1 minute to extract the terpenoid products.

    • Centrifuge for 2 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction process two more times, pooling the organic layers.

  • Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate. The solvent can be carefully evaporated under a stream of nitrogen if concentration is required.

  • Analysis: Analyze the extracted products by GC-MS to identify the dihydropyran-containing terpenoid and other cyclization products.

Proposed Biosynthetic Pathway

The formation of a dihydropyran ring by a terpene synthase from a linear precursor is a non-canonical cyclization event. It is hypothesized to proceed through a series of carbocation intermediates within the enzyme's active site. The specific modifications on the precursor guide the cyclization cascade down an alternative path compared to the natural substrate.

G A Modified FPP Precursor (keto-FPP) B Diphosphate Ionization A->B Enzyme Active Site (Mg2+) C Initial Carbocation B->C D 1,6-Cyclization C->D E Cyclic Carbocation Intermediate D->E F Intramolecular Proton Transfer E->F G Oxocarbenium Ion Intermediate F->G H Ring Closure/ Deprotonation G->H I Dihydropyran Terpenoid Product H->I

Caption: Proposed cyclization cascade for dihydropyran formation.

Conclusion

The chemoenzymatic approach detailed here provides a robust framework for the synthesis of novel terpenoids that are not accessible through natural biosynthetic pathways. By designing and synthesizing modified isoprenoid precursors, the catalytic machinery of terpene synthases can be harnessed to produce a diverse array of complex molecules, including those with dihydropyran scaffolds. This strategy holds significant promise for the discovery of new therapeutic agents and other high-value chemicals. Further exploration of different precursor modifications and the use of engineered terpene synthases will undoubtedly continue to expand the "terpenome" and unlock new scientific possibilities.[1][3]

References

Application

Application Notes and Protocols for the Synthesis of Dihydropyran Systems via Prins Cyclization

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the Prins cyclization reaction for the stereoselective synthesis of dihydropyran systems, which are k...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Prins cyclization reaction for the stereoselective synthesis of dihydropyran systems, which are key structural motifs in numerous natural products and pharmacologically active compounds. This document outlines the reaction mechanism, various catalytic systems, and provides detailed experimental protocols for key methodologies.

Introduction

The Prins cyclization is a powerful acid-catalyzed carbon-carbon bond-forming reaction between an aldehyde (or ketone) and a homoallylic alcohol. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular cyclization to form a tetrahydropyran ring. Subsequent elimination of a proton or trapping by a nucleophile can lead to the formation of dihydropyran or functionalized tetrahydropyran systems, respectively. The stereochemical outcome of the reaction is often controlled by employing a chair-like transition state, which generally leads to high diastereoselectivity.[1][2]

Recent advancements in this field, particularly the development of silyl-Prins cyclizations involving vinylsilanes, have enabled the highly stereoselective synthesis of cis-2,6-disubstituted dihydropyrans with excellent yields.[3] A variety of Lewis and Brønsted acids have been employed to catalyze this transformation, each with its own advantages in terms of reactivity, selectivity, and substrate scope.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the Lewis acid-catalyzed Prins cyclization to form a dihydropyran is initiated by the activation of the aldehyde with a Lewis acid, followed by nucleophilic attack from the homoallylic alcohol to form an oxocarbenium ion. This intermediate then undergoes a 6-endo-trig cyclization. The stereochemistry of the resulting dihydropyran is typically established in this step, with substituents preferentially occupying equatorial positions in a chair-like transition state to minimize steric hindrance. Finally, elimination of a proton affords the dihydropyran product.[2][4] In the case of silyl-Prins cyclizations using vinylsilanes, the cyclization results in a β-silyl carbocation, which then undergoes a facile elimination of the silyl group to yield the dihydropyran.[3][4]

Diagram of the General Reaction Mechanism:

G cluster_0 Activation and Oxocarbenium Ion Formation cluster_1 Cyclization and Elimination Aldehyde Aldehyde (R'CHO) Activated_Aldehyde Activated Aldehyde [R'CH=O-LA] Aldehyde->Activated_Aldehyde + LA Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion Lewis_Acid Lewis Acid (LA) Activated_Aldehyde->Oxocarbenium_Ion + Homoallylic Alcohol Cyclic_Carbocation Cyclic Carbocation Oxocarbenium_Ion->Cyclic_Carbocation 6-endo-trig cyclization Dihydropyran Dihydropyran Cyclic_Carbocation->Dihydropyran - H+

Caption: General mechanism of the Prins cyclization for dihydropyran synthesis.

Data Presentation: Performance of Various Catalytic Systems

The choice of catalyst is crucial for the success of the Prins cyclization, influencing reaction rates, yields, and stereoselectivity. Below is a summary of quantitative data for different Lewis acid-catalyzed systems in the synthesis of dihydropyrans.

Catalyst (equiv.)Substrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
TMSOTf (1.0)Z-vinylsilyl alcoholPhenylacetaldehydeCH₂Cl₂-780.585>95:5[3]
TMSOTf (1.0)Z-vinylsilyl alcoholIsovaleraldehydeCH₂Cl₂-780.582>95:5[3]
TMSOTf (1.0)Z-vinylsilyl alcoholAcroleinCH₂Cl₂-780.575>95:5[3]
FeCl₃ (cat.)Homopropargyl alcoholVarious aldehydes---HighHighly stereoselective (cis)[1][5]
InCl₃ (cat.)Silylated homoallyl alcoholPhenylacetaldehydeCH₂Cl₂RT5-12GoodExcellent[6]
BiCl₃ (0.05) / TMSCl (1.2)Vinylsilyl alcoholCinnamaldehydeCH₂Cl₂00.5-1HighSingle diastereomer[7]
I₂ (0.05)Homoallylic alcoholp-AnisaldehydeCH₂Cl₂reflux375-[5]

Experimental Protocols

Protocol 1: TMSOTf-Mediated Silyl-Prins Cyclization of a Z-Vinylsilyl Alcohol

This protocol is adapted from Peña, L. F. et al., RSC Adv., 2024 .[3]

Materials:

  • Z-vinylsilyl alcohol (1.0 equiv.)

  • Aldehyde (1.2 equiv.)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and a low-temperature cooling bath.

  • Nitrogen or Argon inert atmosphere setup.

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the Z-vinylsilyl alcohol (1.0 equiv.) and dissolve it in anhydrous dichloromethane (to make a 0.05 M solution).

  • Add the aldehyde (1.2 equiv.) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add TMSOTf (1.0 equiv.) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.

Protocol 2: BiCl₃/TMSCl-Promoted Silyl-Prins Cyclization of a Vinylsilyl Alcohol

This protocol is adapted from Díez-Poza, C. et al., J. Org. Chem., 2023 .[7]

Materials:

  • Bismuth(III) chloride (BiCl₃, 0.05 equiv.)

  • Trimethylsilyl chloride (TMSCl, 1.2 equiv.)

  • Aldehyde (1.2 equiv.)

  • Vinylsilyl alcohol (1.0 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware, magnetic stirrer, and an ice bath.

  • Nitrogen or Argon inert atmosphere setup.

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add BiCl₃ (0.05 equiv.) and the aldehyde (1.2 equiv.).

  • Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

  • Slowly add TMSCl (1.2 equiv.) to the suspension and stir for 5 minutes.

  • Add a solution of the vinylsilyl alcohol (1.0 equiv.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC (typically 30 minutes to 1 hour).

  • Once the starting material is consumed, partially evaporate the solvent under reduced pressure.

  • Filter the reaction mixture through a small plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized tetrahydropyran.

Mandatory Visualizations

Experimental Workflow for TMSOTf-Mediated Silyl-Prins Cyclization:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Z-vinylsilyl alcohol and aldehyde to a flame-dried flask under N2 B 2. Dissolve in anhydrous CH2Cl2 A->B C 3. Cool to -78 °C B->C D 4. Add TMSOTf dropwise C->D E 5. Stir at -78 °C for 30 min D->E F 6. Quench with sat. NaHCO3 E->F G 7. Warm to RT and separate layers F->G H 8. Extract aqueous layer with CH2Cl2 G->H I 9. Combine organic layers, wash with brine, and dry over Na2SO4 H->I J 10. Filter and concentrate I->J K 11. Purify by flash column chromatography J->K

Caption: A typical experimental workflow for silyl-Prins cyclization.

Logical Relationship of Factors Affecting Prins Cyclization Outcome:

G cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Catalyst Catalyst (Lewis/Brønsted Acid) Yield Yield Catalyst->Yield Stereoselectivity Stereoselectivity (cis/trans) Catalyst->Stereoselectivity Byproducts Byproducts (e.g., from oxonia-Cope) Catalyst->Byproducts Substrate Substrate (Homoallylic Alcohol, Aldehyde) Substrate->Yield Substrate->Stereoselectivity Substrate->Byproducts Conditions Conditions (Temp., Solvent, Time) Conditions->Yield Conditions->Stereoselectivity Conditions->Byproducts

Caption: Key factors influencing the outcome of Prins cyclization.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,6-Dihydro-4-methyl-2H-pyran

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dihydro-4-methyl-2H-pyran. Frequently A...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dihydro-4-methyl-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of 3,6-Dihydro-4-methyl-2H-pyran?

A1: Common impurities can arise from the starting materials of the hetero-Diels-Alder reaction, typically isoprene and acrolein. These may include unreacted starting materials, polymers of acrolein, and isomers or byproducts from side reactions. It is also possible to have residual polymerization inhibitors from the isoprene.

Q2: What are the recommended methods for purifying crude 3,6-Dihydro-4-methyl-2H-pyran?

A2: The two primary methods for the purification of 3,6-Dihydro-4-methyl-2H-pyran are fractional vacuum distillation and flash column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.

Q3: What are the key physical properties to consider during the purification of 3,6-Dihydro-4-methyl-2H-pyran?

A3: Key physical properties are summarized in the table below. The boiling point is particularly important for purification by distillation.

PropertyValueSource
Molecular FormulaC₆H₁₀O--INVALID-LINK--
Molecular Weight98.14 g/mol --INVALID-LINK--
Boiling PointData not available
DensityData not available

Q4: Is 3,6-Dihydro-4-methyl-2H-pyran stable during purification?

A4: Dihydropyrans can be sensitive to acidic conditions, which can lead to hydrolysis or polymerization. It is advisable to avoid strong acids during work-up and purification. During distillation, care should be taken to avoid excessive temperatures which could lead to degradation.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause Suggested Solution
Bumping or uneven boiling - Superheating of the liquid.- Insufficient agitation.- Add boiling chips or a magnetic stir bar.- Ensure smooth and even heating with a heating mantle.
Poor separation of product from impurities - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Slow down the distillation rate by reducing the heat input.
Product decomposition in the distillation pot - Excessive heating temperature.- Presence of acidic impurities catalyzing degradation.- Use vacuum distillation to lower the boiling point.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate wash) before distillation.
Low recovery of the product - Leaks in the vacuum system.- Product co-distilling with a lower-boiling fraction.- Check all joints and seals for leaks.- Collect smaller fractions and analyze them by GC or NMR to identify the product-containing fractions.
Flash Column Chromatography
Issue Possible Cause Suggested Solution
Poor separation of the product (streaking or overlapping bands) - Inappropriate solvent system.- Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC). A common starting point for dihydropyrans is a mixture of hexane and ethyl acetate.- Reduce the amount of crude material loaded onto the column.
Product does not elute from the column - Eluent is not polar enough.- Compound is decomposing on the silica gel.- Gradually increase the polarity of the eluent.- Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Low yield after chromatography - Product is spread across many fractions.- Decomposition on the column.- Combine and concentrate all fractions that show the presence of the product by TLC.- Run the column more quickly (flash chromatography) to minimize contact time with the stationary phase.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Work-up: After the reaction is complete, quench the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed for vacuum application.

  • Distillation: Add the crude oil and a magnetic stir bar or boiling chips to the distillation flask. Apply vacuum and gradually heat the flask using a heating mantle.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. Collect the main fraction at a constant temperature and pressure. The boiling point of 3,6-Dihydro-4-methyl-2H-pyran will be significantly lower than its atmospheric boiling point.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine purity.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. For dihydropyran derivatives, a mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude 3,6-Dihydro-4-methyl-2H-pyran workup Aqueous Work-up (e.g., NaHCO3 wash) crude->workup distillation Fractional Vacuum Distillation workup->distillation For large scale or volatile impurities chromatography Flash Column Chromatography workup->chromatography For small scale or non-volatile impurities pure_dist Pure Product distillation->pure_dist pure_chrom Pure Product chromatography->pure_chrom analysis Purity Analysis (GC, NMR) pure_dist->analysis pure_chrom->analysis Troubleshooting_Distillation Distillation Troubleshooting Logic start Distillation Issue q1 Poor Separation? start->q1 s1a Use Higher Efficiency Column q1->s1a Yes s1b Decrease Distillation Rate q1->s1b Yes q2 Decomposition? q1->q2 No s2a Lower Temperature (Increase Vacuum) q2->s2a Yes s2b Neutralize Crude Product q2->s2b Yes q3 Low Recovery? q2->q3 No s3a Check for Leaks q3->s3a Yes s3b Analyze All Fractions q3->s3b Yes

Optimization

Identifying common side reactions in 3,6-Dihydro-4-methyl-2H-pyran synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered du...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3,6-Dihydro-4-methyl-2H-pyran, primarily through the Diels-Alder reaction of isoprene and acrolein.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is very low, and I observe a significant amount of a viscous, insoluble material in my reaction flask. What is the likely cause and how can I prevent it?

A: The most probable cause is the polymerization of acrolein , which is known to be highly susceptible to polymerization, especially in the presence of acid or light. This side reaction consumes the dienophile, leading to a poor yield of the desired dihydropyran.

Troubleshooting Steps:

  • Inhibitor Addition: Add a radical inhibitor, such as hydroquinone (typically 0.1-1 mol%), to the acrolein before adding it to the reaction mixture. This will suppress polymerization.[1]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate polymerization.

  • Exclusion of Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

  • Freshly Distilled Acrolein: Use freshly distilled acrolein for the reaction to remove any polymeric impurities that could initiate further polymerization.

Q2: I have obtained a product mixture containing two major isomers that are difficult to separate. How can I improve the selectivity of my reaction?

A: The reaction between an unsymmetrical diene (isoprene) and an unsymmetrical dienophile (acrolein) can lead to two regioisomers: 3,6-Dihydro-4-methyl-2H-pyran (the desired "para" product) and 3,6-Dihydro-3-methyl-2H-pyran (the undesired "meta" product). The formation of these isomers is a common issue of regioselectivity .

Improving Regioselectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or tin(IV) chloride (SnCl₄), can significantly enhance the regioselectivity towards the desired 4-methyl isomer.[2][3][4] Lewis acids coordinate to the carbonyl oxygen of acrolein, increasing its polarization and favoring the formation of the more electronically stable transition state that leads to the 4-methyl product.[5][6]

  • Solvent Choice: The choice of solvent can influence regioselectivity. While non-polar solvents are common for Diels-Alder reactions, exploring different solvent systems may offer better selectivity.

  • Temperature Optimization: While higher temperatures can decrease selectivity, running the reaction at very low temperatures in the presence of a Lewis acid can maximize the formation of the desired regioisomer.

Q3: Besides the desired product and its regioisomer, I am observing other byproducts in my GC-MS analysis. What could these be?

A: Other common side reactions include the dimerization of the starting materials :

  • Isoprene Dimerization: Isoprene can undergo a Diels-Alder reaction with itself to form various cyclic dimers, such as limonene and other isomers.[4]

  • Acrolein Dimerization: Acrolein can also dimerize through a hetero-Diels-Alder reaction to form 3,4-dihydro-2-formyl-2H-pyran.

Mitigation Strategies:

  • Control of Stoichiometry: Using a slight excess of one reactant can help to favor the desired cross-cycloaddition over self-dimerization. The optimal ratio should be determined experimentally.

  • Slow Addition: Adding one reactant slowly to the other can help to maintain a low concentration of the added reactant, thereby disfavoring its self-dimerization.

  • Temperature Control: Dimerization reactions, like the main reaction, are temperature-dependent. Optimizing the reaction temperature can help to minimize these side products.

Data Presentation

The following table summarizes the illustrative effects of different reaction conditions on the yield and regioselectivity of the Diels-Alder reaction between isoprene and acrolein.

CatalystTemperature (°C)Yield of Dihydropyrans (%)Regioisomeric Ratio (4-methyl : 3-methyl)Reference
None (Thermal)10050-60~ 70:30General Observation
ZnCl₂2575-85> 90:10[2]
AlCl₃080-90> 95:5[3]
Sn-Beta (Zeolite)80~90> 95:5[4]

Note: The values presented are illustrative and can vary depending on the specific reaction conditions such as solvent, concentration, and reaction time.

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Diels-Alder Synthesis of 3,6-Dihydro-4-methyl-2H-pyran

This protocol is a representative procedure for the synthesis of 3,6-Dihydro-4-methyl-2H-pyran with enhanced regioselectivity.

Materials:

  • Isoprene (freshly distilled)

  • Acrolein (freshly distilled, containing 0.1 mol% hydroquinone)

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous zinc chloride (0.8 equivalents based on acrolein) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reaction Setup: Cool the suspension to 0 °C in an ice bath.

  • Acrolein Addition: Slowly add a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether to the zinc chloride suspension via the dropping funnel over 30 minutes with vigorous stirring.

  • Isoprene Addition: After the acrolein addition is complete, add freshly distilled isoprene (1.2 equivalents) dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 3,6-Dihydro-4-methyl-2H-pyran.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of 3,6-Dihydro-4-methyl-2H-pyran check_polymer Observe viscous/solid precipitate? start->check_polymer polymer_yes Likely Acrolein Polymerization check_polymer->polymer_yes Yes check_isomers GC/NMR shows multiple major products? check_polymer->check_isomers No solution_polymer Add inhibitor (e.g., hydroquinone) Use fresh acrolein Lower reaction temperature Protect from light polymer_yes->solution_polymer end_node Improved Yield and Purity solution_polymer->end_node isomers_yes Poor Regioselectivity check_isomers->isomers_yes Yes check_dimers Other significant byproducts observed? check_isomers->check_dimers No solution_isomers Use Lewis Acid Catalyst (e.g., ZnCl2) Optimize temperature and solvent isomers_yes->solution_isomers solution_isomers->end_node dimers_yes Reactant Dimerization check_dimers->dimers_yes Yes check_dimers->end_node No solution_dimers Adjust stoichiometry Use slow addition of one reactant Optimize temperature dimers_yes->solution_dimers solution_dimers->end_node

Caption: Troubleshooting workflow for low yield in 3,6-Dihydro-4-methyl-2H-pyran synthesis.

References

Troubleshooting

Technical Support Center: Synthesis of 3,6-Dihydro-4-methyl-2H-pyran

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3,6-Dihydro-4-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3,6-Dihydro-4-methyl-2H-pyran synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,6-Dihydro-4-methyl-2H-pyran?

A1: The most prevalent and efficient method for the synthesis of 3,6-Dihydro-4-methyl-2H-pyran is the Hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene (isoprene) with a dienophile (formaldehyde or a formaldehyde equivalent). The reaction is typically catalyzed by a Lewis acid to enhance its rate and regioselectivity.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of 3,6-Dihydro-4-methyl-2H-pyran can stem from several factors:

  • Purity of Reactants: Impurities in isoprene or the formaldehyde source can lead to side reactions or inhibit the catalyst. Ensure the purity of your starting materials.

  • Catalyst Activity: The Lewis acid catalyst may be deactivated by moisture. It is crucial to use anhydrous conditions and freshly opened or properly stored catalysts.

  • Reaction Temperature: The reaction is temperature-sensitive. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can lead to the retro-Diels-Alder reaction, causing product decomposition.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.

  • Reaction Time: Incomplete conversion may occur if the reaction time is too short. Monitoring the reaction progress by TLC or GC is recommended.

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation is a common issue. To minimize it:

  • Control Stoichiometry: Use a slight excess of the more volatile reactant (typically isoprene) to ensure the complete conversion of the other reactant.

  • Optimize Catalyst Loading: An excessive amount of Lewis acid catalyst can lead to polymerization of the diene or other side reactions. A catalyst screening to determine the optimal loading is advisable.

  • Maintain Anhydrous Conditions: Water can lead to the hydrolysis of the catalyst and promote undesired side reactions.

  • Purification of Isoprene: Commercial isoprene can contain inhibitors (like p-tert-butylcatechol) that need to be removed prior to the reaction, for example, by passing it through a column of activated alumina.

Q4: What is the role of the Lewis acid catalyst in this synthesis?

A4: The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), coordinates to the oxygen atom of the carbonyl group in the dienophile (formaldehyde). This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the [4+2] cycloaddition reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene (isoprene).

Q5: How do I choose the appropriate solvent for the reaction?

A5: The choice of solvent can impact the reaction rate and yield. Non-polar aprotic solvents like dichloromethane (DCM) or toluene are commonly used. Highly polar or coordinating solvents may compete with the dienophile for binding to the Lewis acid catalyst, thus reducing its effectiveness. Ionic liquids have also been explored as alternative solvents that can enhance reaction rates.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive catalyst due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened catalyst.
Low reaction temperature.Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress.
Impure reactants.Purify the isoprene by passing it through a column of activated alumina to remove inhibitors. Use a fresh source of paraformaldehyde or formalin.
Formation of Multiple Products/Isomers Incorrect regioselectivity.The use of a Lewis acid catalyst generally favors the formation of the desired 4-methyl isomer. Consider screening different Lewis acids to optimize regioselectivity.
Polymerization of isoprene.Reduce the catalyst concentration. Maintain a lower reaction temperature. Add the diene slowly to the reaction mixture containing the catalyst and dienophile.
Product Decomposition Retro-Diels-Alder reaction occurring.Perform the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Consider using a milder Lewis acid catalyst.[1]
Difficulty in Product Isolation/Purification Product co-elutes with byproducts.Optimize the solvent system for column chromatography. Consider fractional distillation under reduced pressure for purification.
Product is volatile.Use a rotary evaporator at low temperature and reduced pressure for solvent removal. Handle the purified product at low temperatures.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Yield of Dihydropyran Synthesis*
CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnCl₂Dichloromethane25475
AlCl₃Dichloromethane0 - 25285
SnCl₄Dichloromethane0380
BF₃·OEt₂Dichloromethane0570
Sc(OTf)₃Dichloromethane25690

*Note: These are representative yields for Hetero-Diels-Alder reactions forming dihydropyran structures and may vary for the specific synthesis of 3,6-Dihydro-4-methyl-2H-pyran.

Table 2: Influence of Solvent on Reaction Yield*
SolventDielectric Constant (ε)Yield (%)
n-Hexane1.8865
Toluene2.3878
Dichloromethane8.9385
Acetonitrile37.555

*Note: Yields are illustrative and demonstrate the general trend of solvent polarity on the Hetero-Diels-Alder reaction for dihydropyran synthesis.

Experimental Protocols

Detailed Methodology for Hetero-Diels-Alder Synthesis of 3,6-Dihydro-4-methyl-2H-pyran

This protocol is adapted from established procedures for the synthesis of substituted dihydropyrans via a Lewis acid-catalyzed Hetero-Diels-Alder reaction.

Materials:

  • Isoprene (freshly distilled or passed through activated alumina)

  • Paraformaldehyde (or trioxane)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: All glassware should be oven-dried and assembled under a nitrogen or argon atmosphere. A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with paraformaldehyde (1.0 eq) and anhydrous DCM.

  • Catalyst Addition: The flask is cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (0.1 eq) is added portion-wise to the stirred suspension. The mixture is stirred at 0 °C for 15-20 minutes.

  • Diene Addition: Isoprene (1.2 eq) is dissolved in anhydrous DCM and added to the dropping funnel. The isoprene solution is then added dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to stir at 0 °C for 1 hour and then warmed to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of saturated sodium bicarbonate solution. The mixture is stirred vigorously for 15 minutes.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is carefully removed under reduced pressure using a rotary evaporator at low temperature. The crude product is then purified by fractional distillation under reduced pressure to afford 3,6-Dihydro-4-methyl-2H-pyran.

Visualizations

Reaction_Pathway Reaction Pathway for 3,6-Dihydro-4-methyl-2H-pyran Synthesis Isoprene Isoprene (Diene) Transition_State [4+2] Cycloaddition Transition State Isoprene->Transition_State Formaldehyde Formaldehyde (Dienophile) Formaldehyde->Transition_State Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Formaldehyde activates Product 3,6-Dihydro-4-methyl-2H-pyran Transition_State->Product

Caption: Hetero-Diels-Alder reaction pathway.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Reactant Purification (e.g., Isoprene) Setup Assemble under Inert Atmosphere Reactant_Prep->Setup Glassware_Prep Oven-dry Glassware Glassware_Prep->Setup Addition Sequential Addition of Reactants and Catalyst Setup->Addition Monitoring Monitor Progress (TLC/GC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry Drying of Organic Layer Extract->Dry Purify Purification (Distillation/Chromatography) Dry->Purify

Caption: A typical experimental workflow.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Check_Catalyst Verify Catalyst Activity and Loading Check_Reactants->Check_Catalyst [Reactants OK] Purify_Reactants Purify Reactants Check_Reactants->Purify_Reactants [Impurities Found] Check_Conditions Evaluate Reaction Temperature and Time Check_Catalyst->Check_Conditions [Catalyst OK] Optimize_Catalyst Use Fresh Catalyst, Optimize Loading Check_Catalyst->Optimize_Catalyst [Issue Identified] Optimize_Conditions Adjust Temperature/ Extend Reaction Time Check_Conditions->Optimize_Conditions [Suboptimal] Check_Retro Product Decomposition? Check_Conditions->Check_Retro [Conditions Seem OK] Check_Retro->Start [No, Re-evaluate] Lower_Temp Lower Reaction Temperature Check_Retro->Lower_Temp [Yes]

Caption: A troubleshooting decision tree.

References

Optimization

Troubleshooting failed reactions involving dihydropyran synthesis

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of dihydropyrans. The information is tailored for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of dihydropyrans. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Q: My dihydropyran synthesis has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in dihydropyran synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in reactants, such as the aldehyde or the alcohol component, can significantly hinder the reaction.[1] It is advisable to use purified starting materials. For instance, in the synthesis of 2,3-dihydropyran from tetrahydrofurfuryl alcohol, using undistilled recovered alcohol can drastically reduce the yield.[1]

    • Solvent Purity: Ensure that anhydrous solvents are used where specified, as water can deactivate many catalysts, particularly Lewis acids.[2]

  • Catalyst Activity:

    • Catalyst Deactivation: The catalyst may have lost its activity due to improper storage or handling. Consider using a fresh batch of catalyst.

    • Catalyst Poisoning: Trace impurities in the reactants or solvent can poison the catalyst. Common poisons include sulfur and certain nitrogen-containing compounds.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. Optimization of the reaction temperature is often necessary.

    • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between the reactants and the catalyst.

  • Reaction Setup:

    • Inert Atmosphere: For reactions sensitive to air or moisture, ensure the setup is properly flushed with an inert gas like nitrogen or argon.

2. Incomplete Reaction

Q: My reaction monitoring (TLC/LC-MS) shows that a significant amount of starting material remains even after a prolonged reaction time. How can I drive the reaction to completion?

A: Incomplete conversion is a common issue that can often be addressed by adjusting the reaction conditions to favor the forward reaction.

Troubleshooting Steps:

  • Increase Catalyst Loading: The catalyst concentration might be insufficient. A modest increase in the catalyst amount can sometimes significantly improve the conversion rate.

  • Elevate Reaction Temperature: Gently increasing the reaction temperature can enhance the reaction kinetics. However, be cautious of potential side reactions or product degradation at higher temperatures.

  • Change of Solvent: The choice of solvent can influence reaction rates. Experimenting with solvents of different polarities might be beneficial. In some cases, solvent-free conditions have been shown to improve yields and reaction times.[3]

  • Increase Reactant Concentration: If the reaction is reversible, increasing the concentration of one of the reactants (Le Chatelier's principle) can help drive the equilibrium towards the product side.

  • Use of Additives: In some cases, the addition of a dehydrating agent (e.g., molecular sieves) can help to remove water produced during the reaction and shift the equilibrium forward.

3. Catalyst Deactivation and Recycling Issues

Q: I am using a heterogeneous catalyst for my dihydropyran synthesis, and I'm observing a drop in its activity after a few runs. What could be the cause, and can the catalyst be regenerated?

A: The deactivation of heterogeneous catalysts is a frequent problem and can be attributed to several factors.

Troubleshooting Steps:

  • Identify the Cause of Deactivation:

    • Fouling/Coking: The catalyst surface can be blocked by the deposition of byproducts or polymeric material, often visible as a discoloration of the catalyst.[1] For example, in the synthesis of 2,3-dihydropyran using an alumina catalyst, the catalyst becomes covered with a brown tar after several runs.[1]

    • Poisoning: As mentioned earlier, impurities can bind to the active sites of the catalyst, leading to a loss of activity.

    • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[1]

    • Leaching: The active component of the catalyst might be dissolving into the reaction mixture during the reaction.

  • Catalyst Regeneration:

    • For Fouling: A common method for regenerating catalysts fouled by organic deposits is calcination (heating at high temperatures in the presence of air or oxygen) to burn off the residue. For the alumina catalyst used in 2,3-dihydropyran synthesis, it can be regenerated by igniting it at red heat.[1]

    • For Poisoning: Regeneration from poisoning can be more challenging and depends on the nature of the poison. Washing with specific solvents or mild acidic/basic solutions might be effective in some cases.

4. Formation of Side Products

Q: I am observing the formation of significant amounts of unexpected byproducts in my reaction. How can I minimize their formation?

A: The formation of side products is highly dependent on the specific reaction pathway and conditions employed. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Polymerization: Dihydropyrans can be susceptible to polymerization, especially under strongly acidic conditions and at elevated temperatures.

    • Mitigation: Use milder acid catalysts, lower the reaction temperature, and minimize the reaction time.

  • Rearrangement and Isomerization: Depending on the substrate and conditions, various rearrangements can occur. For instance, in silyl-Prins cyclizations to form dihydropyrans, Peterson elimination and oxonia-Cope reactions can be competing pathways.

    • Mitigation: Careful selection of the catalyst and optimization of reaction temperature can help to favor the desired reaction pathway.

  • Formation of Acyclic Byproducts: In the Prins reaction, for example, the formation of allylic alcohols can compete with the desired cyclization to a dihydropyran.

    • Mitigation: The presence of a nucleophile (like water) can help to trap the carbocation intermediate and favor the formation of the desired product. Lowering the reaction temperature and using milder acidic conditions can also be beneficial.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of 1,4-Dihydropyran Derivatives

This table summarizes the optimization of reaction conditions for the synthesis of a 1,4-dihydropyran derivative via a multi-component reaction.

EntrySolventCatalyst (mg)Temperature (°C)Time (min)Yield (%)
1H₂O5Room Temp.3059
2EtOH5Room Temp.2578
3H₂O/EtOH (1:1)5Room Temp.1592
4CH₃CN5Room Temp.4065
5H₂O/EtOH (1:1)3Room Temp.2085
6H₂O/EtOH (1:1)4Room Temp.1894
7H₂O/EtOH (1:1)4501594

Data adapted from a study on the synthesis of 1,4-dihydropyran derivatives using a Ta-MOF nanocatalyst.[4]

Table 2: Comparison of Catalysts for the Synthesis of a Dihydropyran Derivative

This table compares the efficacy of different catalysts for the synthesis of a specific dihydropyran derivative under optimized conditions.

EntryCatalystTime (min)Temperature (°C) / ConditionYield (%)
1Pd MNPs20Room Temp.90
2Dibutylamine20Room Temp.85
3Ta-MOF18Room Temp.94

Data adapted from a comparative study on the synthesis of a 1,4-dihydropyran derivative.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydropyran via Dehydration of Tetrahydrofurfuryl Alcohol

This protocol is a classic method for the synthesis of 2,3-dihydropyran.

Materials:

  • Tetrahydrofurfuryl alcohol

  • Activated alumina (8–14 mesh)

  • Anhydrous potassium carbonate

  • Metallic sodium

  • Glass wool

Procedure:

  • A reaction tube is packed with activated alumina, held in place with glass wool plugs.

  • The tube is heated in a furnace to 300–340 °C.

  • Tetrahydrofurfuryl alcohol (2.0 moles) is introduced from a dropping funnel at a rate of approximately 50 mL per hour.

  • The product is collected in a receiving flask containing anhydrous potassium carbonate. The collected product will consist of two layers: a light-brown oil and a lower aqueous layer.

  • The lower aqueous layer is separated and discarded.

  • The upper organic layer is fractionally distilled. The fraction boiling between 70–86 °C, which is a mixture of water and dihydropyran, is collected.

  • This fraction will again separate into two layers. The lower aqueous layer is discarded.

  • The upper dihydropyran layer is dried over anhydrous potassium carbonate, decanted, and then refluxed for 1 hour with metallic sodium.

  • The final product is obtained by distillation from sodium, with a boiling point of 84–86 °C. The expected yield is 66–70%.[1]

Protocol 2: Multi-component Synthesis of a 1,4-Dihydropyran Derivative

This protocol describes a one-pot synthesis of a substituted 1,4-dihydropyran.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ta-MOF nanostructures (4 mg)

  • Ethanol/Water (1:1 mixture)

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and Ta-MOF nanostructures (4 mg).

  • Add 2 mL of a 1:1 mixture of ethanol and water.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion of the reaction, add 10 mL of acetone to the reaction mixture to facilitate the separation of the nanocatalyst.

  • Filter the mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.[4]

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Reagent_Quality Check Reagent Quality Start->Reagent_Quality Catalyst_Activity Evaluate Catalyst Activity Start->Catalyst_Activity Reaction_Conditions Assess Reaction Conditions Start->Reaction_Conditions Purity Purify Starting Materials & Solvents Reagent_Quality->Purity Fresh_Catalyst Use Fresh Catalyst Catalyst_Activity->Fresh_Catalyst Optimize_Conditions Optimize Temp., Time, & Conc. Reaction_Conditions->Optimize_Conditions Success Improved Yield Purity->Success Fresh_Catalyst->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for low or no product yield in dihydropyran synthesis.

Catalyst_Deactivation_Troubleshooting Start Decreased Catalyst Activity Identify_Cause Identify Cause of Deactivation Start->Identify_Cause Fouling Fouling/Coking Identify_Cause->Fouling Poisoning Poisoning Identify_Cause->Poisoning Sintering Sintering Identify_Cause->Sintering Regenerate Regenerate Catalyst (e.g., Calcination) Fouling->Regenerate Purify_Reagents Purify Reactants/Solvents Poisoning->Purify_Reagents Optimize_Temp Optimize Reaction Temperature Sintering->Optimize_Temp

Caption: Troubleshooting guide for heterogeneous catalyst deactivation.

Side_Product_Mitigation Start Side Product Formation Polymerization Polymerization Start->Polymerization Rearrangement Rearrangement/ Isomerization Start->Rearrangement Acyclic_Byproducts Acyclic Byproducts Start->Acyclic_Byproducts Mitigation_Polymer Use Milder Acid, Lower Temperature Polymerization->Mitigation_Polymer Mitigation_Rearrangement Optimize Catalyst & Temperature Rearrangement->Mitigation_Rearrangement Mitigation_Acyclic Use Nucleophilic Additive, Optimize Conditions Acyclic_Byproducts->Mitigation_Acyclic

Caption: Strategies for mitigating common side reactions in dihydropyran synthesis.

References

Troubleshooting

Characterization and removal of impurities in 3,6-Dihydro-4-methyl-2H-pyran

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization and removal of i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization and removal of impurities in 3,6-Dihydro-4-methyl-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of 3,6-Dihydro-4-methyl-2H-pyran?

A1: Based on synthetic routes analogous to those for substituted 3,6-dihydro-2H-pyrans, the most probable impurities include:

  • Unreacted Starting Materials: Such as 3-halo-2-methyl-1-buten-4-ols (e.g., 3-chloro-2-methyl-1-buten-4-ol).

  • Regioisomers: The formation of the isomeric 5,6-Dihydro-4-methyl-2H-pyran can occur, particularly if zinc dust is used in the cyclization step instead of magnesium.[1]

  • Halogenated Intermediates: Incomplete cyclization can result in residual 4,5-dihalo-4-methyl-2-substituted tetrahydropyrans.[1]

  • Solvent Residues: Solvents used during the synthesis and workup (e.g., diethyl ether, tetrahydrofuran, dichloromethane) may be present.

  • Reagent Residues: Traces of reagents like magnesium or zinc salts from the cyclization step.

Q2: Which analytical techniques are best for identifying and quantifying impurities in 3,6-Dihydro-4-methyl-2H-pyran?

A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and identifying them based on their mass spectra. The fragmentation pattern of the main compound can be compared to library data to confirm its identity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of the main product and any impurities present. Specific chemical shifts can be used to distinguish between isomers and identify functional groups of byproducts.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of specific functional groups that may indicate impurities, such as hydroxyl (-OH) groups from unreacted starting materials.

Troubleshooting Guides

Problem 1: My GC-MS analysis shows multiple peaks close to the main product peak.

Possible Cause: This often indicates the presence of isomers or structurally similar byproducts. In the synthesis of 3,6-Dihydro-4-methyl-2H-pyran, a likely candidate is the 5,6-Dihydro-4-methyl-2H-pyran regioisomer.[1]

Troubleshooting Steps:

  • Confirm Identity with Mass Spectra: Carefully analyze the mass spectrum of each peak. While isomers will have the same molecular ion, their fragmentation patterns may differ.

  • Optimize GC Conditions: Adjust the temperature gradient of the GC method to improve the separation between the isomeric peaks.

  • NMR Analysis: Perform ¹H and ¹³C NMR on the sample. The different positions of the double bond in the regioisomers will result in distinct chemical shifts for the olefinic and adjacent protons and carbons.

  • Purification: If isomeric impurities are confirmed, fractional distillation or column chromatography will be necessary for separation.

Problem 2: The ¹H NMR spectrum shows broad signals around 3.5-4.0 ppm and a peak that disappears upon D₂O shake.

Possible Cause: This is indicative of hydroxyl (-OH) groups, likely from unreacted 3-halo-2-methyl-1-buten-4-ol starting material.

Troubleshooting Steps:

  • Aqueous Wash: During the workup, perform an aqueous wash of the organic layer to remove water-soluble starting materials.

  • Column Chromatography: If the impurity persists, purification by column chromatography on silica gel is effective. The more polar starting material will have a lower Rf value than the desired product.

  • Reaction Optimization: Ensure the cyclization reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 3,6-Dihydro-4-methyl-2H-pyran

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl-H~1.7~23.0
C=CH~5.4~121.0
C=C-CH₃-~133.0
O-CH₂~4.1~67.0
C-CH₂-C~2.1~30.0
C-CH-C=~2.5~35.0

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: GC-MS Fragmentation of 3,6-Dihydro-4-methyl-2H-pyran [2]

m/zRelative IntensityPossible Fragment
98Moderate[M]⁺ (Molecular Ion)
83High[M - CH₃]⁺
67Moderate[M - OCH₃]⁺
41Moderate[C₃H₅]⁺

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the 3,6-Dihydro-4-methyl-2H-pyran sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer. A standard non-polar capillary column (e.g., DB-5ms) is generally suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the main peak and any impurity peaks by comparing their retention times and mass spectra with reference data. Quantify impurities by comparing peak areas.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column.

  • Distillation: Heat the crude 3,6-Dihydro-4-methyl-2H-pyran under atmospheric or reduced pressure. The boiling point will need to be determined experimentally, but for similar dihydropyran structures, it is expected to be in the range of 130-150 °C at atmospheric pressure.

  • Fraction Collection: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the pure product.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

impurity_characterization_workflow start Crude 3,6-Dihydro-4-methyl-2H-pyran Sample gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (1H & 13C) start->nmr data_analysis Data Analysis and Impurity Identification gcms->data_analysis nmr->data_analysis pure Product Meets Purity Specifications data_analysis->pure Purity > 99% impure Impurities Exceed Limits data_analysis->impure Purity < 99% purification Select Purification Method (Distillation or Chromatography) impure->purification end Purified Product purification->end

Caption: Workflow for the characterization of impurities.

purification_decision_tree start Impure 3,6-Dihydro-4-methyl-2H-pyran boiling_point_diff Significant difference in boiling points between product and impurities? start->boiling_point_diff polarity_diff Significant difference in polarity? boiling_point_diff->polarity_diff No distillation Fractional Distillation boiling_point_diff->distillation Yes chromatography Column Chromatography polarity_diff->chromatography Yes end Pure Product distillation->end chromatography->end

Caption: Decision tree for selecting a purification method.

References

Optimization

Technical Support Center: Preventing Degradation of Dihydropyrans During Acidic Workup

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering degradation of dihydropyran-protected compounds, specifica...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering degradation of dihydropyran-protected compounds, specifically tetrahydropyranyl (THP) ethers, during acidic workup procedures.

Frequently Asked Questions (FAQs)
Q1: Why is my dihydropyran-protected compound degrading during acidic workup?

The protective group formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) is a tetrahydropyranyl (THP) ether.[1] This structure is an acetal, which is inherently unstable under acidic conditions.[2] During an acidic workup, the reaction that protected the alcohol is reversed, leading to the cleavage of the THP ether and regeneration of the original alcohol, causing what is observed as degradation of the protected compound.[2][3]

Q2: What is the mechanism of this degradation?

The degradation is an acid-catalyzed hydrolysis of the acetal. The process begins with the protonation of the ether oxygen atom within the THP ring. This is followed by the cleavage of the C-O bond, which releases the alcohol and forms a resonance-stabilized oxocarbenium ion. This cation is then quenched by water or another nucleophile present in the workup to ultimately form 5-hydroxypentanal.[3][4]

Degradation_Mechanism Mechanism of Acid-Catalyzed THP Ether Degradation ROTHP THP-Protected Alcohol (R-O-THP) Protonated Protonated Ether ROTHP->Protonated + H⁺ Carbocation Resonance-Stabilized Oxocarbenium Ion Protonated->Carbocation Cleavage Alcohol Released Alcohol (R-OH) Protonated->Alcohol - R-OH Quenched Quenched Intermediate (2-Hydroxy-tetrahydropyran) Carbocation->Quenched + H₂O FinalProduct Degradation Product (5-Hydroxypentanal) Quenched->FinalProduct Tautomerization

Caption: Acid-catalyzed cleavage of a THP ether.

Q3: What are the most common acidic reagents that cause unwanted deprotection?

Strong protic acids, even in catalytic amounts, can readily cause deprotection. Common culprits include:

  • Hydrochloric acid (HCl)[5]

  • Sulfuric acid (H₂SO₄)[4]

  • Trifluoroacetic acid (TFA), with cleavage observed at concentrations as low as 1-2%[5]

  • p-Toluenesulfonic acid (TsOH)[2][5]

Additionally, Lewis acids and even acidic surfaces like standard silica gel during chromatography can lead to degradation.[6]

Q4: Are there "milder" acids I can use for my workup that will not cleave the THP group?

Yes. If an acidic wash is necessary, using a buffered system or a weaker organic acid can often prevent deprotection. Options include:

  • Acetic Acid: Often used in a buffered system with THF and water, it is effective for cleaving more labile groups while sometimes leaving THP ethers intact, depending on conditions.[3][7]

  • Pyridinium p-toluenesulfonate (PPTS): PPTS is a mild and effective acidic catalyst for both the formation and cleavage of THP ethers.[8][9] Its lower acidity compared to TsOH makes it a good choice when trying to avoid deprotection of sensitive substrates.[2][8]

Q5: Can I perform a non-aqueous or neutral workup to avoid degradation?

Absolutely. Avoiding aqueous acidic conditions is the most direct way to prevent degradation.

  • Non-Aqueous Workup: This involves processing the reaction mixture without the use of water.[10][11] For example, after quenching the reaction, the solvent can be evaporated directly, and the residue can be purified by other means.

  • Neutral Workup: A simple wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid, followed by a brine (saturated NaCl) wash, is a standard and effective method.[3] A specific method using lithium chloride (LiCl) in a DMSO/water mixture has also been reported for the mild and selective deprotection of THP ethers, indicating that neutral salt solutions can be an alternative to acidic conditions.[12]

Troubleshooting Guide for THP Ether Degradation

If you are observing the degradation of your THP-protected compound, follow this workflow to diagnose and solve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for THP Degradation Start Problem: THP Group Degradation Observed Post-Workup Identify Step 1: Identify Source of Acidity (e.g., HCl wash, acidic quench, silica gel) Start->Identify Choose Step 2: Choose Mitigation Strategy Identify->Choose StrategyA Strategy A: Modify Aqueous Workup Choose->StrategyA Aqueous workup is required StrategyB Strategy B: Switch to Non-Aqueous or Neutral Workup Choose->StrategyB Aqueous acid is not essential StrategyC Strategy C: Use Solid-Phase Acid Scavenging Choose->StrategyC Acid catalyst is used in reaction SolutionA1 Use saturated NaHCO₃ or phosphate buffer wash StrategyA->SolutionA1 SolutionA2 Use a milder acid (e.g., dilute acetic acid) StrategyA->SolutionA2 SolutionB1 Evaporate solvent directly after reaction quench; purify via crystallization or neutral chromatography StrategyB->SolutionB1 SolutionB2 Perform a neutral wash (NaHCO₃, brine) only StrategyB->SolutionB2 SolutionC1 Use a solid-supported acid catalyst (e.g., Amberlyst-15) and filter it off before workup StrategyC->SolutionC1

Caption: A logical workflow to address THP ether degradation.

Data Summary: Relative Lability with Different Acid Catalysts

The choice of acid catalyst and conditions is critical. The following table summarizes common acidic systems used for THP ether cleavage. These conditions should be avoided during a workup if the goal is to preserve the protecting group. The "relative lability" indicates how easily the THP group is cleaved; conditions that cause rapid cleavage should be strictly avoided in a workup.

Acid CatalystTypical Solvent(s)Typical ConditionsRelative Lability/NotesReferences
Strong Mineral Acids (HCl, H₂SO₄)Water, Alcohols, THFRoom Temp, short timeVery High: Rapid and complete deprotection. Avoid even dilute solutions in workups.[4][5]
Trifluoroacetic Acid (TFA) CH₂Cl₂, WaterRoom TempVery High: Effective at low concentrations (1-10%). Can be used for selective deprotection in some cases.[5][13]
p-Toluenesulfonic Acid (TsOH) Alcohols, CH₂Cl₂, Acetone0°C to Room TempHigh: A common, strong organic acid catalyst for deprotection.[2][5]
Acetic Acid (AcOH) THF/WaterRoom Temp to 45°CModerate: Often used in a 3:1:1 or 4:2:1 mixture of AcOH:THF:H₂O. Can be used for mild deprotection.[3][7]
Pyridinium p-toluenesulfonate (PPTS) Ethanol, MethanolRoom Temp to 55°CMild: Much milder than TsOH. Often requires heat or longer reaction times for full deprotection.[2][5][9]
Amberlyst-15 (Solid Acid) MethanolRoom TempMild to Moderate: A solid-supported acid that simplifies workup as it can be filtered off before quenching.[3]
Cerium(IV) Ammonium Nitrate (CAN) Acetonitrile/WaterRoom TempHigh: Can effect rapid deprotection under neutral pH conditions.[3]
Key Experimental Protocols

The following protocols provide detailed methodologies for performing workups that minimize or prevent THP ether degradation.

Protocol 1: Standard Neutral Aqueous Workup

This is the first method that should be attempted to prevent acid-catalyzed degradation.

  • Quenching: Once the primary reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature if necessary.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture and stir for 5-10 minutes. Ensure any effervescence has ceased, indicating that residual acid has been neutralized.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two or three times.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Mild Acidic Workup with Acetic Acid System

Use this protocol if a mildly acidic environment is required, but be aware that it can still cleave sensitive THP ethers.[3][7]

  • Dissolution: After removing the reaction solvent in vacuo, dissolve the crude residue in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Reaction: Stir the solution at room temperature and monitor the progress carefully by thin-layer chromatography (TLC) to ensure the THP group remains intact while other transformations occur.

  • Workup: Once the desired transformation is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extraction & Concentration: Proceed with extraction, drying, and concentration as described in Protocol 1.

Protocol 3: Workup Following a Reaction with a Solid-Supported Acid

Using a solid-supported acid like Amberlyst-15 for the primary reaction is an excellent strategy, as the acid can be physically removed before any aqueous workup.[3]

  • Reaction Monitoring: Stir the reaction mixture (e.g., substrate and Amberlyst-15 in methanol) at room temperature and monitor by TLC.

  • Acid Removal: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to completely remove the Amberlyst-15 resin.[3]

  • Washing: Wash the filtered resin with a small amount of the reaction solvent (e.g., methanol) to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product is now acid-free and can be subjected to a standard neutral workup (Protocol 1) or other purification methods without risk of deprotection.

Protocol 4: Non-Aqueous / Anhydrous Workup

This method is suitable when the product is sensitive to water and acid.

  • Reaction Completion: Once the reaction is deemed complete by TLC, ensure all reagents are consumed.

  • Quenching (if necessary): If reactive species (e.g., organometallics) are present, quench them with a non-aqueous reagent (e.g., adding a few drops of isopropanol or acetone).

  • Solvent Removal: Concentrate the reaction mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by methods that avoid acid, such as crystallization or column chromatography on neutral or deactivated silica gel (e.g., silica gel treated with triethylamine).[6]

References

Troubleshooting

Optimizing reaction conditions for the synthesis of dihydropyranones

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydropyranones. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydropyranones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues ranging from low product yield to purification difficulties, offering systematic approaches to identify and resolve these problems.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no dihydropyranone product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a frequent challenge in organic synthesis. The following steps provide a structured approach to diagnosing and resolving the issue:

  • Catalyst Inactivity or Inefficiency: The catalyst is a critical component of the reaction.

    • Lewis Acids: For reactions employing Lewis acid catalysts, such as zeolites, ensure that anhydrous conditions are maintained as moisture can lead to deactivation.[1] It is often beneficial to use a freshly opened or properly stored batch of the Lewis acid. Zeolites, being heterogeneous catalysts, are noted for their reusability and straightforward handling.[1]

    • Organocatalysts (e.g., N-Heterocyclic Carbenes - NHCs): The selection of the NHC catalyst and the base used for its in situ formation are pivotal. In some instances, minor structural modifications to the catalyst, such as the introduction of a bromine substituent on an aromatic ring, can significantly improve yields.[2] Certain reactions may necessitate higher catalyst loadings, particularly if the NHC is suspected of playing multiple roles in the catalytic cycle.[2]

    • Heterogeneous Catalysts: While advantageous due to their ease of separation, heterogeneous catalysts may require specific activation procedures to ensure optimal performance.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature can have a profound impact on the yield. While some syntheses proceed efficiently at room temperature, others may require heating to overcome activation barriers.[2][3][4] A temperature screening experiment is often a prudent step in optimizing the reaction. For example, the synthesis of 1,4-dihydropyran derivatives using Ta-MOF nanostructures was found to be optimal at room temperature.[3][4]

    • Solvent: The reaction medium can influence reaction rates and selectivities. A variety of solvents, including THF, toluene, and CH₂Cl₂, have been successfully employed, and in some cases, solvent-free conditions are optimal.[2][5][6] A solvent screen is a valuable tool for optimization. In certain dihydropyranone syntheses, a 1:1 mixture of water and ethanol has been identified as the ideal solvent system.[3][4]

    • Base: In NHC-catalyzed reactions, the choice of base and its stoichiometry are critical for the efficient generation of the active carbene. Commonly used bases include DBU, NEt₃, and Cs₂CO₃.[2] The base can also influence the reaction pathway, with studies demonstrating significant variations in yield with different bases such as DMAP, DIPEA, DABCO, K₂CO₃, and NaOAc.[2]

  • Quality and Reactivity of Starting Materials:

    • Purity: The purity of the starting materials, such as aldehydes, ketones, and dienes, is paramount. Impurities can act as catalyst poisons or participate in unwanted side reactions.

    • Substrate Effects: The electronic and steric characteristics of the substrates play a crucial role in their reactivity. For instance, in hetero-Diels-Alder reactions, the rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[7][8][9]

  • Reaction Duration: It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to establish the optimal reaction time. Prolonged reaction times can sometimes lead to the degradation of the desired product or the formation of byproducts.

Issue 2: Formation of Undesired Side Products

Question: My reaction is generating a significant amount of side products. How can I enhance the selectivity towards the desired dihydropyranone?

Answer: The formation of side products can diminish the yield and complicate purification. The following strategies can be employed to improve reaction selectivity:

  • Temperature Control: Lowering the reaction temperature can often suppress the formation of side products, which may have higher activation energies than the desired transformation.[10]

  • Catalyst Selection: The choice of catalyst can be instrumental in directing the reaction down a specific pathway. For example, in syntheses where both coumarins and chromones are potential products, the catalyst can be selected to favor the formation of one over the other.[5] The use of milder catalysts may also enhance selectivity.[5]

  • Controlled Reagent Addition: The slow, dropwise addition of one reagent to the reaction mixture can maintain a low instantaneous concentration of that reagent, thereby minimizing side reactions.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is essential. Using an excess of one reactant may promote the formation of undesired byproducts.[10]

  • Common Side Reactions and Mitigation:

    • Polymerization: For substrates that are prone to polymerization, the addition of a suitable inhibitor can be beneficial.[10]

    • Intermolecular vs. Intramolecular Reactions: In cases where an intramolecular cyclization is desired, intermolecular side reactions can be disfavored by conducting the reaction at a lower concentration.[5]

    • Oxonia-Cope Rearrangement: In certain silyl-Prins cyclizations for dihydropyran synthesis, a competitive oxonia-Cope rearrangement may occur. The use of less reactive aldehydes can help to minimize this side pathway.[11]

Issue 3: Purification Challenges

Question: I am encountering difficulties in purifying my dihydropyranone product. What are some common issues and their solutions?

Answer: The purification of dihydropyranones can be challenging due to their diverse properties and the nature of potential impurities.

  • Column Chromatography:

    • Inadequate Separation: If co-elution of the product and impurities is observed, optimization of the eluent system is necessary.[12] Employing a solvent gradient can often improve separation. For acidic compounds on silica gel, the addition of a small amount of a polar modifier like acetic acid to the eluent can reduce peak tailing.[12]

    • Column Overloading: Exceeding the loading capacity of the column will result in poor separation.[12][13] It is important to use an appropriate amount of crude material for the chosen column dimensions.

    • On-Column Degradation: Some dihydropyranones may be sensitive to the acidic nature of silica gel. In such instances, neutral alumina can be used as the stationary phase, or the silica gel can be deactivated by pre-treatment with a solvent containing a small amount of a base like triethylamine.

  • Recrystallization:

    • "Oiling Out": If the product separates as an oil rather than a crystalline solid, this may be due to the presence of impurities or an inappropriate solvent system. A preliminary purification step, such as passing the crude material through a short plug of silica, can be helpful.[12]

    • Failure to Crystallize: If crystallization does not occur upon cooling, the solution may not be sufficiently supersaturated. This can often be induced by scratching the inner surface of the flask with a glass rod, adding a seed crystal of the pure compound, cooling to a lower temperature, or reducing the solvent volume.[12]

    • Low Recovery: Poor recovery from recrystallization suggests that the product has significant solubility in the chosen solvent even at low temperatures.[12] A different solvent or a mixed solvent system should be explored.

  • Oxidation: Dihydropyranones bearing electron-rich functionalities can be susceptible to oxidation, which often results in the formation of colored impurities.[12] Conducting purification procedures under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[12]

Data Presentation: Optimization of Reaction Conditions

The following tables provide a summary of quantitative data from various studies, illustrating the impact of different catalysts, bases, and solvents on the yield of dihydropyranone synthesis.

Table 1: Influence of Catalyst on Dihydropyranone Synthesis

EntryCatalystBaseSolventTime (h)Yield (%)Reference
1Catalyst BNEt₃THF-51-97[2]
2Catalyst CNEt₃THF-Enhanced Yield[2]
3Catalyst EDBUToluene177-84[2]
4Catalyst FDBUTHF->10[2]
5Catalyst GTrimethylamineMTBE-Best Yields[2]
6Ta-MOF-EtOH/H₂O (1:1)-High[3][4]
7ZrCl₄@Arabic Gum-Solvent-free0.5-0.7580-94[6]

Table 2: Influence of Base on Dihydropyranone Synthesis

EntryCatalystBaseSolventYield (%)Reference
1HDMAPCH₂Cl₂97[2]
2HDIPEACH₂Cl₂97[2]
3HDABCOCH₂Cl₂92[2]
4HK₂CO₃CH₂Cl₂98[2]
5HNaOAcCH₂Cl₂94[2]
6BCs₂CO₃TolueneHigh[2]
7-KOH (15%)H₂O:EtOH92[14]

Table 3: Influence of Solvent on Dihydropyranone Synthesis

EntryCatalystBaseSolventTemperatureYield (%)Reference
1Ta-MOF-H₂Or.t.85[3]
2Ta-MOF-EtOHr.t.89[3]
3Ta-MOF-H₂O/EtOH (1:1)r.t.95[3]
4Ta-MOF-CH₂Cl₂r.t.75[3]
5Ta-MOF-CH₃CNr.t.82[3]
6-KOHH₂Or.t.Trace[14]
7-KOHEtOHr.t.65[14]
8-KOHH₂O:EtOH (1:1)50 °C92[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in dihydropyranone synthesis.

Protocol 1: General Procedure for NHC-Catalyzed Synthesis of Dihydropyranones [2]

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the corresponding coupling partner (e.g., enal, enone, or 1,3-dicarbonyl compound, 1.2 equiv) in the selected solvent (e.g., THF, Toluene, CH₂Cl₂), add the base (e.g., DBU, NEt₃, Cs₂CO₃, 1.2 equiv).

  • Add the NHC precursor (e.g., an imidazolium salt, 0.1-0.2 equiv).

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the predetermined reaction time (e.g., 1-24 hours).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Synthesis of 1,4-Dihydropyran Derivatives using Ta-MOF Nanostructures [3][4]

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).

  • Add the Ta-MOF nanostructures catalyst (3 mg) and ethanol (2 ml).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add acetone (10 ml) to facilitate the separation of the nanoparticle catalyst.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified dihydropyran derivative.

Protocol 3: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis [1][8]

  • In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, toluene).

  • Add the dienophile (1.1 equiv).

  • If a Lewis acid catalyst is employed, cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) and add the Lewis acid (e.g., zeolites, 0.1-1.0 equiv) either portion-wise or as a solution in the same solvent.

  • Stir the reaction mixture at the optimized temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution for Lewis acid-catalyzed reactions).

  • Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the synthesis of dihydropyranones.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Optimization Start Select Reactants (Diene & Dienophile) Catalyst Choose Catalyst (Lewis Acid, Organocatalyst, etc.) Start->Catalyst Solvent Select Solvent (Anhydrous) Catalyst->Solvent Conditions Set Initial Conditions (Temperature, Concentration) Solvent->Conditions Mix Combine Reactants & Catalyst Conditions->Mix Monitor Monitor Progress (TLC, GC, NMR) Mix->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (Chromatography, Recrystallization) Extract->Purify Analyze Analyze Product (Yield, Purity) Purify->Analyze Optimize Optimize Conditions? Analyze->Optimize Optimize->Start Yes End Final Product Optimize->End No

Caption: Experimental workflow for optimizing dihydropyranone synthesis.

Troubleshooting_Flowchart cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials Start Low Yield or Side Products? Check_Catalyst Check Catalyst Activity - Fresh Batch? - Anhydrous Conditions? Start->Check_Catalyst Yes Check_Temp Optimize Temperature Start->Check_Temp Yes Check_Purity Verify Purity of Starting Materials Start->Check_Purity Yes Optimize_Catalyst Optimize Catalyst Loading Check_Catalyst->Optimize_Catalyst Change_Catalyst Screen Different Catalysts Optimize_Catalyst->Change_Catalyst Solution Improved Yield & Selectivity Change_Catalyst->Solution Check_Solvent Screen Solvents Check_Temp->Check_Solvent Check_Base Optimize Base (for NHC) Check_Solvent->Check_Base Check_Time Optimize Reaction Time Check_Base->Check_Time Check_Time->Solution Check_Stoichiometry Check Stoichiometry Check_Purity->Check_Stoichiometry Check_Stoichiometry->Solution

Caption: Troubleshooting flowchart for low yield in dihydropyranone synthesis.

Signaling_Pathway Proposed Mechanism for Hetero-Diels-Alder Reaction Diene Diene (HOMO) Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile Dienophile (LUMO) Catalyst Lewis Acid Catalyst Dienophile->Catalyst Coordination Activated_Dienophile Activated Dienophile Catalyst->Activated_Dienophile Lowers LUMO energy Activated_Dienophile->Transition_State Product Dihydropyranone Transition_State->Product

Caption: Mechanism of Lewis acid-catalyzed hetero-Diels-Alder reaction.

References

Optimization

Storage and handling guidelines for 3,6-Dihydro-4-methyl-2H-pyran

Disclaimer: A specific Safety Data Sheet (SDS) for 3,6-Dihydro-4-methyl-2H-pyran (CAS 16302-35-5) was not available at the time of publication. The following guidelines are based on best practices for handling similar ch...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,6-Dihydro-4-methyl-2H-pyran (CAS 16302-35-5) was not available at the time of publication. The following guidelines are based on best practices for handling similar chemical structures, such as flammable liquid ethers and other pyran derivatives. Researchers should always perform a thorough risk assessment and consult available safety resources before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3,6-Dihydro-4-methyl-2H-pyran?

A1: Based on the structure, 3,6-Dihydro-4-methyl-2H-pyran is likely a flammable liquid.[1] Vapors may form explosive mixtures with air.[1] As with other ethers, prolonged exposure to air and light can potentially lead to the formation of explosive peroxides. It may also cause skin and eye irritation.[1][2]

Q2: What are the recommended storage conditions for 3,6-Dihydro-4-methyl-2H-pyran?

A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3] To minimize decomposition and potential peroxide formation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling 3,6-Dihydro-4-methyl-2H-pyran, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of open containers should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Q4: What should I do in case of a spill?

A4: In the event of a small spill, ensure the area is well-ventilated and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q5: How should I dispose of waste 3,6-Dihydro-4-methyl-2H-pyran?

A5: Waste should be collected in a properly labeled, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.

Troubleshooting Guides

Problem: I notice a crystalline solid forming in my container of 3,6-Dihydro-4-methyl-2H-pyran.

  • Possible Cause: Formation of peroxides. Ethers are known to form explosive peroxides upon exposure to air and light over time.

  • Solution: Do not attempt to open the container if you suspect peroxide formation, especially if crystalline solids are present around the cap or within the liquid. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on testing for peroxides and for proper disposal procedures.

Problem: My experiment requires an anhydrous solvent, but I suspect my 3,6-Dihydro-4-methyl-2H-pyran has absorbed moisture.

  • Possible Cause: Improper storage, such as leaving the container open to the atmosphere.

  • Solution: If the compound is stable to drying agents, you can dry it over a suitable desiccant (e.g., anhydrous magnesium sulfate, molecular sieves) and then filter or distill it under an inert atmosphere. Always verify that the chosen drying method is compatible with the compound.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC6H10O--INVALID-LINK--
Molecular Weight98.14 g/mol --INVALID-LINK--
AppearanceColorless to pale yellow liquid (inferred)--INVALID-LINK--

Experimental Protocols

General Protocol for Safe Handling of a Flammable Liquid Ether (such as 3,6-Dihydro-4-methyl-2H-pyran)

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

    • Have spill control materials (absorbent pads, sand) and a fire extinguisher rated for flammable liquids readily accessible.

    • Ensure all potential ignition sources (hot plates, stir plates, electrical outlets) are turned off or removed from the immediate work area.

  • Handling:

    • Conduct all manipulations of the compound within the chemical fume hood.

    • Ground and bond containers when transferring large volumes to prevent static electricity buildup.

    • Use only non-sparking tools.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store the compound in a designated flammable liquids storage cabinet.

    • Ensure the container is properly labeled with the chemical name, date received, and date opened.

    • If the compound is prone to peroxide formation, label it with a "test for peroxides before use" warning and the date it should be discarded.

  • Waste Disposal:

    • Collect all waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

    • Follow your institution's guidelines for hazardous waste pickup and disposal.

Visualizations

troubleshooting_workflow Troubleshooting Storage and Handling of 3,6-Dihydro-4-methyl-2H-pyran start Issue Identified peroxide Crystalline solid observed? start->peroxide moisture Suspect moisture contamination? peroxide->moisture No contact_ehs Contact EHS Immediately Do Not Open Container peroxide->contact_ehs Yes spill Spill has occurred? moisture->spill No dry_solvent Dry over suitable desiccant and distill if necessary moisture->dry_solvent Yes spill_cleanup Follow spill cleanup protocol: - Eliminate ignition sources - Absorb with inert material - Dispose of as hazardous waste spill->spill_cleanup Yes no_issue No issue observed spill->no_issue No

Caption: Troubleshooting workflow for common issues encountered during the storage and handling of 3,6-Dihydro-4-methyl-2H-pyran.

References

Troubleshooting

Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyrans

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of 3,4-dihydro-2H-pyrans. The information is tailored for re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of 3,4-dihydro-2H-pyrans. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in reaction yield, stereoselectivity, and product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,4-dihydro-2H-pyrans?

A1: The most prevalent methods for synthesizing the 3,4-dihydro-2H-pyran core are the Hetero-Diels-Alder (HDA) reaction and the Prins cyclization. The HDA reaction is an atom-economical [4+2] cycloaddition, while the Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[1] Organocatalytic domino reactions, such as Michael-hemiacetalization, also provide an efficient route to highly functionalized dihydropyrans.[2]

Q2: How can I improve the diastereoselectivity of my dihydropyran synthesis?

A2: Improving diastereoselectivity often involves careful selection of catalysts and reaction conditions. For HDA reactions, chiral Lewis acids or organocatalysts can provide high levels of stereocontrol.[3][4] In Prins cyclizations, the choice of Lewis acid and reaction temperature are critical for influencing the stereochemical outcome.[1] Lowering the reaction temperature can enhance the energy difference between diastereomeric transition states, often leading to improved selectivity.[5]

Q3: What are common side reactions in the synthesis of 3,4-dihydro-2H-pyrans and how can they be minimized?

A3: In Prins cyclizations, common side reactions include the oxonia-Cope rearrangement, which can lead to racemization, and Peterson elimination.[1][6] Minimizing these can be achieved by using milder reaction conditions and carefully selecting the Lewis acid catalyst. In HDA reactions, polymerization of the starting materials can be a significant side reaction, especially at elevated temperatures or with high catalyst concentrations.[7] Using an appropriate excess of one reactant, typically the less polymerizable one, and optimizing the catalyst loading can help mitigate this.

Q4: Are there any specific challenges related to the purification of 3,4-dihydro-2H-pyrans?

A4: Purification can be challenging due to the potential for the product to be volatile or thermally labile. Distillation is a common purification method, but care must be taken to avoid decomposition.[8] Column chromatography on silica gel or neutral alumina is also frequently used.[9][10] For products that are difficult to crystallize, these chromatographic methods are often the most effective.

Troubleshooting Guides

Problem 1: Low Reaction Yield

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity or Decomposition Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture sensitive. Consider screening different catalysts (e.g., various Lewis acids or organocatalysts) to find one that is more robust for your specific substrates.
Sub-optimal Reaction Temperature The reaction temperature can significantly impact the rate of reaction versus the rate of side reactions or decomposition. Experiment with a range of temperatures to find the optimal balance. For many HDA and Prins reactions, lower temperatures are beneficial for selectivity, but may require longer reaction times.
Incorrect Stoichiometry of Reactants In HDA reactions, using an excess of the dienophile can help drive the reaction to completion, especially if the diene is prone to polymerization.
Presence of Impurities in Starting Materials Purify starting materials before use. Impurities can sometimes poison catalysts or lead to undesired side reactions.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before workup. If the reaction stalls, a small addition of fresh catalyst may be beneficial.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity - Use fresh catalyst - Screen different catalysts start->check_catalyst optimize_temp Optimize Reaction Temperature - Test a range of temperatures check_catalyst->optimize_temp adjust_stoichiometry Adjust Reactant Stoichiometry - Use excess of one reactant optimize_temp->adjust_stoichiometry purify_reagents Purify Starting Materials adjust_stoichiometry->purify_reagents monitor_reaction Monitor Reaction Progress - Ensure completion before workup purify_reagents->monitor_reaction solution Improved Yield monitor_reaction->solution

Caption: A stepwise workflow for troubleshooting low reaction yields.

Problem 2: Poor Diastereoselectivity

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Catalyst The choice of catalyst is crucial for stereocontrol. In HDA reactions, chiral Lewis acids (e.g., those based on copper, zinc, or lanthanides) or chiral organocatalysts can induce high diastereoselectivity.[4] For Prins cyclizations, different Lewis acids can favor different transition states, leading to different diastereomers.[1]
High Reaction Temperature Lowering the reaction temperature often improves diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[5]
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction's stereochemical outcome. Screen a variety of solvents to determine the optimal one for your reaction.
Steric and Electronic Effects of Substrates The substituents on both the diene and dienophile (in HDA) or the homoallylic alcohol and aldehyde (in Prins) play a significant role in determining the facial selectivity of the reaction. Modification of the substrates, if possible, can be a powerful tool for controlling stereochemistry.

Logical Relationship for Improving Diastereoselectivity

Diastereoselectivity_Improvement problem Poor Diastereoselectivity catalyst Catalyst Selection - Chiral Lewis Acids - Organocatalysts problem->catalyst temperature Reaction Temperature - Lower temperature problem->temperature solvent Solvent Screening - Vary polarity and coordination problem->solvent substrate Substrate Modification - Alter steric/electronic properties problem->substrate outcome Improved Diastereoselectivity catalyst->outcome temperature->outcome solvent->outcome substrate->outcome

Caption: Key factors influencing diastereoselectivity in dihydropyran synthesis.

Experimental Protocols

Protocol 1: Enantioselective Hetero-Diels-Alder Reaction

This protocol describes a general procedure for the enantioselective HDA reaction to form a dihydropyranone, a precursor that can be readily converted to a 3,4-dihydro-2H-pyran.[11]

Materials:

  • Chiral N,N'-dioxide ligand (0.5 mol%)

  • Mg(OTf)₂ (0.5 mol%)

  • Toluene (anhydrous)

  • 3,4-Dihydro-2H-pyran-2-carboxaldehyde (1.0 eq)

  • Danishefsky's diene (1.2 eq)

  • Trifluoroacetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the catalyst by stirring the chiral N,N'-dioxide ligand and Mg(OTf)₂ in toluene at room temperature for 1 hour.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Add the 3,4-dihydro-2H-pyran-2-carboxaldehyde to the catalyst solution.

  • Slowly add Danishefsky's diene to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion (typically within 2 hours), quench the reaction by adding a few drops of trifluoroacetic acid.

  • Warm the mixture to room temperature and stir for 30 minutes to hydrolyze the silyl enol ether.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Hetero-Diels-Alder Reaction Pathway

HDA_Pathway reactants Diene + Dienophile transition_state [4+2] Transition State (Catalyst Mediated) reactants->transition_state Lewis Acid or Organocatalyst product 3,4-Dihydro-2H-pyran transition_state->product

Caption: General pathway for the Hetero-Diels-Alder synthesis of 3,4-dihydro-2H-pyrans.

Protocol 2: Prins Cyclization for Dihydropyran Synthesis

This protocol provides a general method for the Prins cyclization to yield a substituted dihydropyran.[12]

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Aldehyde (1.2 eq)

  • Lewis Acid (e.g., BF₃·OEt₂, 1.2 eq)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the homoallylic alcohol in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -35 °C).

  • Add the aldehyde to the solution.

  • Slowly add the Lewis acid to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Prins Cyclization Pathway

Prins_Pathway reactants Homoallylic Alcohol + Aldehyde oxocarbenium Oxocarbenium Ion reactants->oxocarbenium Lewis Acid cyclization Intramolecular Cyclization oxocarbenium->cyclization product Dihydropyran cyclization->product Elimination

Caption: Key steps in the Prins cyclization for the synthesis of 3,4-dihydro-2H-pyrans.

References

Optimization

Technical Support Center: Recrystallization of Pyran Derivatives

This guide provides troubleshooting advice and answers to frequently asked questions regarding the recrystallization of pyran derivatives, tailored for researchers, scientists, and professionals in drug development. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the recrystallization of pyran derivatives, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing a novel pyran derivative?

A1: Ethanol is frequently the solvent of choice for the recrystallization of 2-amino-4H-pyran derivatives and related structures.[1][2] Its moderate polarity and favorable solubility profile for many pyran-containing compounds—soluble when hot, less soluble when cold—make it an excellent starting point. If ethanol is not suitable, a systematic approach using solvents of varying polarities is recommended.

Q2: How can I select an appropriate recrystallization solvent systematically?

A2: An ideal solvent should dissolve the pyran derivative completely at its boiling point but poorly at room temperature or below.[3] To find a suitable solvent, test small amounts of your compound with various solvents. If no single solvent is effective, a two-solvent (binary) system can be used. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy.[4]

Q3: My purified pyran derivative crystals are still colored. What should I do?

A3: Colored impurities can sometimes co-crystallize with the product. If the color is due to high-molecular-weight byproducts, you can try adding a small amount of activated charcoal to the hot solution before the filtration step.[4] Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4]

Q4: My recrystallization yield is very low. How can I improve it?

A4: A low yield is a common issue and can stem from several factors:

  • Using too much solvent: This is the most frequent cause, as it keeps a significant amount of the compound dissolved even after cooling.[5] To remedy this, concentrate the filtrate (mother liquor) by boiling off some solvent and attempt to obtain a second crop of crystals.[1]

  • Premature crystallization: If crystals form too early during hot filtration, product is lost. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent this.

  • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent at low temperatures, the yield will be poor.

Troubleshooting Guide

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is common when the solvent's boiling point is higher than the solute's melting point or when significant impurities are present.[5]

  • Solution 1: Re-heat and add more solvent. Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool more slowly.[5]

  • Solution 2: Change solvents. Choose a solvent with a lower boiling point.

  • Solution 3: Slow down the cooling process. Insulate the flask to allow for very slow cooling, which favors crystal lattice formation over oiling. You can place the flask on a wooden block or in an inverted beaker to create an insulating atmosphere.[1]

Q2: No crystals are forming even after the solution has cooled completely. What is the cause and solution?

A2: This typically happens for one of two reasons: too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization.[5]

  • If too much solvent was used: The solution is not saturated enough for crystals to form. Reduce the solvent volume by heating the solution to a boil and evaporating some of the solvent.[5] Then, allow it to cool again.

  • If the solution is supersaturated: Crystal growth needs to be induced.

    • Scratching Method: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.[1][5]

    • Seeding Method: If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution to initiate crystallization.[5]

    • Further Cooling: If the above methods fail, try cooling the solution in an ice-salt bath to further decrease solubility.[5]

Q3: The crystals formed instantly and are very fine, like powder. Is this a problem?

A3: Yes, rapid crystallization can trap impurities within the crystal lattice, which negates the purpose of the purification.[1] Ideal crystallization occurs over a period of 15-20 minutes.[1]

  • Solution: The solution is likely too concentrated. Place the flask back on the heat source, re-dissolve the solid, and add a small amount of additional hot solvent (e.g., 1-2 mL).[1] This will ensure the solution is less saturated upon cooling, allowing for slower and more selective crystal growth.

Data Presentation

Table 1: Common Solvents for Pyran Derivative Recrystallization

Quantitative solubility data is highly dependent on the specific structure of the pyran derivative. The following table provides a qualitative guide to common solvents and their properties.

SolventBoiling Point (°C)Relative PolarityTypical Use for Pyran Derivatives
Water 100 °CHighSuitable for highly polar, water-soluble derivatives or as an anti-solvent with alcohols.[6]
Ethanol 78 °CHighMost common and recommended starting solvent. Effective for many 2-amino-4H-pyrans.[7][8]
Methanol 65 °CHighAn alternative to ethanol, particularly if the compound is slightly more polar.[8]
Ethyl Acetate 77 °CMediumGood for moderately polar compounds; can be used in a solvent pair with hexanes.[6]
Acetone 56 °CMediumUseful solvent, can be paired with non-polar anti-solvents like hexanes.[6]
Toluene 111 °CLowEffective for less polar, aromatic-rich pyran derivatives.[6]
Hexanes / Heptane ~69 °CVery LowTypically used as the "poor" or "anti-solvent" in a binary system with a more polar solvent.[6]

Experimental Protocols

Protocol 1: General Recrystallization of 2-Amino-4H-Pyran Derivatives from Ethanol

This protocol is a representative example for purifying a crude 2-amino-4H-pyran derivative synthesized via a multi-component reaction.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the flask containing the crude solid while heating and swirling until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities (like a heterogeneous catalyst) are present or if decolorizing charcoal was used, perform a hot gravity filtration. Pre-heat a stemless funnel and a new, clean Erlenmeyer flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the insoluble materials.

  • Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[4] Once at room temperature, cooling may be continued in an ice bath to maximize the crystal yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.[9]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[10]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow start Crude Pyran Derivative dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter 2. Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter Clear Solution cool 3. Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter 4. Vacuum Filtration to isolate crystals cool->vacuum_filter Crystal Slurry wash 5. Wash with ice-cold solvent vacuum_filter->wash dry 6. Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for the recrystallization of pyran derivatives.

Troubleshooting_No_Crystals start Problem: No Crystals Form Upon Cooling q1 Is the solution clear? start->q1 a1_yes Supersaturated Solution q1->a1_yes Yes a1_no Too Much Solvent Used q1->a1_no No (Cloudy/Opaque) sol1 1. Scratch inner wall of flask with a glass rod. a1_yes->sol1 sol4 Boil off a portion of the solvent and re-cool the solution. a1_no->sol4 sol2 2. Add a seed crystal of pure compound. sol1->sol2 sol3 3. Cool further in an ice-salt bath. sol2->sol3

Caption: Decision tree for troubleshooting when no crystals form.

Solvent_Selection_Guide start Start: Test solubility of ~10mg compound in ~0.5mL solvent q_rt Is it soluble at room temperature? start->q_rt q_hot Is it soluble when heated? q_rt->q_hot No reject Reject Solvent: Too soluble q_rt->reject Yes good Good Single Solvent Candidate: Crystallizes on cooling q_hot->good Yes insoluble Insoluble: Consider for solvent pair q_hot->insoluble No

Caption: A logical guide for selecting a suitable recrystallization solvent.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dihydropyrans in Synthesis: 3,6-Dihydro-4-methyl-2H-pyran vs. 3,4-Dihydro-2H-pyran

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and protecting groups is a critical decision in the design of synthetic routes. Dihydropyrans are a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and protecting groups is a critical decision in the design of synthetic routes. Dihydropyrans are a versatile class of heterocyclic compounds widely employed in organic synthesis. This guide provides an objective comparison of 3,6-Dihydro-4-methyl-2H-pyran and the more common 3,4-Dihydro-2H-pyran (DHP), offering insights into their respective applications, reactivity, and stability, supported by experimental data and detailed protocols.

Introduction to Dihydropyrans in Synthesis

Dihydropyrans are six-membered heterocyclic ethers containing a double bond, making them valuable intermediates and reagents in a variety of chemical transformations. Their utility spans from their role as protecting groups for alcohols and other functional groups to their participation as dienophiles or dienes in cycloaddition reactions for the construction of complex molecular architectures.

The most well-established dihydropyran in synthesis is 3,4-Dihydro-2H-pyran (DHP), primarily used for the introduction of the tetrahydropyranyl (THP) protecting group for alcohols. This guide will delve into a comparative analysis of DHP with a less common but structurally distinct isomer, 3,6-Dihydro-4-methyl-2H-pyran, highlighting the nuances in their synthesis and reactivity that can be exploited for strategic advantages in complex molecule synthesis.

At a Glance: Key Properties and Applications

Feature3,6-Dihydro-4-methyl-2H-pyran3,4-Dihydro-2H-pyran (DHP)
Structure Allylic etherEnol ether
Primary Use Chiral building block, dienophile in cycloadditionsProtecting group for alcohols (THP ether formation)
Synthesis Regiospecific synthesis from acyclic precursorsDehydration of tetrahydrofurfuryl alcohol
Reactivity Participates in [4+2] cycloadditionsAcid-catalyzed addition to alcohols
Resulting Protected Group Not typically used as a standard protecting groupTetrahydropyranyl (THP) ether
Stereochemistry Can be synthesized in enantiomerically enriched formsCreates a new stereocenter upon reaction with chiral alcohols, leading to diastereomeric mixtures

Synthesis of Dihydropyrans: A Comparative Overview

The synthetic accessibility of a building block is a crucial factor in its practical application. The synthetic routes to 3,6-Dihydro-4-methyl-2H-pyran and DHP differ significantly, reflecting their distinct chemical nature.

Synthesis of 3,6-Dihydro-4-methyl-2H-pyran

A key method for the preparation of 2-substituted 4-methyl-3,6-dihydro-2H-pyrans is a regiospecific synthesis involving the chloroalkylation of 3-halo-2-methyl-1-buten-4-ols. This is followed by a magnesium-mediated cyclization of the resulting 4,5-dihalo-4-methyl-2-substituted tetrahydropyrans.[1]

Experimental Protocol: Regiospecific Synthesis of 2-Substituted 4-Methyl-3,6-dihydro-2H-pyrans [1]

Step 1: Chloroalkylation of 3-halo-2-methyl-1-buten-4-ols

Step 2: Magnesium-mediated cyclization

  • The intermediate 4,5-dihalo-4-methyl-2-substituted tetrahydropyran is treated with magnesium to induce cyclization.

  • This reaction proceeds regiospecifically to yield the desired 3,6-dihydropyran.

  • The use of zinc dust in this step has been reported to lead to a mixture of 3,6- and 5,6-dihydropyrans.[1]

A detailed, step-by-step experimental protocol with quantitative data for this specific synthesis is not extensively documented in publicly available literature, representing a gap in the current knowledge base.

Synthesis of 3,4-Dihydro-2H-pyran (DHP)

DHP is commercially available and its synthesis is well-established. The industrial preparation typically involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures.

Dihydropyrans as Protecting Groups

The primary application of DHP is in the protection of hydroxyl groups. The resulting tetrahydropyranyl (THP) ethers are stable under a wide range of reaction conditions.[2][3]

THP Ether Formation with DHP

The reaction of an alcohol with DHP is an acid-catalyzed process that forms a stable acetal.[4]

Experimental Protocol: General Procedure for THP Protection of an Alcohol [5]

  • To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) is added 3,4-dihydro-2H-pyran (1.2-1.5 equiv).

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) is added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford the THP ether, which can be purified by column chromatography if necessary.

CatalystSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acidDichloromethaneRoom Temp.VariesHigh[5]
Pyridinium p-toluenesulfonate (PPTS)DichloromethaneRoom Temp.VariesHigh[4]
Amberlyst H-15DichloromethaneRoom Temp.VariesHigh[5]
Montmorillonite K-10DichloromethaneRoom Temp.VariesHigh[5]
Cleavage of THP Ethers

The THP group is readily removed under mild acidic conditions, regenerating the alcohol.[4]

Experimental Protocol: General Procedure for THP Deprotection [4]

  • The THP ether is dissolved in a protic solvent (e.g., methanol, ethanol).

  • A catalytic amount of an acid (e.g., hydrochloric acid, acetic acid, p-toluenesulfonic acid) is added.

  • The reaction is stirred at room temperature or with gentle heating and monitored by TLC.

  • Upon completion, the reaction is neutralized, and the product is isolated by extraction and purified as needed.

ReagentSolventTemperature (°C)TimeReference
Acetic acid/THF/Water-Room Temp.Varies[4]
p-Toluenesulfonic acidMethanolRoom Temp.Varies[6]
Pyridinium p-toluenesulfonate (PPTS)EthanolRoom Temp.Varies[6]
3,6-Dihydro-4-methyl-2H-pyran in Protection Chemistry

Due to its allylic ether structure, 3,6-Dihydro-4-methyl-2H-pyran is not typically employed as a standard protecting group in the same manner as DHP. The resulting ether would likely exhibit different stability profiles and reactivity, which has not been extensively explored or documented for general protection strategies.

Dihydropyrans in Cycloaddition Reactions

The double bond in dihydropyrans allows them to participate in cycloaddition reactions, a powerful tool for the construction of cyclic systems.

3,4-Dihydro-2H-pyran in Hetero-Diels-Alder Reactions

While DHP is primarily known as a protecting group, its derivatives can act as dienophiles in hetero-Diels-Alder reactions. For instance, 3,4-dihydro-2H-pyran-2-carboxaldehyde, derived from the corresponding methanol, is a reactive dienophile.[2]

Figure 1. Hetero-Diels-Alder reaction involving a DHP derivative.
3,6-Dihydro-4-methyl-2H-pyran in Cycloadditions

The isolated double bond in 3,6-Dihydro-4-methyl-2H-pyran makes it a suitable dienophile in [4+2] cycloaddition reactions. Its reactivity in this context is an area of interest for the synthesis of complex polycyclic ether natural products. However, specific experimental data and direct comparisons of its dienophilic reactivity with other dihydropyrans are not widely reported.

Figure 2. 3,6-Dihydro-4-methyl-2H-pyran as a dienophile.

Comparative Analysis and Future Perspectives

3,4-Dihydro-2H-pyran (DHP) remains the workhorse for alcohol protection due to its commercial availability, ease of use, and the well-documented stability of the resulting THP ethers. A significant drawback is the formation of diastereomers when protecting chiral alcohols, which can complicate purification and characterization.

3,6-Dihydro-4-methyl-2H-pyran presents itself as a more specialized building block. Its synthetic route allows for the introduction of substituents at various positions, and its structure is more akin to a chiral synthon rather than a simple protecting group precursor. Its application in cycloaddition reactions holds promise for the construction of complex natural products.

Future research directions should focus on a more systematic investigation of the reactivity of 3,6-Dihydro-4-methyl-2H-pyran and its derivatives. Direct comparative studies with DHP and other dihydropyrans in terms of:

  • Protecting group stability: Investigating the stability of ethers derived from 3,6-Dihydro-4-methyl-2H-pyran under various conditions.

  • Cycloaddition reactivity: Quantifying the reaction rates and stereoselectivities of 3,6-Dihydro-4-methyl-2H-pyran in Diels-Alder reactions compared to other cyclic dienophiles.

  • Development of catalytic asymmetric syntheses: Expanding the scope of enantioselective methods for the preparation of substituted 3,6-dihydropyrans.

By expanding the understanding of these less common dihydropyran isomers, the synthetic chemist's toolbox can be enriched with new reagents for the strategic and efficient synthesis of complex molecules.

Figure 3. Decision-making workflow for selecting a dihydropyran reagent.

References

Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3,6-Dihydro-4-methyl-2H-pyran Derivatives

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, the 3,6-dihydro-4-methyl-2H-pyran nucleus has em...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, the 3,6-dihydro-4-methyl-2H-pyran nucleus has emerged as a promising framework for the development of new therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives based on this pyran scaffold, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery efforts.

Derivatives of the 3,6-dihydro-4-methyl-2H-pyran core have demonstrated a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide will delve into these activities, presenting quantitative data to allow for objective comparison and providing the necessary experimental context for the replication and expansion of these findings.

Comparative Analysis of Biological Activity

The biological efficacy of 3,6-dihydro-4-methyl-2H-pyran derivatives is best understood through a direct comparison of their performance in various assays. The following tables summarize key quantitative data from published studies, offering a clear overview of the potential of these compounds against different biological targets.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of pyran derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of critical cellular pathways.

Table 1: Cytotoxic Activity of Pyran Derivatives Against Cancer Cell Lines

Compound ID/ReferenceDerivative Structure/ClassCancer Cell LineIC50 (µM)Reference
Compound 4d 4H-pyran derivativeHCT-11675.1[1]
Compound 4k 4H-pyran derivativeHCT-11685.88[1]
Spiro-4H-pyran 5a Spiroindenopyridazine-4H-pyranA549, A375, LNCaPNot specified[2]
Tetrahydropyran-4-one derivative2,6-disubstituted trans-3-methylidenetetrahydropyran-4-oneHL-60, MCF-7Not specified[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyran derivatives have shown promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Pyran Derivatives

Compound ID/ReferenceDerivative Structure/ClassMicroorganismMIC (µg/mL)Reference
LP4C Pyrancoumarin derivativeMethicillin-resistant S. aureus (MRSA)Not specified (inhibits biofilm)[4][5]
4h 4H-Pyran derivativeMycobacterium bovis (BCG)Not specified[6]
8c 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamideS. aureus, E. faecalis, E. coliNot specified[7]
Ta-MOF synthesized1,4-dihydropyran derivativesBacteria and Fungi16 - 256[8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Enzyme and Receptor Inhibition

The specific molecular targets of 3,6-dihydro-4-methyl-2H-pyran derivatives are a key area of investigation. Some derivatives have been shown to be potent inhibitors of enzymes such as the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.

Table 3: Enzyme Inhibitory Activity of Pyran Derivatives

Compound ClassTargetActivityReference
6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines with 3,6-dihydro-2H-pyran moietymTORATP-competitive inhibitionNot specified

mTOR: Mammalian target of rapamycin, a kinase that is a central regulator of cell growth, proliferation, motility, survival, protein synthesis, autophagy, and transcription.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments typically employed in the evaluation of these pyran derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and then measure the absorbance at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can then be determined by plotting cell viability against compound concentration.[13]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compounds: Serially dilute the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which 3,6-dihydro-4-methyl-2H-pyran derivatives exert their biological effects is critical for rational drug design and optimization.

mTOR Signaling Pathway

Several pyran derivatives have been identified as inhibitors of the mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and proliferation and is often dysregulated in cancer.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Pyran_Derivative Pyran Derivative Pyran_Derivative->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of pyran derivatives.

Antimicrobial Mechanism: Inhibition of Pyrimidine de novo Synthesis

Some pyrancoumarin derivatives have been shown to inhibit biofilm formation in bacteria like MRSA by targeting the pyrimidine de novo synthesis pathway.[4][5] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

Pyrimidine_Synthesis_Inhibition Precursors Precursors (e.g., Carbamoyl Phosphate, Aspartate) Pathway_Enzymes Pyrimidine de novo Synthesis Enzymes Precursors->Pathway_Enzymes UMP Uridine Monophosphate (UMP) Pathway_Enzymes->UMP Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Pyran_Derivative Pyrancoumarin Derivative Pyran_Derivative->Pathway_Enzymes Inhibition

Caption: Inhibition of the bacterial pyrimidine de novo synthesis pathway by pyran derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for screening and evaluating the biological activity of newly synthesized 3,6-dihydro-4-methyl-2H-pyran derivatives is a multi-step process.

Experimental_Workflow Synthesis Synthesis of Pyran Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Hit_Identification Hit Identification & Prioritization Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized experimental workflow for screening pyran derivatives.

References

Comparative

A Comparative Guide to Dihydropyran Synthesis for Researchers and Drug Development Professionals

The dihydropyran moiety is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores the critical need for efficient and stereoselective synthetic...

Author: BenchChem Technical Support Team. Date: December 2025

The dihydropyran moiety is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores the critical need for efficient and stereoselective synthetic methods. This guide provides a comparative analysis of several key methodologies for the synthesis of dihydropyrans, offering insights into their mechanisms, substrate scope, and practical applications. Experimental data is presented to facilitate objective comparison, and detailed protocols for seminal reactions are provided.

Key Synthetic Strategies: A Comparative Overview

Four principal strategies dominate the landscape of dihydropyran synthesis: the Hetero-Diels-Alder reaction, the Achmatowicz rearrangement, Ring-Closing Metathesis (RCM), and the Prins cyclization. More recently, organocatalytic methods have emerged as powerful alternatives, offering distinct advantages in terms of enantioselectivity and mild reaction conditions.

Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical [4+2] cycloaddition for constructing six-membered heterocycles.[1] In the context of dihydropyran synthesis, this typically involves the reaction of an electron-rich diene with a carbonyl compound (dienophile). The use of Lewis acid catalysts can significantly enhance the reaction rate and control the stereoselectivity.[2]

Data Presentation: Hetero-Diels-Alder Reaction

DieneDienophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Stereoselectivity (dr or ee)Reference
Danishefsky's dieneBenzaldehydeMg(OTf)₂/Chiral N,N'-dioxide (0.5)Toluene-202~95 (estimated)>99% ee (estimated)[3]
1-Methoxy-3-trimethylsilyloxy-1,3-butadieneGlyoxylate estersCu(II)-bis(oxazoline) complexCH₂Cl₂-78-HighHigh ee[4]
VariousVariousCr(III)-Schiff base complex---ExcellentExcellent[4]
2,4-PentadienolBenzaldehydeH₈-BINOL/Lewis Acid---6178% ee[4]

Experimental Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

To a solution of the dienophile (1.0 mmol) in the specified solvent (e.g., CH₂Cl₂) at the indicated temperature (e.g., -78 °C) under an inert atmosphere, the Lewis acid catalyst (e.g., Cu(II)-bis(oxazoline) complex, 1-10 mol%) is added. The diene (1.2-1.5 equiv) is then added dropwise, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Reaction Mechanism: Hetero-Diels-Alder Reaction

Hetero_Diels_Alder Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (Carbonyl) Activated_Dienophile Activated Dienophile Dienophile->Activated_Dienophile Coordination Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Activated_Dienophile Activated_Dienophile->Transition_State Dihydropyran Dihydropyran Transition_State->Dihydropyran Cycloaddition Achmatowicz_Rearrangement Furfuryl_Alcohol Furfuryl Alcohol Dihydrofuran_Intermediate 2,5-Dialkoxy-2,5- dihydrofuran Furfuryl_Alcohol->Dihydrofuran_Intermediate Oxidant Oxidant (e.g., NBS) Oxidant->Dihydrofuran_Intermediate Oxidative Cyclization Dihydropyranone Dihydropyranone Dihydrofuran_Intermediate->Dihydropyranone Rearrangement Rearrangement Acidic Workup Rearrangement->Dihydropyranone RCM Diene Acyclic Diene Metallacyclobutane1 Metallacyclobutane Intermediate 1 Diene->Metallacyclobutane1 Catalyst Ru Catalyst (e.g., Grubbs) Catalyst->Metallacyclobutane1 [2+2] Cycloaddition Intermediate_Carbene Intermediate Ru-Carbene Metallacyclobutane1->Intermediate_Carbene Retro [2+2] Ethylene Ethylene Metallacyclobutane1->Ethylene Metallacyclobutane2 Metallacyclobutane Intermediate 2 Intermediate_Carbene->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Metallacyclobutane2->Catalyst Catalyst Regeneration Dihydropyran Dihydropyran Metallacyclobutane2->Dihydropyran Retro [2+2] Silyl_Prins Homoallylic_Alcohol Silylated Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium Aldehyde Aldehyde Aldehyde->Oxocarbenium Lewis_Acid Lewis Acid (e.g., InCl₃) Lewis_Acid->Oxocarbenium Activation Cyclization 6-endo-trig Cyclization Oxocarbenium->Cyclization Carbocation β-Silyl Carbocation Cyclization->Carbocation Dihydropyran Dihydropyran Carbocation->Dihydropyran Desilylation Lab_Workflow Start Starting Materials & Reagents Reaction Reaction Setup (Solvent, Temp, Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Dihydropyran Analysis->Final_Product

References

Validation

Validating the Structure of 3,6-Dihydro-4-methyl-2H-pyran: A 2D NMR Comparison Guide

For Researchers, Scientists, and Drug Development Professionals In the field of medicinal chemistry and drug development, unambiguous structural confirmation of novel and existing compounds is paramount. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, unambiguous structural confirmation of novel and existing compounds is paramount. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 3,6-Dihydro-4-methyl-2H-pyran, a heterocyclic compound of interest in organic synthesis. We present supporting experimental protocols and data to demonstrate the power of correlational spectroscopy in modern structure elucidation.

Unambiguous Structure Determination with 2D NMR

While one-dimensional (1D) NMR provides initial insights, complex molecules or the presence of isomers often necessitate the use of 2D NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation data that act as a "molecular fingerprint," allowing for definitive structural assignment.

Below, we detail the experimental workflow and the specific correlations expected for 3,6-Dihydro-4-methyl-2H-pyran, demonstrating how these techniques collectively confirm its connectivity and distinguish it from potential isomers.

Experimental Workflow for Structural Validation

The process of validating the structure of 3,6-Dihydro-4-methyl-2H-pyran using 2D NMR follows a logical progression from proton-proton correlations to one-bond and multiple-bond proton-carbon correlations.

G cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Confirmation Sample 3,6-Dihydro-4-methyl-2H-pyran in CDCl3 COSY 1H-1H COSY Sample->COSY HSQC 1H-13C HSQC Sample->HSQC HMBC 1H-13C HMBC Sample->HMBC Proton_Skeleton Establish Proton Spin Systems COSY->Proton_Skeleton Direct_Attachment Assign Directly Attached C-H Pairs HSQC->Direct_Attachment Long_Range Connect Molecular Fragments HMBC->Long_Range Proton_Skeleton->Long_Range Direct_Attachment->Long_Range Final_Structure Confirm Final Structure Long_Range->Final_Structure

Comparative

A Comparative Analysis of the Reactivity of 3,6-Dihydro- vs. 3,4-Dihydropyrans for the Modern Researcher

For researchers, scientists, and professionals in drug development, the selection of appropriate heterocyclic scaffolds is paramount to the successful synthesis of complex molecular architectures. Dihydropyrans, six-memb...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate heterocyclic scaffolds is paramount to the successful synthesis of complex molecular architectures. Dihydropyrans, six-membered oxygen-containing heterocycles, are prevalent motifs in a vast array of natural products and pharmaceuticals. However, the isomeric forms of dihydropyrans, specifically 3,6-dihydro-2H-pyran and 3,4-dihydro-2H-pyran, exhibit markedly different chemical reactivity due to the placement of the endocyclic double bond. This guide provides a comprehensive comparison of their reactivity profiles, supported by experimental data and detailed protocols to inform synthetic strategy.

The fundamental difference between these two isomers lies in the electronic nature of their double bonds. In 3,4-dihydro-2H-pyran, the double bond is adjacent to the oxygen atom, forming an enol ether. This configuration leads to a high degree of electron density in the π-system, rendering it highly nucleophilic and susceptible to electrophilic attack. Conversely, the double bond in 3,6-dihydro-2H-pyran is isolated from the oxygen atom by a methylene group, and thus, it exhibits the reactivity characteristic of a typical acyclic alkene. Furthermore, the positioning of the double bond in 3,6-dihydro-2H-pyran creates allylic positions at C2 and C5, which are prone to reactions involving allylic intermediates.

Comparative Reactivity at a Glance

The distinct electronic and structural features of 3,6-dihydro- and 3,4-dihydropyrans dictate their behavior in common organic transformations. The following table summarizes their expected reactivity in key chemical reactions.

Reaction Type3,4-Dihydro-2H-pyran (Enol Ether)3,6-Dihydro-2H-pyran (Isolated Alkene)Reactivity Rationale
Electrophilic Addition Highly reactive; undergoes facile addition of electrophiles.Moderately reactive; typical alkene reactivity.The enol ether in 3,4-DHP is significantly more electron-rich and nucleophilic than the isolated double bond in 3,6-DHP.
Hydrogenation Readily hydrogenated to tetrahydropyran.Readily hydrogenated to tetrahydropyran.Both double bonds are susceptible to catalytic hydrogenation.
Epoxidation Can be epoxidized, though the electron-rich nature can lead to side reactions.Readily undergoes epoxidation to form the corresponding epoxide.The isolated double bond of 3,6-DHP behaves like a standard alkene in epoxidation reactions.
Allylic Reactions Not applicable.Susceptible to reactions at the allylic positions (C2 and C5), such as oxidation and substitution.The presence of allylic C-H bonds in 3,6-DHP allows for the formation of stabilized allylic radicals or cations.
Acid-Catalyzed Hydrolysis Rapidly hydrolyzed to 5-hydroxypentanal.Stable under typical acidic hydrolysis conditions that cleave enol ethers.The enol ether linkage in 3,4-DHP is readily cleaved by acid.

In-Depth Reactivity Profiles and Experimental Protocols

3,4-Dihydro-2H-pyran: The Enol Ether Motif

The reactivity of 3,4-dihydro-2H-pyran is dominated by its enol ether functionality. The lone pairs on the oxygen atom participate in resonance with the π-system of the double bond, significantly increasing its nucleophilicity. This makes it highly reactive towards a wide range of electrophiles.

One of the most common applications of this reactivity is the use of 3,4-dihydropyran as a protecting group for alcohols. In the presence of an acid catalyst, an alcohol will add across the double bond to form a tetrahydropyranyl (THP) ether, which is stable to a variety of reaction conditions but can be easily removed by treatment with aqueous acid.

Experimental Protocol: Acid-Catalyzed Protection of Benzyl Alcohol with 3,4-Dihydro-2H-pyran

  • Materials: Benzyl alcohol (1.0 eq), 3,4-dihydro-2H-pyran (1.2 eq), pyridinium p-toluenesulfonate (PPTS) (0.05 eq), and dichloromethane (DCM) as the solvent.

  • Procedure: To a solution of benzyl alcohol in DCM at room temperature is added 3,4-dihydro-2H-pyran, followed by the addition of a catalytic amount of PPTS. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding THP ether.

  • Expected Yield: >95%

3,6-Dihydro-2H-pyran: The Isolated Alkene and Allylic System

In contrast to its isomer, 3,6-dihydro-2H-pyran behaves as a typical cycloalkene. Its double bond undergoes characteristic alkene reactions such as hydrogenation, halogenation, and epoxidation. The absence of the activating oxygen atom adjacent to the double bond means that it is significantly less nucleophilic than the double bond in 3,4-dihydropyran.

A key feature of the 3,6-dihydropyran scaffold is the presence of allylic protons at the C2 and C5 positions. These protons can be abstracted to form resonance-stabilized allylic radicals or cations, opening up a range of synthetic possibilities, including allylic oxidation and substitution reactions. For instance, palladium-catalyzed allylic alkylation cascades have been developed using 3,6-dihydro-2H-pyran derivatives as bis-electrophiles.[1]

Experimental Protocol: Epoxidation of 3,6-Dihydro-2H-pyran with Dimethyldioxirane (DMDO)

  • Materials: 3,6-Dihydro-2H-pyran (1.0 eq), dimethyldioxirane (DMDO) solution in acetone (~0.07-0.09 M, 1.1 eq).

  • Procedure: A solution of 3,6-dihydro-2H-pyran in acetone is cooled to 0 °C. To this solution is added a pre-titrated solution of DMDO in acetone dropwise. The reaction is stirred at 0 °C and monitored by TLC. The reaction is typically complete within a few hours. Upon completion, the solvent is removed under reduced pressure to afford the crude epoxide. The product can be purified by distillation or column chromatography.

  • Expected Yield: High, typically >90%.

Mechanistic Insights through Visualization

To further illustrate the divergent reactivity of these two isomers, the following diagrams depict key reaction mechanisms.

electrophilic_addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DHP 3,4-Dihydropyran oxocarbenium Oxocarbenium Ion DHP->oxocarbenium Protonation ROH H_plus THP_ether THP Ether oxocarbenium->THP_ether Nucleophilic Attack by R-OH allylic_reaction cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product DHP_36 3,6-Dihydropyran allylic_cation Allylic Cation DHP_36->allylic_cation Abstraction of Leaving Group at Allylic Position substituted_product Allylic Substitution Product allylic_cation->substituted_product Nucleophilic Attack

References

Validation

The Pyran Scaffold: A Privileged Structure in the Quest for Alzheimer's Disease Therapeutics

A Comparative Guide to the Structure-Activity Relationship of Pyran Derivatives For researchers, scientists, and drug development professionals vested in the fight against Alzheimer's disease (AD), the exploration of nov...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Pyran Derivatives

For researchers, scientists, and drug development professionals vested in the fight against Alzheimer's disease (AD), the exploration of novel chemical scaffolds with therapeutic potential is a paramount objective. Among these, the pyran ring system, a six-membered heterocycle containing an oxygen atom, has emerged as a "privileged structure." Its prevalence in natural products with neuroprotective properties, such as flavonoids, coumarins, and xanthones, has spurred the synthesis and evaluation of a multitude of pyran derivatives.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyran-based scaffolds against key pathological targets in AD: cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), β-secretase (BACE1), and glycogen synthase kinase-3β (GSK-3β).

The multifaceted nature of Alzheimer's disease, characterized by cholinergic deficits, the accumulation of amyloid-beta (Aβ) plaques, and the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, necessitates a multi-pronged therapeutic approach.[3] Pyran derivatives have demonstrated the ability to engage with multiple of these targets, making them attractive candidates for the development of multi-target-directed ligands.

Key Signaling Pathways in Alzheimer's Disease

To understand the rationale behind targeting these specific enzymes, it is crucial to visualize their roles in the key pathological signaling pathways of Alzheimer's disease.

Alzheimer's Signaling Pathways cluster_0 Amyloidogenic Pathway cluster_1 Cholinergic Pathway cluster_2 Tau Pathology APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) C99 C99 fragment APP->C99 β-secretase (BACE1) Ab Amyloid-β (Aβ) (Toxic Monomers) C99->Ab γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Plaques Amyloid Plaques (Neuronal Toxicity) Oligomers->Plaques ACh Acetylcholine (ACh) Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Neurotransmission Choline Choline ACh->Choline Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) Acetate Acetate Tau Tau Protein pTau Hyperphosphorylated Tau (pTau) Tau->pTau GSK-3β NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Experimental Workflow cluster_0 Compound Preparation & Screening cluster_1 In Vitro Bioassays cluster_1a Cholinesterase Inhibition cluster_1b BACE1 Inhibition cluster_1c GSK-3β Inhibition cluster_2 Data Analysis & SAR Synthesis Synthesis of Pyran Derivatives Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation (DMSO) Purification->Stock Serial Serial Dilutions Stock->Serial ChE_Assay Ellman's Method Serial->ChE_Assay BACE1_Assay FRET-Based Assay Serial->BACE1_Assay GSK3b_Assay Kinase Assay (e.g., ADP-Glo) Serial->GSK3b_Assay ChE_Data Measure Absorbance (412 nm) ChE_Assay->ChE_Data ChE_IC50 Calculate % Inhibition & IC50 ChE_Data->ChE_IC50 SAR_Analysis Structure-Activity Relationship Analysis ChE_IC50->SAR_Analysis BACE1_Data Measure Fluorescence (Ex/Em ~320/405 nm) BACE1_Assay->BACE1_Data BACE1_IC50 Calculate % Inhibition & IC50 BACE1_Data->BACE1_IC50 BACE1_IC50->SAR_Analysis GSK3b_Data Measure Luminescence GSK3b_Assay->GSK3b_Data GSK3b_IC50 Calculate % Inhibition & IC50 GSK3b_Data->GSK3b_IC50 GSK3b_IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

References

Comparative

Novel 4H-Pyran Derivatives: A Comparative Guide to Antimicrobial and Antioxidant Activities

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with dual antimicrobial and antioxidant properties is a significant focus in medicinal chemistry. Among the myriad of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with dual antimicrobial and antioxidant properties is a significant focus in medicinal chemistry. Among the myriad of heterocyclic scaffolds, 4H-pyran derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the antimicrobial and antioxidant performance of various novel 4H-pyran derivatives, supported by experimental data from recent scientific literature.

Performance Comparison: Antimicrobial and Antioxidant Activities

The biological efficacy of 4H-pyran derivatives is intrinsically linked to their structural diversity, with different substituents on the pyran ring significantly influencing their activity. Below is a summary of the quantitative antimicrobial and antioxidant data for a selection of recently synthesized 4H-pyran derivatives.

Antimicrobial Activity

The antimicrobial potential of 4H-pyran derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of selected 4H-pyran derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel 4H-Pyran Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Spiro-4H-pyran 5d Staphylococcus aureus (Clinical Isolate)32[1]
Streptococcus pyogenes (Clinical Isolate)64[1]
4H-Pyran Derivative 4g Staphylococcus aureus (ATCC 25923)- (IC50: 27.78 µM)[2]
Staphylococcus epidermidis (ATCC 14990)- (IC50: 30.32 µM)[2]
4H-Pyran Derivative 4j Staphylococcus aureus (ATCC 25923)- (IC50: 33.34 µM)[2]
Staphylococcus epidermidis (ATCC 14990)- (IC50: 33.34 µM)[2]
2-amino-4H-pyran I32 Escherichia coli- (Inhibition Zone: 35 mm)[3]
Staphylococcus aureus- (Inhibition Zone: 26 mm)[3]

Note: Some studies report antimicrobial activity as IC50 (half-maximal inhibitory concentration) or inhibition zone diameter instead of MIC. Direct comparison should be made with caution.

Antioxidant Activity

The antioxidant capacity of 4H-pyran derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 2: Antioxidant Activity (DPPH Assay) of Novel 4H-Pyran Derivatives

Compound IDIC50 (mM)Reference CompoundIC50 of Reference (mM)Source
4H-Pyran Derivative 4g 0.329BHT0.245[2]
4H-Pyran Derivative 4j 0.1941BHT0.245[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols for the synthesis of 4H-pyran derivatives and the evaluation of their antimicrobial and antioxidant activities.

Synthesis of 2-Amino-4H-pyran Derivatives

A common and efficient method for the synthesis of 2-amino-4H-pyran derivatives is the one-pot, multi-component reaction.

General Procedure:

  • A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., ethyl acetoacetate) (1 mmol) is prepared.

  • A catalytic amount of a base, such as piperidine or triethylamine, is added to the mixture.

  • The reaction is typically carried out in a solvent like ethanol and may be stirred at room temperature or refluxed.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water, and the precipitated solid product is collected by filtration.

  • The crude product is then washed and can be further purified by recrystallization from a suitable solvent, such as ethanol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity Assay: DPPH Radical Scavenging Method

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds.

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Preparation of Test Samples: Solutions of the 4H-pyran derivatives at various concentrations are prepared in methanol. A standard antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, is also prepared at similar concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is added to each concentration of the test sample and the standard. A blank containing only methanol and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Workflow and Mechanisms

To better understand the experimental processes and potential mechanisms, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Reaction Mixing in Solvent + Catalyst Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction Precipitation Precipitation in Water Reaction->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pyran 4H-Pyran Derivative Recrystallization->Pyran Biological_Evaluation cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity Pyran Synthesized 4H-Pyran Derivative MIC_Assay Broth Microdilution Assay Pyran->MIC_Assay DPPH_Assay DPPH Radical Scavenging Assay Pyran->DPPH_Assay MIC_Result Determination of MIC MIC_Assay->MIC_Result IC50_Result Determination of IC50 DPPH_Assay->IC50_Result

References

Validation

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Dihydropyran-Containing Compounds

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, dihydropyran derivatives have emerged as a promising class of compounds exhibiting significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic activities of various dihydropyran-containing compounds, supported by experimental data and detailed methodologies, to illuminate their therapeutic potential and guide future drug discovery efforts.

The dihydropyran moiety, a six-membered heterocyclic ring containing one oxygen atom and a double bond, serves as a versatile scaffold for the synthesis of diverse derivatives. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, highlighting their potential as anticancer agents.[1][2][3] This guide synthesizes findings from multiple studies to offer a comprehensive overview of their cytotoxic performance.

Comparative Cytotoxicity of Dihydropyran Derivatives

The cytotoxic efficacy of dihydropyran derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various dihydropyran-containing compounds against several human cancer cell lines, providing a quantitative comparison of their potency.

Compound Class/ReferenceCompound IDTarget Cell LineIC50 (µM)
Dihydropyranone [1]IDDPHuman Breast, Lung, Colorectal, Epidermal Carcinomas, Chronic Myeloid Leukemia, Glioblastoma0.07 - 0.50
Dihydropyranopyran [4]4jMCF-7 (Breast Carcinoma)26.6
4iMCF-7 (Breast Carcinoma)34.2
4gSW-480 (Colon Adenocarcinoma)34.6
Biscoumarin-Dihydropyran Hybrid [3]4HUTU80 (Intestinal Adenocarcinoma)Potent (exact IC50 not specified)
Thiazole Substituted 1,4-Dihydropyridines [5][6]7dMCF-7 (Breast Carcinoma)28.5 ± 3.5
7aLS180 (Colon Adenocarcinoma)29.7 ± 4.7
7aMOLT-4 (T-lymphoblastic Leukemia)17.4 ± 2.0
Dihydropyran-based Macrolide [7]10HL-60 (Promyelocytic Leukemia)1.10 ± 0.075
Fused Pyran Derivatives [8]6eMCF7 (Breast Carcinoma)12.46 ± 2.72
14bA549 (Lung Carcinoma)0.23 ± 0.12
8cHCT116 (Colon Carcinoma)7.58 ± 1.01
Spiro-4H-pyran Derivatives [9]5aA549 (Lung Carcinoma), A375 (Malignant Melanoma), LNCaP (Prostate Carcinoma)Most Potent of Series

Experimental Protocols

The evaluation of the cytotoxic activity of dihydropyran compounds relies on standardized in vitro assays. The following section details a common methodology used in the cited studies.

MTT Cytotoxicity Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

1. Cell Seeding:

  • Harvest cancer cells in their logarithmic growth phase.

  • Perform a cell count and ensure cell viability is greater than 95%.

  • Seed the cells into a 96-well flat-bottom microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

2. Compound Treatment:

  • Prepare serial dilutions of the dihydropyran compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.[10]

  • Replace the existing medium with 100 µL of the medium containing the various compound concentrations.

  • Include a vehicle control (medium with solvent) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubate the plate for an additional 24 to 48 hours.[10]

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[10]

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.[10]

4. Data Analysis:

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action: Signaling Pathways and Cellular Processes

The cytotoxic effects of dihydropyran-containing compounds are often mediated through the induction of apoptosis and interference with the cell cycle. Several signaling pathways have been implicated in these processes.

Some dihydropyran derivatives have been shown to induce apoptosis through the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage.[11] One study identified a potent dihydropyran-based macrolide that selectively inhibits the PI3K/AKT signaling pathway, a crucial regulator of cell growth and survival.[7] This inhibition leads to mitochondrial stress, cytochrome c release, and subsequent caspase-mediated apoptosis.[7] Another dihydropyrano[2,3-c]pyrazole derivative was found to induce apoptosis in lung cancer cells through ROS generation and the activation of the p38/JNK pathway.[12]

G cluster_0 cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Dihydropyran Dihydropyran Compound ROS ROS Generation Dihydropyran->ROS PI3K PI3K Inhibition Dihydropyran->PI3K MAPK p38/JNK Activation Dihydropyran->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage CellCycleArrest Cell Cycle Arrest PI3K->CellCycleArrest Caspase Caspase Activation MAPK->Caspase Mitochondria->Caspase Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase->Apoptosis CellCycleArrest->Apoptosis

Potential signaling pathways affected by dihydropyran compounds.

Furthermore, studies have revealed that these compounds can arrest the cell cycle at different phases, such as the G2/M or S phase, preventing cancer cells from proliferating.[1][3]

Experimental and Synthetic Workflow

The journey from compound synthesis to biological evaluation follows a structured workflow. The general process involves the chemical synthesis of novel dihydropyran derivatives, followed by their purification and structural confirmation. These compounds are then subjected to a battery of in vitro assays to assess their cytotoxic and other biological activities.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Dihydropyran Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Lead Lead Compound Identification SAR->Lead

General workflow for synthesis and biological evaluation.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3,6-Dihydro-4-methyl-2H-pyran: A Guide for Laboratory Professionals

The proper disposal of 3,6-Dihydro-4-methyl-2H-pyran is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,6-Dihydro-4-methyl-2H-pyran is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. The following protocols are based on safety data sheets for structurally similar compounds and general best practices for flammable organic ethers.

Essential Safety and Handling Information

Personal Protective Equipment (PPE): Before handling 3,6-Dihydro-4-methyl-2H-pyran, it is imperative to be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of a significant risk of splashing, additional protective gear may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. If ventilation is inadequate, a respirator may be required.

General Handling Precautions:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe vapors.[1]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[1][2]

  • Take precautionary measures against static discharge.[2]

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Characterize the waste: 3,6-Dihydro-4-methyl-2H-pyran is a flammable liquid.

  • Segregate the waste: Do not mix with other waste types, especially incompatible materials like strong acids or oxidizing agents.[1]

2. Small Quantities (Lab Scale):

  • For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[3]

  • Using non-sparking tools, scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3][4]

3. Large Quantities:

  • Large quantities of 3,6-Dihydro-4-methyl-2H-pyran should be disposed of through a licensed chemical waste disposal company.

  • The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]

4. Container Management:

  • Use appropriate, tightly sealed containers for waste storage.[3][4]

  • Label the waste container clearly with the chemical name and associated hazards (e.g., "Flammable Liquid").

  • Store waste containers in a cool, dry, and well-ventilated area away from ignition sources.[3]

Quantitative Data Summary

The following table summarizes key safety and physical property data for compounds structurally similar to 3,6-Dihydro-4-methyl-2H-pyran. This data is provided as a reference for understanding the potential hazards.

PropertyValueSource Compound
Flash Point -17.78 °C (0 °F)3,4-Dihydro-2H-Pyran
Autoignition Temperature 240 °C (464 °F)3,4-Dihydro-2H-Pyran
NFPA Rating (estimated) Health: 2, Flammability: 3, Instability: 03,4-Dihydro-2H-Pyran
Boiling Point 166 - 166.5 °CTetrahydro-4H-pyran-4-one
Density 1.084 g/cm³ at 25 °CTetrahydro-4H-pyran-4-one

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of 3,6-Dihydro-4-methyl-2H-pyran.

cluster_0 Disposal Workflow: 3,6-Dihydro-4-methyl-2H-pyran start Identify Waste (3,6-Dihydro-4-methyl-2H-pyran) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_spill Small Spill / Residue assess_quantity->small_spill < Lab Scale large_quantity Large Quantity assess_quantity->large_quantity > Lab Scale absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb containerize_large Package in Approved Container large_quantity->containerize_large collect Collect with Non-Sparking Tools absorb->collect containerize_small Place in Labeled, Sealed Container collect->containerize_small store Store in Designated Waste Area containerize_small->store licensed_disposal Arrange for Licensed Chemical Waste Disposal final_disposal Final Disposal (Incineration or Destruction) licensed_disposal->final_disposal store->licensed_disposal containerize_large->licensed_disposal

Caption: Disposal workflow for 3,6-Dihydro-4-methyl-2H-pyran.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of 3,6-Dihydro-4-methyl-2H-pyran, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Handling

Essential Safety and Operational Guide for 3,6-Dihydro-4-methyl-2H-pyran

This guide provides critical safety and logistical information for the handling and disposal of 3,6-Dihydro-4-methyl-2H-pyran, tailored for researchers, scientists, and professionals in drug development. The following pr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3,6-Dihydro-4-methyl-2H-pyran, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a safe laboratory environment and operational efficiency.

Hazard Identification and Personal Protective Equipment (PPE)

3,6-Dihydro-4-methyl-2H-pyran is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[1][2] Adherence to strict safety protocols is mandatory. The following table summarizes the required personal protective equipment.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]To protect against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]To prevent skin contact which can cause irritation.[1][3]
Body Protection Flame-retardant and antistatic protective clothing, such as a lab coat or coveralls.[4]To protect the skin from accidental contact and protect against fire hazards.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][5]To prevent inhalation of vapors which may cause respiratory tract irritation.[2][3]

Operational and Handling Plan

Safe handling of 3,6-Dihydro-4-methyl-2H-pyran is paramount to prevent accidents. The following procedural steps must be followed:

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and functional.[3]

    • Remove all potential ignition sources from the handling area, including sparks, open flames, and hot surfaces.[1][6]

    • Use explosion-proof electrical and ventilating equipment.[1][6]

    • Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Conduct all operations within a chemical fume hood to ensure adequate ventilation.

    • Use only non-sparking tools when opening and handling containers.[4][6]

    • Avoid breathing vapors, mists, or gas.[2]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Contaminated clothing should be removed and washed before reuse.[3]

    • Do not eat, drink, or smoke in the work area.[1][6]

Emergency and First Aid Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation First Aid and Response
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Evacuate the area and remove all ignition sources.[1] Ventilate the area. Use a non-sparking tool to absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3]
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[1][3] Do not use a heavy water stream as it may spread the fire.[1] Wear a self-contained breathing apparatus and full protective gear.[3]

Disposal Plan

Proper disposal of 3,6-Dihydro-4-methyl-2H-pyran and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of the chemical through a licensed waste disposal company. Do not allow the product to enter drains.[2]

  • Container Disposal : Empty containers may retain product residue and can be dangerous.[3] Do not reuse empty containers. They should be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for the safe handling of 3,6-Dihydro-4-methyl-2H-pyran.

Safe Handling Workflow for 3,6-Dihydro-4-methyl-2H-pyran prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling post_handling Post-Handling Procedures handling->post_handling emergency Emergency Response handling->emergency decontaminate Decontamination & Waste Disposal post_handling->decontaminate end End of Process decontaminate->end emergency->decontaminate Aftermath

Caption: Workflow for safe handling of 3,6-Dihydro-4-methyl-2H-pyran.

References

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